molecular formula C42H57N3O6 B1669380 Cyanox CY 1790 CAS No. 40601-76-1

Cyanox CY 1790

Cat. No.: B1669380
CAS No.: 40601-76-1
M. Wt: 699.9 g/mol
InChI Key: XYXJKPCGSGVSBO-UHFFFAOYSA-N
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Description

Cyanox CY 1790 is an antioxidant.

Properties

IUPAC Name

1,3,5-tris[(4-tert-butyl-3-hydroxy-2,6-dimethylphenyl)methyl]-1,3,5-triazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H57N3O6/c1-22-16-31(40(7,8)9)34(46)25(4)28(22)19-43-37(49)44(20-29-23(2)17-32(41(10,11)12)35(47)26(29)5)39(51)45(38(43)50)21-30-24(3)18-33(42(13,14)15)36(48)27(30)6/h16-18,46-48H,19-21H2,1-15H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXJKPCGSGVSBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CN2C(=O)N(C(=O)N(C2=O)CC3=C(C(=C(C=C3C)C(C)(C)C)O)C)CC4=C(C(=C(C=C4C)C(C)(C)C)O)C)C)O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H57N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8028008
Record name Cyanox CY 1790
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Molecular Weight

699.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Pellets or Large Crystals
Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
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CAS No.

40601-76-1
Record name Cyanox 1790
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Record name Cyanox CY 1790
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Record name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-
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Record name Cyanox CY 1790
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Record name 1,3,5-tris[[4-tert-butyl-3-hydroxy-2,6-xylyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
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Record name 1,3,5-TRI(4-TERT-BUTYL-2,6-DIMETHYL-3-HYDROXYBENZYL)-1,3,5-TRIAZINE-2,4,6(1H,3H,5H)-TRIONE
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Foundational & Exploratory

What is the chemical structure of Cyanox CY 1790?

Author: BenchChem Technical Support Team. Date: December 2025

Cyanox CY 1790 is a high-performance, sterically hindered phenolic antioxidant used to protect polymeric materials from thermo-oxidative degradation.[1][2] Its primary function is to ensure the long-term stability of plastics and elastomers by neutralizing free radicals that initiate degradation processes, thereby preserving the material's physical and chemical properties.[3][4] This guide provides a comprehensive overview of its chemical structure, key properties, and applications, with a focus on experimental data and methodologies relevant to researchers and professionals in drug development and materials science.

Chemical Structure and Identification

This compound is chemically known as 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.[1] It is a complex molecule characterized by three substituted phenolic groups attached to a central triazine ring, which contributes to its high molecular weight and low volatility.[5][6]

Chemical Identifiers:

  • Chemical Formula: C₄₂H₅₇N₃O₆[5][6]

  • Molecular Weight: 699.92 g/mol [1][7]

  • CAS Number: 40601-76-1[1]

  • Synonyms: Irganox 1790, Irganox 3790, Lowinox 1790, Antioxidant 1790[1]

Physicochemical and Performance Data

This compound is a free-flowing white powder valued for its minimal color contribution and low volatility.[5][6] Its high thermal stability makes it suitable for high-temperature processing of polymers.[1] Key performance benefits include excellent resistance to extraction and discoloration, and superior polymer stabilization.[5]

PropertyValueReference
Appearance White powder[5][7]
Melting Point 159.0 - 163.0 °C[6][7]
Loss on Drying ≤ 0.5%[5][6]
Toluene Insolubles ≤ 0.05%[5][6]
Transmittance @ 425 nm > 95%[7]
Transmittance @ 500 nm > 97%[7]

Regulatory Status: this compound is sanctioned by the FDA for use as an antioxidant in olefin polymers (not to exceed 0.1%), polystyrene, and rubber-modified polystyrene intended for food contact applications.[5][6][7]

Antioxidant Mechanism

As a sterically hindered phenolic antioxidant, this compound functions as a free radical scavenger.[3][4] The hydroxyl groups on the phenol (B47542) rings donate hydrogen atoms to reactive radicals (R•, ROO•), neutralizing them and terminating the auto-oxidation chain reaction that leads to polymer degradation. The bulky tert-butyl and methyl groups surrounding the hydroxyl group enhance its stability and reduce its volatility.

Caption: Antioxidant mechanism of this compound as a free radical scavenger.

Experimental Protocols

The following section details an experimental protocol for the extraction and quantification of this compound from wastewater, followed by its application to a polypropylene (B1209903) (PP) matrix to evaluate its effect on thermal stability. This methodology is adapted from a study on the valorization of petrochemical wastewater.[8]

This protocol utilizes Solid-Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the recovery and analysis of this compound.

Materials and Reagents:

  • Wastewater sample containing this compound

  • Solid-Phase Extraction (SPE) cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (ACN, HPLC grade)

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • This compound standard

  • 0.45 µm nylon filters

Procedure:

  • Sample Preparation: Filter wastewater samples to remove suspended solids.

  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing methanol followed by deionized water.

  • Sample Loading: Load the pre-treated wastewater sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge using an appropriate solvent like methanol or acetonitrile.

  • HPLC-MS Analysis:

    • Filter the eluate through a 0.45 µm nylon filter.

    • Inject the filtered sample into an HPLC-MS system.

    • Use a suitable mobile phase gradient (e.g., a mixture of acetonitrile and water) to achieve separation.

    • Quantify this compound by comparing the peak area with a calibration curve prepared from known concentrations of the standard.

Quantitative Results from a Representative Study: [8]

ParameterResult
Recovery Rate ≥ 95%
Inter-day Precision (RSD) < 3.78%
Intra-day Precision (RSD) < 4.1%
Correlation Coefficient (R²) > 0.99995

This protocol describes how to incorporate the recovered this compound into a polypropylene matrix and analyze its thermal stability using Thermogravimetric Analysis (TGA).

Materials:

  • Polypropylene (PP) resin

  • Recovered this compound

  • Extruder

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Compounding: Blend the PP resin with a specified concentration of the recovered this compound (e.g., 0.05-0.1% by weight).

  • Extrusion: Melt-process the blend using an extruder to ensure homogeneous distribution of the antioxidant within the polymer matrix.

  • Sample Preparation for TGA: Prepare small, uniform samples from the extruded PP-antioxidant blend.

  • TGA Analysis:

    • Place the sample in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate.

    • Record the weight loss of the sample as a function of temperature.

    • Determine the onset of degradation temperature and other thermal stability parameters.

The addition of this compound has been shown to improve the thermal qualities of the material.[8]

Experimental_Workflow cluster_0 Extraction & Quantification cluster_1 Application & Thermal Analysis Wastewater Wastewater Sample SPE Solid-Phase Extraction (SPE) Wastewater->SPE Recovery HPLC_MS HPLC-MS Analysis SPE->HPLC_MS Eluate Quantified_AO Quantified Cyanox 1790 HPLC_MS->Quantified_AO Quantification Blending Blending & Extrusion Quantified_AO->Blending Addition PP_Resin Polypropylene (PP) Resin PP_Resin->Blending PP_Sample PP with Cyanox 1790 Blending->PP_Sample TGA Thermogravimetric Analysis (TGA) PP_Sample->TGA Thermal_Data Thermal Stability Data TGA->Thermal_Data

Caption: Workflow for recovery, quantification, and application of this compound.

Conclusion

This compound is a highly effective and versatile antioxidant crucial for enhancing the durability and performance of various polymers. Its well-defined chemical structure and low volatility provide excellent long-term thermal stability. The experimental protocols outlined in this guide offer a framework for researchers to quantify its presence and evaluate its efficacy in polymer systems, making it a valuable component in the development of stable and long-lasting materials.

References

An In-depth Technical Guide to Cyanox CY 1790 (CAS 40601-76-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790, identified by the CAS number 40601-76-1, is a high-performance, sterically hindered phenolic antioxidant. Its chemical name is 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione. This compound is primarily utilized as a stabilizer in various polymers to prevent degradation due to heat, light, and oxygen exposure, thereby extending the material's lifespan and maintaining its physical properties. Its high molecular weight and sterically hindered phenolic groups contribute to its low volatility, excellent thermal stability, and superior antioxidant efficacy.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various matrices and for designing experimental protocols.

PropertyValueReference
Chemical Name 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione[1]
CAS Number 40601-76-1[1]
Molecular Formula C₄₂H₅₇N₃O₆[1]
Molecular Weight 699.9 g/mol [1]
Appearance White to off-white powder or crystalline solid
Melting Point 163-165 °C
Boiling Point 793.8 °C (Predicted)
Density 1.172 g/cm³ (Predicted)
Solubility Acetonitrile (Slightly), DMSO (Slightly), Methanol (Slightly)
Vapor Pressure 0 Pa at 20°C
LogP (Octanol-Water Partition Coefficient) 15.281 at 20°C

Synthesis

A general synthetic route for this compound involves a two-step process.[2] The first step is the chloromethylation of 2,4-dimethyl-6-tert-butylphenol. This is achieved through a Blanc reaction, where the phenol (B47542) is reacted with formaldehyde (B43269) and hydrogen chloride to introduce a chloromethyl group at the less sterically hindered meta position.[2] In the second step, the resulting intermediate, 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride, is reacted with cyanuric acid to yield the final product, 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione.[2]

A detailed experimental protocol for a similar synthesis is described in Chinese patent CN106699678A.[3] This involves the preparation of 4-tert-butyl-3-hydroxyl-2,6-dimethyl benzyl (B1604629) alcohol, followed by its chlorination with thionyl chloride. The resulting benzyl chloride is then reacted with cyanuric acid in the presence of a base to afford the final product.[3]

Experimental Protocols

The determination of the physicochemical properties of this compound follows standardized methodologies. Below are detailed descriptions of the general experimental protocols that would be employed.

Melting Point Determination (Capillary Method - based on ASTM E324)

Objective: To determine the melting range of a crystalline solid.[4][5][6][7][8]

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (sealed at one end).

  • Thermometer or digital temperature probe.

  • Mortar and pestle.

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The open end of a capillary tube is tapped into the powdered sample to introduce a small amount of the material. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-4 mm.

  • Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a controlled rate. A rapid heating rate can be used initially to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first droplet of liquid appears is recorded as the initial melting point. The temperature at which the last crystal melts is recorded as the final melting point. The range between these two temperatures is the melting range.

Solubility Determination (Flask Method - based on OECD Guideline 105)

Objective: To determine the saturation solubility of a substance in a solvent.[9][10][11][12][13]

Apparatus:

  • Erlenmeyer flasks with stoppers.

  • Constant temperature water bath or shaker.

  • Analytical balance.

  • Filtration apparatus (e.g., syringe filters).

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., acetonitrile, DMSO, methanol) in an Erlenmeyer flask.

  • Equilibration: The flask is sealed and placed in a constant temperature water bath or shaker. The mixture is agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.

  • Phase Separation: The solution is allowed to stand to allow any undissolved solid to settle.

  • Sampling and Filtration: A sample of the supernatant is carefully withdrawn and immediately filtered to remove any undissolved particles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a suitable analytical method. A calibration curve prepared with known concentrations of the compound is used for quantification.

  • Calculation: The solubility is expressed as the mass of the solute per volume or mass of the solvent (e.g., g/L or g/100g ).

Antioxidant Mechanism of Action

This compound functions as a primary antioxidant through a chain-breaking mechanism, specifically by donating a hydrogen atom from its phenolic hydroxyl groups to neutralize free radicals.[14][15][16] This process is particularly effective in interrupting the auto-oxidation cycle of organic materials.

Signaling Pathway: Free Radical Scavenging

The antioxidant activity of this compound can be visualized as a signaling pathway where the antioxidant intervenes in the propagation of radical chain reactions. The key steps are outlined below and depicted in the following diagram.

  • Initiation: A polymer chain (P-H) can be initiated by heat, light, or mechanical stress to form a polymer alkyl radical (P•).

  • Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxyl radical (POO•). This highly reactive peroxyl radical can then abstract a hydrogen atom from another polymer chain, propagating the radical chain reaction and forming a hydroperoxide (POOH) and a new polymer alkyl radical (P•).

  • Intervention by this compound: The hindered phenolic antioxidant (ArOH), in this case, one of the three phenolic groups on the this compound molecule, donates its labile hydrogen atom to the polymer peroxyl radical (POO•).

  • Termination: This donation terminates the propagation cycle by forming a stable polymer hydroperoxide (POOH) and a resonance-stabilized phenoxy radical (ArO•). The steric hindrance provided by the tert-butyl and methyl groups on the aromatic ring of this compound makes the resulting phenoxy radical very stable and unreactive, preventing it from initiating new radical chains.

Antioxidant_Mechanism cluster_propagation Propagation Cycle cluster_intervention Antioxidant Intervention Initiation Initiation (Heat, Light, Stress) PH Polymer (P-H) Initiation->PH P_rad Polymer Alkyl Radical (P•) PH->P_rad POO_rad Polymer Peroxyl Radical (POO•) P_rad->POO_rad + O₂ P_rad->POO_rad O2 Oxygen (O₂) POOH Polymer Hydroperoxide (POOH) POO_rad->POOH + P-H POO_rad->POOH POOH2 Stable Polymer Hydroperoxide (POOH) POO_rad->POOH2 + ArOH POO_rad->POOH2 PH2 Another Polymer (P-H) P_rad2 New Polymer Alkyl Radical (P•) POOH->P_rad2 POOH->P_rad2 P_rad2->POO_rad + O₂ ArOH This compound (ArOH) ArO_rad Stable Phenoxy Radical (ArO•) POOH2->ArO_rad POOH2->ArO_rad

Caption: Antioxidant mechanism of this compound.

Experimental Workflow for Antioxidant Activity Assessment

The antioxidant activity of this compound can be evaluated using various in vitro assays that measure its ability to scavenge free radicals. A common experimental workflow is presented below.

Antioxidant_Assay_Workflow start Start sample_prep Prepare this compound solutions of varying concentrations start->sample_prep reagent_prep Prepare stable free radical solution (e.g., DPPH or ABTS) start->reagent_prep mixing Mix this compound solution with free radical solution sample_prep->mixing reagent_prep->mixing incubation Incubate in the dark at a controlled temperature mixing->incubation measurement Measure absorbance change using a spectrophotometer incubation->measurement calculation Calculate percentage inhibition and IC₅₀ value measurement->calculation end End calculation->end

Caption: Workflow for in vitro antioxidant assay.

Conclusion

This compound (CAS 40601-76-1) is a highly effective sterically hindered phenolic antioxidant with well-defined physicochemical properties. Its primary mechanism of action involves the donation of a hydrogen atom to terminate free radical chain reactions, thereby preventing the oxidative degradation of polymeric materials. The standardized experimental protocols for determining its properties and assessing its antioxidant activity provide a robust framework for its application in research, development, and quality control. The unique molecular structure of this compound, combining three sterically hindered phenolic moieties on a triazine core, imparts excellent stability and performance, making it a valuable tool for material preservation.

References

An In-depth Technical Guide on the Free Radical Scavenging Mechanism of Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyanox CY 1790, a high-performance hindered phenolic antioxidant, plays a critical role in preventing oxidative degradation in a variety of materials. This technical guide provides a comprehensive overview of its core mechanism of action as a free radical scavenger. By donating a hydrogen atom from its sterically hindered phenolic hydroxyl groups, this compound effectively terminates the chain reactions propagated by free radicals. This document details the chemical principles of this mechanism, presents representative quantitative data on the efficacy of structurally similar antioxidants, and provides detailed protocols for common antioxidant assays. The included diagrams visualize the key pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and professionals in drug development and material science.

Chemical Structure and Properties of this compound

This compound, chemically known as 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is a large, multifunctional molecule. Its structure is characterized by three sterically hindered phenolic groups attached to a central triazine ring.

PropertyValue
Chemical Formula C₄₂H₅₇N₃O₆
Molecular Weight 699.92 g/mol
Appearance White to off-white powder
Synonyms Irganox 1790, Antioxidant 1790

The key to this compound's antioxidant activity lies in the phenolic hydroxyl (-OH) groups. The bulky tert-butyl and methyl groups ortho to the hydroxyl group create significant steric hindrance. This structural feature is paramount to its function as a highly effective and stable free radical scavenger.

Core Mechanism of Action: Free Radical Scavenging

The primary role of this compound as an antioxidant is to interrupt the auto-oxidation cycle by scavenging chain-propagating free radicals, such as peroxyl (ROO•) and alkoxyl (RO•) radicals. This process is predominantly governed by a Hydrogen Atom Transfer (HAT) mechanism.

The key steps are as follows:

  • Hydrogen Donation: A reactive free radical (R•) abstracts the labile hydrogen atom from one of the phenolic hydroxyl groups of this compound.

  • Radical Neutralization: The free radical is neutralized, forming a stable, non-radical species (RH).

  • Formation of a Stable Phenoxy Radical: this compound is converted into a resonance-stabilized phenoxy radical. The steric hindrance provided by the adjacent tert-butyl and methyl groups prevents this phenoxy radical from initiating new oxidation chains, rendering it relatively unreactive.

  • Termination of the Oxidation Chain: By converting highly reactive free radicals into stable molecules and a stable radical species, this compound effectively terminates the oxidative chain reaction.

Free_Radical_Scavenging_Mechanism cluster_0 Oxidative Chain Reaction cluster_1 Intervention by this compound Initiation Initiation (e.g., Heat, UV) Substrate Substrate (RH) Initiation->Substrate produces Radical Free Radical (R•) Substrate->Radical Substrate->Radical Oxygen Oxygen (O₂) Radical->Oxygen + O₂ Peroxyl_Radical Peroxyl Radical (ROO•) Oxygen->Peroxyl_Radical Peroxyl_Radical->Substrate + RH (Propagation) Oxidized_Product Oxidized Product (ROOH) Peroxyl_Radical->Oxidized_Product Cyanox This compound (ArOH) Peroxyl_Radical->Cyanox TERMINATION Peroxyl_Radical_2 Peroxyl Radical (ROO•) Cyanox->Peroxyl_Radical_2 donates H• Phenoxy_Radical Stable Phenoxy Radical (ArO•) Cyanox->Phenoxy_Radical Neutralized_Product Neutralized Product (ROOH) Peroxyl_Radical_2->Neutralized_Product

Figure 1: Mechanism of free radical scavenging by this compound.

Quantitative Analysis of Antioxidant Efficacy

Table 1: Representative IC₅₀ Values of Hindered Phenolic Antioxidants in DPPH Assay

AntioxidantChemical NameIC₅₀ (µg/mL)
BHT Butylated Hydroxytoluene~28.5
BHA Butylated Hydroxyanisole~17.4
TBHQ tert-Butylhydroquinone~9.8
Irganox 1010 Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)~35.2
Irganox 1076 Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate~42.1

Note: These values are representative and can vary depending on the specific experimental conditions.

Experimental Protocols for Antioxidant Activity Assessment

The following are detailed methodologies for two common in vitro assays used to evaluate the free radical scavenging activity of antioxidants like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, to the pale yellow diphenylpicrylhydrazine.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (B145695)

  • This compound or other test antioxidant

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark container to prevent degradation.

  • Preparation of Antioxidant Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform, ethyl acetate). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay Protocol:

    • Add 100 µL of the DPPH solution to each well of a 96-well plate.

    • Add 100 µL of the different concentrations of the antioxidant solution to the wells.

    • For the blank, add 100 µL of the solvent used for the antioxidant.

    • For the control, add 100 µL of DPPH solution and 100 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC₅₀ Determination: Plot the percentage of scavenging against the concentration of the antioxidant to determine the IC₅₀ value.

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH Solution start->prep_dpph prep_antioxidant Prepare Antioxidant Dilution Series start->prep_antioxidant plate_setup Pipette DPPH and Antioxidant into 96-well Plate prep_dpph->plate_setup prep_antioxidant->plate_setup incubation Incubate in Dark (30 min, RT) plate_setup->incubation read_absorbance Measure Absorbance at 517 nm incubation->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate plot Plot % Scavenging vs. Concentration calculate->plot determine_ic50 Determine IC₅₀ Value plot->determine_ic50 end End determine_ic50->end

Figure 2: Experimental workflow for the DPPH assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a blue-green color.

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • This compound or other test antioxidant

  • Positive control (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at ~734 nm

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the ABTS•⁺ stock solution.

  • Preparation of Working Solution: Dilute the ABTS•⁺ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Antioxidant Solutions: Prepare a stock solution of this compound and a series of dilutions as described for the DPPH assay.

  • Assay Protocol:

    • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well plate.

    • Add 10 µL of the different concentrations of the antioxidant solution to the wells.

    • For the blank, add 190 µL of the solvent and 10 µL of the antioxidant solvent.

    • For the control, add 190 µL of the ABTS•⁺ working solution and 10 µL of the antioxidant solvent.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation: The percentage of scavenging is calculated similarly to the DPPH assay.

  • TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that gives the same percentage of scavenging as the sample.

ABTS_Assay_Workflow start Start prep_abts_stock Prepare ABTS•⁺ Stock Solution start->prep_abts_stock prep_antioxidant Prepare Antioxidant Dilution Series start->prep_antioxidant prep_abts_working Prepare ABTS•⁺ Working Solution prep_abts_stock->prep_abts_working plate_setup Pipette ABTS•⁺ and Antioxidant into 96-well Plate prep_abts_working->plate_setup prep_antioxidant->plate_setup incubation Incubate (e.g., 6 min, RT) plate_setup->incubation read_absorbance Measure Absorbance at 734 nm incubation->read_absorbance calculate Calculate % Scavenging Activity read_absorbance->calculate determine_teac Determine TEAC Value calculate->determine_teac end End determine_teac->end

Figure 3: Experimental workflow for the ABTS assay.

Conclusion

This compound is a potent free radical scavenger that operates through a well-understood Hydrogen Atom Transfer mechanism. The sterically hindered phenolic moieties are central to its ability to terminate oxidative chain reactions, thereby providing excellent stabilization to various materials. While direct quantitative antioxidant data for this compound is limited in the public domain, the provided information on structurally similar compounds and standardized assay protocols offers a robust framework for researchers to evaluate its efficacy and apply it effectively in their respective fields. The visual diagrams included in this guide serve to clarify the complex chemical interactions and experimental procedures involved in the study of this important antioxidant.

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis and characterization of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate, a sterically hindered phenolic antioxidant commonly known as Antioxidant 1790. This document details the synthetic pathways, experimental protocols, and comprehensive characterization data. The information is intended to serve as a valuable resource for researchers and professionals in the fields of polymer chemistry, materials science, and drug development who are interested in the application and analysis of high-performance antioxidants.

Introduction

1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate is a high molecular weight, non-staining antioxidant primarily utilized to protect organic polymers against thermal and oxidative degradation.[1][2] Its structure, featuring three hindered phenol (B47542) groups attached to a central isocyanurate ring, imparts excellent antioxidant efficiency, low volatility, and good compatibility with a variety of polymers, including polyolefins, polyurethanes, polyesters, and polyamides.[1][3] The sterically hindered phenolic moieties act as radical scavengers, a key mechanism in preventing the degradation of materials. This guide will focus on the chemical synthesis and detailed characterization of this important industrial compound.

Synthesis of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

The synthesis of Antioxidant 1790 is typically achieved through a multi-step process. The most common route involves the initial preparation of a benzyl (B1604629) chloride intermediate followed by its reaction with a cyanuric acid salt.[1][4]

Synthesis Workflow

Synthesis_Workflow A 2,4-Dimethyl-6-tert-butylphenol C 4-tert-Butyl-3-hydroxy-2,6-dimethylbenzyl chloride (Intermediate) A->C + B Paraformaldehyde & HCl (Blanc Reaction) B->C F 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate (Final Product) C->F D Cyanuric Acid (or its salt) D->F + E Solvent (e.g., DMF) Base/Catalyst E->F

Caption: Synthesis workflow for 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate.

Experimental Protocols

The following protocols are a synthesis of procedures described in the literature.[2][4][5]

Step 1: Synthesis of 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride

This step can be achieved via a Blanc chloromethylation reaction.

  • To a reaction vessel, add 2,4-dimethyl-6-tert-butylphenol, paraformaldehyde, and concentrated hydrochloric acid.[4]

  • The mixture is stirred at approximately 40°C for an extended period (e.g., 50 hours) to facilitate the chloromethylation.[4]

  • Upon completion, the reaction mixture is extracted with a suitable organic solvent, such as ethyl acetate.[4]

  • The organic phase is then subjected to vacuum distillation to yield the intermediate product, 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride.[4]

Alternatively, the hydroxyl group of a synthesized benzyl alcohol precursor can be substituted with chlorine using thionyl chloride.[4]

Step 2: Synthesis of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate

  • In a four-necked flask equipped with a stirrer, reflux condenser, and thermometer, add the trisodium (B8492382) salt of cyanuric acid (0.1 mol), 4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl chloride (0.33 mol), N,N-dimethylformamide (DMF, 200 mL), and a phase transfer catalyst (1 g).[5]

  • The reaction mixture is heated to 120°C and stirred for 14 hours under a nitrogen atmosphere.[5]

  • After the reaction is complete, the mixture is cooled to 50-60°C and filtered to remove inorganic salts.[5]

  • The filtrate is then subjected to distillation under reduced pressure to remove the DMF.[5]

  • The residue is redissolved in toluene, washed with water, and the organic phase is separated.[2]

  • Toluene is partially removed by distillation.[2]

  • Methanol is added to the concentrated solution, and the mixture is refluxed until complete dissolution.[2][5]

  • The solution is decolorized with activated charcoal and hot filtered.[2][5]

  • The filtrate is cooled to induce crystallization. The resulting solid is filtered, washed with cold methanol, and dried to yield the final product.[2]

Characterization Data

The synthesized 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate is a white to off-white powder.[5][6] A summary of its key physical and chemical properties is presented in the tables below.

Physical and Chemical Properties
PropertyValueReferences
Molecular Formula C₄₂H₅₇N₃O₆[7]
Molecular Weight 699.92 g/mol [6][7]
Appearance White to off-white powder[5][6]
Melting Point 157-165 °C[5][6]
Purity (HPLC) ≥95%[5]
Spectroscopic Data

While detailed peak assignments require experimental analysis, the following provides an overview of the expected spectroscopic characteristics based on available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy [7]

NucleusExpected Chemical Shift Regions (ppm)
¹H NMR Signals corresponding to aromatic protons, benzylic methylene (B1212753) protons (-CH₂-N), methyl protons (-CH₃), tert-butyl protons (-C(CH₃)₃), and the phenolic hydroxyl proton (-OH).
¹³C NMR Resonances for the isocyanurate carbonyl carbons, aromatic carbons, benzylic methylene carbon, and aliphatic carbons of the methyl and tert-butyl groups.

Infrared (IR) Spectroscopy [5][7]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (phenol) Broad band around 3600-3200
C-H stretch (aliphatic) 3000-2850
C=O stretch (isocyanurate) Strong absorption around 1700
C=C stretch (aromatic) ~1600 and ~1480

Applications

1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate is a highly effective antioxidant in a variety of organic polymers.[1][3] Its primary function is to inhibit oxidative degradation, thereby extending the service life of the material. It is particularly valued in applications requiring high-temperature resistance and low volatility. Common applications include its use as a stabilizer in polypropylene, polyethylene, polystyrene, ABS resins, polyesters, and synthetic fibers.[5][6]

Conclusion

This technical guide has detailed the synthesis and characterization of 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)isocyanurate. The provided experimental protocols and characterization data offer a solid foundation for researchers and professionals working with this important antioxidant. The synthetic route is well-established, and the final product can be characterized by a range of standard analytical techniques. Its proven efficacy as a polymer stabilizer underscores its continued importance in the chemical industry.

References

An In-depth Technical Guide to the Antioxidant Cyanox CY 1790: Synonyms, Properties, and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyanox CY 1790, a sterically hindered phenolic antioxidant. While primarily utilized in the polymer industry, its potential for migration into consumer products and the environment necessitates a thorough understanding of its properties and detection methods for professionals in research and development. This document summarizes its various synonyms and alternative names, details its physicochemical properties, and presents an established experimental protocol for its quantification.

Chemical Identity and Nomenclature

This compound is the trade name for a specific chemical compound with a complex molecular structure. It is crucial for researchers to be aware of its various synonyms and identifiers to effectively search for and identify this compound in literature and databases.

Table 1: Synonyms and Alternative Names for this compound

Type Name/Identifier
IUPAC Name 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione[1][2][3][4]
CAS Number 40601-76-1[1][2][5][6][7][8][9]
Chemical Formula C₄₂H₅₇N₃O₆[1][2][5][9]
Trade Names Cyanox 1790[3][5][10][11][12], Irganox 1790[3][5][8][10][11], Irganox 3790[2][3][5][10][11][12], Lowinox 1790[2][3][10][11][12], Songnox 1790[3][5][12], Thanox 1790[5], Antioxidant 1790[2][3][5][10][11], Cynomix 1790[5][10], Adk-Arkls Dh 48[5][10]
Other Synonyms 1,3,5-Tri(4-tert-butyl-2,6-dimethyl-3-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[5][10], 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate[5]

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its handling, formulation, and analysis.

Table 2: Physicochemical Data for this compound

Property Value Source
Molecular Weight 699.92 g/mol [2][5][7][9]
Appearance White to off-white powder/solid[5]
Melting Point 158-165 °C[13][14][15]
Solubility Soluble in DMSO; Slightly soluble in Acetonitrile and Methanol[15][16]
Water Solubility 20 μg/L at 20°C[15]

Primary Application and Mechanism of Action

This compound is a high-performance antioxidant primarily used to protect polymeric materials from degradation.[5] Its main function is to inhibit oxidation and thermal degradation of polymers such as polyolefins, styrenics, and synthetic fibers during processing and end-use.[3][17] The antioxidant activity stems from its sterically hindered phenolic groups, which can donate a hydrogen atom to terminate the free radical chain reactions that lead to polymer degradation. The bulky tert-butyl and methyl groups on the phenol (B47542) rings enhance its stability and reduce volatility, making it effective at high processing temperatures.[3]

While its antioxidant properties are well-established in material science, there is a lack of significant research on its specific biological activities or its role in pharmacological contexts. However, as an additive in plastics used for food packaging and other consumer products, there is a potential for human exposure through migration.[18]

Experimental Protocol: Quantification of this compound in Aqueous Samples

The following is a detailed methodology for the extraction and quantification of this compound from water samples, adapted from a study on its migration from plastic packaging.[18] This protocol is relevant for researchers investigating the environmental presence or leaching of this compound from materials.

Materials and Reagents
  • Solvents: Methanol (MeOH), Acetonitrile (ACN), HPLC grade water

  • Standards: this compound analytical standard

  • Equipment: Solid-Phase Extraction (SPE) system with modified styrene-divinylbenzene polymer cartridges, High-Performance Liquid Chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS).[18]

Sample Preparation and Solid-Phase Extraction (SPE)
  • SPE Cartridge Conditioning: Condition the SPE cartridges by passing 5 mL of MeOH followed by 5 mL of HPLC grade water.[18]

  • Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interfering substances.

  • Elution: Elute the retained this compound from the cartridge using an appropriate organic solvent (e.g., ACN).

  • Concentration: Concentrate the eluate to a final volume of 1 mL.[19]

HPLC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: Reversed-phase column[19]

    • Mobile Phase: A gradient of ACN and water[19]

    • Flow Rate: As per instrument specifications, e.g., starting at 1.5 mL/min[19]

    • Column Temperature: 50 °C[19]

    • Injection Volume: 20 µL[19]

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI)

    • Polarity: Can be detected in both positive and negative modes, though negative is often suitable for phenolic compounds.[20]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

Quantification

Prepare a multi-point calibration curve using the this compound analytical standard in a concentration range relevant to the expected sample concentrations (e.g., 0.001 to 5.0 mg/L).[18] Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.

Visualizations

Antioxidant Mechanism of Action

The general mechanism of action for a hindered phenolic antioxidant like this compound involves the donation of a hydrogen atom from the hydroxyl group to a radical species (R•), thus neutralizing the radical and preventing it from propagating the degradation process. The resulting antioxidant radical is stabilized by the bulky substituents on the aromatic ring.

Antioxidant_Mechanism cluster_propagation Radical Propagation Cycle ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation R Polymer Radical (R•) ROO->R + RH, forms ROOH ArOH This compound (ArOH) ArO Antioxidant Radical (ArO•) ArOH->ArO H• donation Further_Reactions Stable Products ArO->Further_Reactions Termination RH Polymer (RH) RH->R Initiation R->ROO + O₂ O2 Oxygen (O₂)

Caption: General mechanism of a hindered phenolic antioxidant.

Analytical Workflow for Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound in an aqueous sample.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Data Processing and Quantification Aqueous_Sample Aqueous Sample Collection Sample_Loading Sample Loading onto SPE Aqueous_Sample->Sample_Loading SPE_Conditioning SPE Cartridge Conditioning (MeOH, H₂O) SPE_Conditioning->Sample_Loading Washing Cartridge Washing Sample_Loading->Washing Elution Elution of Cyanox 1790 (Acetonitrile) Washing->Elution Concentration Concentration of Eluate Elution->Concentration HPLC HPLC Separation (Reversed-Phase Column) Concentration->HPLC MSMS MS/MS Detection (Triple Quadrupole) HPLC->MSMS Data_Acquisition Data Acquisition (MRM Mode) MSMS->Data_Acquisition Integration Peak Area Integration Data_Acquisition->Integration Calibration_Curve Calibration Curve Generation (Standard Solutions) Quantification Quantification of This compound Calibration_Curve->Quantification Integration->Quantification

Caption: Workflow for this compound quantification.

References

In-Depth Technical Guide: Thermal Stability and Degradation Profile of Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790, chemically known as 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is a high-performance, sterically hindered phenolic antioxidant. It is widely utilized to protect polymeric materials from thermal and oxidative degradation during processing and end-use applications. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of this compound, based on available scientific literature. Understanding these characteristics is crucial for optimizing its use in various formulations and predicting material lifetime.

Thermal Stability Analysis

The thermal stability of this compound is a key attribute, making it suitable for high-temperature applications. The primary techniques used to evaluate its thermal properties are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a substance as a function of temperature or time in a controlled atmosphere. It provides critical information about the thermal stability and decomposition temperatures of a material.

Summary of TGA Data:

Studies have shown that this compound exhibits high thermal stability, with no significant weight loss observed at typical processing temperatures for many polymers. The onset of thermal degradation occurs at temperatures well above 300°C.

Thermal EventTemperature Range (°C)Weight Loss (%)Peak Decomposition Temperature (°C)Reference
Initial Decomposition> 344--[1]
Main Decomposition344 - 445~98.5425[1]
Final Residue at 800°C-1.5-[1]

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For this compound, DSC is primarily used to determine its melting point and assess its thermal behavior upon heating.

Summary of DSC Data:

DSC analysis of this compound reveals a distinct endothermic event corresponding to its melting point.

Thermal EventTemperature Range (°C)Peak Temperature (°C)Enthalpy of Fusion (J/g)Reference
Melting155 - 176Not explicitly statedNot explicitly stated[1]

Note: The peak temperature and enthalpy of fusion are important parameters for characterizing the purity and crystalline nature of the antioxidant.

Degradation Profile

The degradation of this compound, like other hindered phenolic antioxidants, primarily proceeds through an autoxidation mechanism when exposed to heat and oxygen. This process involves the generation of free radicals and subsequent oxidation of the phenolic moieties.

Proposed Degradation Pathway

The antioxidant function of this compound stems from the ability of its sterically hindered phenolic groups to donate a hydrogen atom to reactive radicals, thereby neutralizing them and terminating the degradation chain reaction of the host polymer. This process, however, leads to the degradation of the antioxidant molecule itself.

The initial step in the degradation is the formation of a phenoxyl radical. This radical can then undergo further reactions, such as radical-radical coupling and oxidation, to form various transformation products. While specific degradation products of this compound under purely thermal stress have not been definitively identified in the available literature, it is known that the degradation of hindered phenolic antioxidants can lead to the formation of colored species, such as quinone-methides, which can contribute to the discoloration of the stabilized material.

Experimental Protocols

Detailed experimental protocols are essential for the accurate and reproducible assessment of thermal properties. The following are generalized methodologies for TGA and DSC analysis of phenolic antioxidants, which can be adapted for this compound.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a clean, inert sample pan (e.g., alumina (B75360) or platinum).

  • Atmosphere: The analysis is typically performed under a controlled atmosphere, such as high-purity nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000°C) at a constant heating rate (e.g., 10 or 20°C/min).

  • Data Analysis: The weight loss as a function of temperature is recorded. Key parameters to be determined include the onset temperature of decomposition (Tonset), the temperature of maximum weight loss rate (Tmax), and the percentage of residue at the final temperature.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed into a clean, hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as a reference.

  • Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen, at a constant flow rate.

  • Heating Program: The sample and reference are subjected to a controlled temperature program, which typically involves heating from ambient temperature to a temperature above the melting point (e.g., 200°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The resulting DSC curve is analyzed to determine the melting point (typically taken as the peak of the endotherm) and the enthalpy of fusion (ΔHf), which is the area under the melting peak.

Visualizations

Proposed Degradation Pathway of a Hindered Phenolic Antioxidant

G cluster_initiation Initiation cluster_propagation Propagation & Antioxidant Action cluster_degradation Degradation Products Polymer_Chain Polymer Chain (R-H) Polymer_Radical Polymer Radical (R•) Heat_Oxygen Heat, O2 Heat_Oxygen->Polymer_Radical Initiation Peroxy_Radical Peroxy Radical (ROO•) Polymer_Radical->Peroxy_Radical + O2 Cyanox_1790 This compound (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Cyanox_1790->Phenoxyl_Radical H• donation Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + Ar-OH Degradation_Products Degradation Products (e.g., Quinones) Phenoxyl_Radical->Degradation_Products Further Reactions

Caption: Proposed degradation pathway of a hindered phenolic antioxidant like this compound.

Experimental Workflow for Thermal Analysis

G cluster_sample_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition & Analysis Sample This compound Sample Weighing Accurate Weighing Sample->Weighing Pan Placement in TGA/DSC Pan Weighing->Pan Instrument TGA or DSC Instrument Pan->Instrument Heating Controlled Heating Program (Inert/Oxidative Atmosphere) Instrument->Heating Data_Acquisition Data Acquisition (Weight vs. Temp or Heat Flow vs. Temp) Heating->Data_Acquisition Data_Analysis Data Analysis (TGA: T_onset, T_max, Residue DSC: Melting Point, ΔH_f) Data_Acquisition->Data_Analysis

Caption: General experimental workflow for TGA and DSC analysis.

References

An In-depth Technical Guide to the Solubility of Cyanox CY 1790 in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Cyanox CY 1790, a high-performance antioxidant. The information is curated for professionals in research and development who require precise data on the solubility characteristics of this compound for formulation and experimental design.

Introduction to this compound

This compound is a sterically hindered phenolic antioxidant used to protect plastics and other materials from degradation caused by heat, light, and oxygen.[1] Its effectiveness is, in part, determined by its solubility and compatibility with the host material. A thorough understanding of its solubility in various organic solvents is crucial for its application in diverse formulations and for conducting relevant laboratory studies.

Data Presentation: Solubility of this compound

The following table summarizes the available quantitative and qualitative data on the solubility of this compound in a range of common organic solvents. It is important to note that precise quantitative solubility data for this compound in many organic solvents is not widely published in publicly available literature. The data presented here is compiled from various technical and safety data sheets.

SolventSolubilityTemperature (°C)Source(s)
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mLNot Specified[2][3]
Water< 0 g/L20[4]
20 µg/L20[5][6][7]
AcetonitrileSlightly SolubleNot Specified[5][6][7][8]
MethanolSlightly SolubleNot Specified[5][6][7][8]
Hexane:Acetone (90:10)Soluble at 1000 µg/mLNot Specified[9]

Note on Qualitative Data: The term "Slightly Soluble" is taken from chemical supplier databases and indicates that the compound has low solubility in that solvent, but a precise quantitative value is not provided.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid compound such as this compound in an organic solvent. This method, often referred to as the shake-flask method, is a standard approach for generating reliable solubility data.

3.1. Materials and Equipment

  • This compound powder

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. For solvents where settling is slow, centrifugation can be used to separate the solid and liquid phases.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Attach a syringe filter to the syringe and filter the solution into a clean vial to remove any remaining suspended solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or other appropriate analytical method to determine the concentration of this compound.

  • Data Reporting: The solubility is calculated from the measured concentration and the dilution factor and is typically reported in units of g/100 mL, mg/mL, or mol/L at the specified temperature.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A Preparation of Supersaturated Solution (Excess this compound in Solvent) B Equilibration (Constant Temperature Shaking) A->B C Phase Separation (Settling or Centrifugation) B->C D Sample Collection & Filtration (Clear Supernatant) C->D E Dilution of Saturated Solution D->E F Quantification (e.g., HPLC Analysis) E->F G Data Analysis & Reporting (Solubility Calculation) F->G

Caption: Workflow for determining the equilibrium solubility of a solid.

References

In-Depth Technical Guide: Spectroscopic Data for Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for the antioxidant Cyanox CY 1790 (also known as Irganox 1790). The information is curated for professionals in research and development who require detailed structural and analytical information.

This compound is chemically identified as 1,3,5-tris[[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione. Its unique structure, featuring a central triazine-trione ring and three substituted phenolic moieties, imparts high thermal stability and antioxidant properties.

Spectroscopic Data Summary

While direct access to raw spectral data is often restricted, this guide summarizes the confirmed existence of Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy data from various sources. The following tables are based on typical chemical shifts for the functional groups present in the this compound molecule and available information from technical documents.

Table 1: FTIR Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Functional GroupDescription of Vibration
~3650-3200O-H (Phenol)Stretching, H-bonded
~3000-2850C-H (Alkyl)Stretching
~1700C=O (Isocyanurate ring)Stretching
~1600, ~1480C=C (Aromatic)Ring Stretching
~1460, ~1370C-H (Alkyl)Bending
~1200C-O (Phenol)Stretching
Table 2: Predicted ¹H NMR Spectroscopy Data for this compound
Chemical Shift (ppm)AssignmentMultiplicity
~7.0-8.0Ar-OH (Phenolic Hydroxyl Proton)Singlet
~6.8-7.2Ar-H (Aromatic Proton)Singlet
~5.0-5.5N-CH₂-Ar (Methylene Protons)Singlet
~2.2-2.5Ar-CH₃ (Methyl Protons on Aromatic Ring)Singlet
~1.4C(CH₃)₃ (tert-Butyl Protons)Singlet
Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound
Chemical Shift (ppm)Assignment
~150-160C=O (Isocyanurate Ring Carbonyl)
~150-155Ar-C-OH (Aromatic Carbon bonded to Hydroxyl)
~135-145Ar-C (Quaternary Aromatic Carbons)
~125-135Ar-CH (Aromatic Carbons)
~40-50N-CH₂-Ar (Methylene Carbon)
~34C(CH₃)₃ (Quaternary Carbon of tert-Butyl)
~30C(CH₃)₃ (Methyl Carbons of tert-Butyl)
~15-20Ar-CH₃ (Methyl Carbons on Aromatic Ring)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not publicly available. However, based on standard laboratory practices, the following methodologies are typically employed:

FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid this compound sample is typically mixed with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

NMR Spectroscopy:

  • Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), in an NMR tube. A small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), is added to calibrate the chemical shift scale to 0 ppm.

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the proton spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom.

Logical Relationship of Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow Logical Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_conclusion Structural Confirmation Sample This compound Sample FTIR_Acquisition FTIR Data Acquisition Sample->FTIR_Acquisition Analyzed by NMR_Acquisition NMR Data Acquisition (¹H & ¹³C) Sample->NMR_Acquisition Analyzed by FTIR_Data FTIR Spectrum (Transmittance vs. Wavenumber) FTIR_Acquisition->FTIR_Data Generates FTIR_Analysis Peak Analysis & Functional Group Identification FTIR_Data->FTIR_Analysis Input for Structure_Confirmation Confirmation of Chemical Structure FTIR_Analysis->Structure_Confirmation Contributes to NMR_Data NMR Spectra (Intensity vs. Chemical Shift) NMR_Acquisition->NMR_Data Generates NMR_Analysis Peak Integration, Multiplicity & Chemical Shift Analysis NMR_Data->NMR_Analysis Input for NMR_Analysis->Structure_Confirmation Contributes to

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Technical Guide to Cyanox CY 1790 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on Cyanox CY 1790, a high-performance antioxidant, tailored for researchers, scientists, and professionals in drug development and materials science.

Core Properties and Specifications

This compound, also known as Irganox 1790, is a sterically hindered phenolic antioxidant.[1] It is primarily utilized to protect polymeric materials from degradation caused by exposure to heat, light, and oxygen.[1] Its high thermal stability makes it suitable for use in high-temperature processing environments.[1]

Chemical and Physical Properties
PropertyValueSource
Chemical Name 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione[1]
CAS Number 40601-76-1[2]
Molecular Formula C₄₂H₅₇N₃O₆[1]
Molecular Weight 699.92 g/mol
Appearance White to almost white crystalline powder[1]
Melting Point 159.0 - 163.0 °C
Purity ≥96%
Solubility Soluble in DMSO (≥ 100 mg/mL)
Technical Specifications
ParameterSpecification
Transmittance @ 425 nm > 95 %
Transmittance @ 500 nm > 97 %

Safety and Hazard Information

The following data is summarized from the Material Safety Data Sheet (MSDS).

GHS Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation
Handling and Storage
ConditionRecommendation
Handling Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.
In Case of Exposure IF ON SKIN: Wash with plenty of soap and water. IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. IF SWALLOWED: Rinse mouth.

Experimental Protocols: Antioxidant Efficacy in Polyethylene (B3416737)

The following methodology is based on a study investigating the resistance of phenolic antioxidants to chlorine dioxide in polyethylene.

Objective

To determine the degradation rate and depletion time of this compound in polyethylene when exposed to chlorine dioxide-treated water.

Materials and Equipment
  • Polyethylene tape samples (0.1 ± 0.01 wt. % this compound)

  • Chlorine dioxide solution (10 ppm, buffered to pH 6.8)

  • Constant temperature water bath (70 °C)

  • Differential Scanning Calorimeter (DSC)

Procedure
  • Sample Exposure:

    • Immerse polyethylene tape samples containing this compound into the chlorine dioxide solution.

    • Maintain the solution at a constant temperature of 70 °C.

    • Remove samples at predetermined time intervals for analysis.

  • Analysis by Differential Scanning Calorimetry (DSC):

    • Measure the Oxidation Induction Time (OIT) of the exposed samples using a DSC instrument.

    • The OIT is the time until the onset of exothermic oxidation of the material under an oxygen atmosphere at a specified temperature.

    • A decrease in OIT indicates the depletion of the antioxidant.

  • Data Interpretation:

    • Plot the OIT values against the exposure time to determine the rate of antioxidant depletion.

    • The antioxidant depletion time is the point at which the OIT reaches a baseline level, indicating the antioxidant is no longer effective.

Visualizations

Experimental Workflow for Antioxidant Depletion Analysis

G Experimental Workflow for Antioxidant Depletion Analysis cluster_prep Sample Preparation cluster_exposure Exposure to Chlorine Dioxide cluster_analysis Analysis cluster_results Results PE_tapes Polyethylene tapes with 0.1% this compound Exposure Immerse PE tapes in solution PE_tapes->Exposure Introduction of samples ClO2_solution 10 ppm Chlorine Dioxide Solution (pH 6.8, 70°C) Exposure->ClO2_solution DSC_analysis DSC Analysis to determine Oxidation Induction Time (OIT) Exposure->DSC_analysis Sample removal at intervals Data_interpretation Plot OIT vs. Exposure Time DSC_analysis->Data_interpretation OIT data Depletion_rate Determine Antioxidant Depletion Rate Data_interpretation->Depletion_rate Depletion_time Determine Antioxidant Depletion Time Data_interpretation->Depletion_time G Antioxidant Mechanism of Hindered Phenols cluster_process Oxidative Degradation cluster_intervention Antioxidant Intervention R R• (Free Radical) ROO ROO• (Peroxy Radical) R->ROO + O₂ RH RH (Polymer Chain) ROO->RH Propagates degradation ROOH ROOH (Hydroperoxide) ROO->ROOH + RH ArO ArO• (Stable Phenoxy Radical) ROO->ArO Forms stable radical RH->R ROOH->R Decomposes to form more radicals ROOH->ArO Forms stable radical ArOH ArOH (Hindered Phenol, e.g., Cyanox 1790) ArOH->ROO Donates H• ArOH->ROOH Donates H•

References

Fundamental Antioxidant Properties of Hindered Phenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core antioxidant properties of hindered phenols, a class of synthetic antioxidants widely utilized across various industries, including pharmaceuticals, food preservation, and polymer stabilization. This document delves into their mechanism of action, structure-activity relationships, and provides detailed experimental protocols for evaluating their efficacy. Quantitative data is summarized for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of their function and assessment.

Introduction to Hindered Phenols

Hindered phenols are synthetic antioxidants characterized by a phenolic hydroxyl group flanked by one or two bulky alkyl groups, typically tert-butyl groups, at the ortho positions. This steric hindrance is a key structural feature that governs their high antioxidant efficiency and stability. By impeding the reactivity of the hydroxyl group, the bulky substituents allow the molecule to act as a potent free radical scavenger, terminating oxidative chain reactions. Common examples of hindered phenols include Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), tert-Butylhydroquinone (TBHQ), and larger, more complex molecules like Irganox 1010 and the drug Probucol (B1678242). Their primary function is to prevent the degradation of organic materials initiated by autoxidation.

Mechanism of Antioxidant Action

The principal antioxidant mechanism of hindered phenols is the donation of a hydrogen atom from their phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. This process can be summarized in two main steps:

  • Hydrogen Atom Transfer (HAT): The hindered phenol (B47542) (ArOH) donates its phenolic hydrogen to a peroxyl radical (ROO•), a key propagating species in autoxidation. This reaction forms a hydroperoxide (ROOH) and a resonance-stabilized phenoxyl radical (ArO•). The steric hindrance provided by the bulky ortho substituents increases the stability of this phenoxyl radical, preventing it from initiating new oxidation chains.

  • Radical-Radical Termination: The relatively stable phenoxyl radical can then react with another peroxyl radical to form non-radical products, effectively terminating the chain reaction.

This free radical scavenging activity is the foundation of their protective effects in various applications, from preventing rancidity in foods to stabilizing polymers against thermal degradation.

Structure-Activity Relationship

The antioxidant efficacy of hindered phenols is intrinsically linked to their molecular structure. Key factors influencing their activity include:

  • Steric Hindrance: The size and number of bulky groups at the ortho positions to the hydroxyl group are critical. Sufficient steric hindrance is necessary to stabilize the resulting phenoxyl radical and prevent it from propagating oxidation.

  • Electron-Donating Groups: Substituents on the phenol ring, particularly at the para position, can influence the bond dissociation enthalpy (BDE) of the O-H bond. Electron-donating groups can lower the BDE, making the hydrogen atom more readily available for donation to a free radical.

  • Number of Phenolic Moieties: Molecules with multiple hindered phenol units, such as Irganox 1010, can exhibit enhanced antioxidant activity due to the increased number of sites for radical scavenging.

  • Solubility and Mobility: The overall structure of the molecule also determines its solubility and mobility within a specific matrix (e.g., a polymer or a biological membrane), which can significantly impact its practical effectiveness as an antioxidant.

Synthesis of Common Hindered Phenols

The synthesis of hindered phenols typically involves the alkylation of a phenol or a substituted phenol with an alkene in the presence of an acid catalyst.

  • Butylated Hydroxytoluene (BHT): BHT is commercially synthesized through the reaction of p-cresol (B1678582) (4-methylphenol) with isobutylene (B52900), catalyzed by sulfuric acid[1].

  • Butylated Hydroxyanisole (BHA): BHA is synthesized from the reaction of 4-methoxyphenol (B1676288) with isobutylene[2]. It is typically a mixture of two isomers: 3-tert-butyl-4-methoxyphenol and 2-tert-butyl-4-methoxyphenol.

  • tert-Butylhydroquinone (TBHQ): TBHQ can be synthesized from hydroquinone (B1673460) and isobutylene or tert-butanol (B103910) using an acid catalyst like phosphoric acid[3].

  • Irganox 1010: This larger molecule is synthesized through the transesterification of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate with pentaerythritol[4].

  • Probucol: The synthesis of Probucol involves the reaction of 2,6-di-tert-butyl-4-mercaptophenol (B120284) with acetone (B3395972) or a related compound under acidic or basic conditions[5].

Quantitative Antioxidant Activity

The antioxidant activity of hindered phenols can be quantified using various in vitro assays. The following tables summarize comparative data for common hindered phenols. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.

Table 1: Comparative Antioxidant Activity (IC50 Values)

CompoundDPPH Assay (IC50 in µM)Reference(s)
Butylated Hydroxytoluene (BHT)8.5 (chemiluminescence)[6]
Butylated Hydroxyanisole (BHA)Lower than BHT (qualitative)[7]
tert-Butylhydroquinone (TBHQ)Lower than BHA and BHT (qualitative)[7]

Note: Lower IC50 values indicate higher antioxidant activity.

Table 2: Comparative Antioxidant Activity in Miller's Test

CompoundInhibitory Ratios (IR)Reference(s)
Butylated Hydroxytoluene (BHT)Similar to BHA[7]
Butylated Hydroxyanisole (BHA)Similar to BHT[7]
tert-Butylhydroquinone (TBHQ)Lower than BHA and BHT at lower concentrations[7]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH radical.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol (B129727) or ethanol (B145695). Store in a dark container.

    • Prepare a series of dilutions of the test compound (hindered phenol) and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution.

    • Add an equal volume of the DPPH working solution to initiate the reaction.

    • For the blank, use the solvent instead of the antioxidant solution.

    • Incubate the plate or cuvettes in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 517 nm using a spectrophotometer or microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to donate an electron and reduce the pre-formed ABTS radical cation (ABTS•+).

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol or buffer to an absorbance of approximately 0.70 at 734 nm.

  • Assay Procedure:

    • Add a small volume of the test compound or standard (Trolox) to a cuvette or well.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • Incubate at room temperature for a specific time (e.g., 6 minutes).

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of absorbance by the sample to that of a Trolox standard curve.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a secondary product of lipid peroxidation.

Methodology:

  • Sample Preparation:

    • Induce lipid peroxidation in a lipid-rich medium (e.g., egg yolk homogenate or brain tissue homogenate) using an oxidizing agent like FeSO4.

    • Treat the samples with different concentrations of the hindered phenol.

  • Assay Procedure:

    • Add a solution of thiobarbituric acid (TBA) in an acidic medium to the samples.

    • Heat the mixture at 95°C for 60 minutes to facilitate the reaction between MDA and TBA, forming a pink-colored adduct.

    • Cool the samples and centrifuge to remove any precipitate.

  • Measurement and Calculation:

    • Measure the absorbance of the supernatant at 532 nm.

    • The extent of lipid peroxidation inhibition is calculated by comparing the absorbance of the antioxidant-treated samples to that of the control (without antioxidant).

Cellular Antioxidant Activity (CAA) Assay

This assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular environment.

Methodology:

  • Cell Culture and Plating:

    • Culture a suitable cell line (e.g., HepG2 or Caco-2) in a 96-well black, clear-bottom plate until confluent.

  • Probe Loading and Treatment:

    • Wash the cells with a buffer and then incubate them with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable probe.

    • Add the hindered phenol test compounds at various concentrations and incubate.

  • Induction of Oxidative Stress and Measurement:

    • Wash the cells to remove the excess probe and compound.

    • Add a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), to induce oxidative stress.

    • Immediately begin measuring the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour using a fluorescence microplate reader.

  • Calculation:

    • Calculate the area under the curve (AUC) for the fluorescence versus time plot.

    • The CAA value is calculated as the percentage reduction of the AUC of the sample-treated cells compared to the control cells.

Modulation of Signaling Pathways

Beyond direct radical scavenging, hindered phenols can also exert their protective effects by modulating intracellular signaling pathways involved in the cellular response to oxidative stress and inflammation.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway

The NF-κB pathway is a key regulator of inflammation. Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Oxidative stress can lead to the activation of IKK (IκB kinase), which phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it promotes the transcription of pro-inflammatory genes. Some hindered phenols, such as BHT, have been shown to block the activation of NF-κB, thereby exerting anti-inflammatory effects[8][9]. Probucol has also been reported to inhibit NF-κB activity[10].

NF_kB_Pathway cluster_nucleus OxidativeStress Oxidative Stress IKK IKK OxidativeStress->IKK Activates BHT BHT / Probucol BHT->IKK Inhibits NFkB_IkB NF-κB-IκB Complex (Inactive) IKK->NFkB_IkB Phosphorylates IκB IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB IκB Degradation InflammatoryGenes Pro-inflammatory Gene Transcription Nucleus->InflammatoryGenes Activates

NF-κB signaling pathway and its inhibition by hindered phenols.
Nrf2 (Nuclear factor erythroid 2-related factor 2) Pathway

The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative or electrophilic stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes encoding antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Several hindered phenols, including TBHQ and Probucol, are known activators of the Nrf2 pathway, thereby enhancing the cell's endogenous antioxidant capacity[11][12][13][14][15][16][17].

Nrf2_Pathway cluster_nucleus OxidativeStress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex (Inactive) OxidativeStress->Keap1_Nrf2 TBHQ_Probucol TBHQ / Probucol TBHQ_Probucol->Keap1_Nrf2 Induces Release Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to AntioxidantGenes Antioxidant & Detoxification Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates Transcription

Nrf2 signaling pathway and its activation by hindered phenols.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the key antioxidant assays described in this guide.

DPPH_Workflow start Start prep_dpph Prepare DPPH Solution (0.1 mM in Methanol) start->prep_dpph prep_samples Prepare Sample Dilutions (Hindered Phenol & Standard) start->prep_samples mix Mix Sample/Standard with DPPH Solution prep_dpph->mix prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate end End calculate->end

Workflow for the DPPH Radical Scavenging Assay.

ABTS_Workflow start Start prep_abts Generate ABTS•+ Radical Cation (ABTS + Potassium Persulfate) start->prep_abts prep_samples Prepare Sample Dilutions (Hindered Phenol & Trolox) start->prep_samples dilute_abts Dilute ABTS•+ to Absorbance ~0.7 at 734 nm prep_abts->dilute_abts mix Mix Sample/Standard with ABTS•+ Solution dilute_abts->mix prep_samples->mix incubate Incubate (e.g., 6 min, RT) mix->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate TEAC Value measure->calculate end End calculate->end

Workflow for the ABTS Radical Cation Decolorization Assay.

Conclusion

Hindered phenols represent a cornerstone in the field of antioxidant chemistry. Their unique structural features, characterized by sterically bulky groups, confer high stability and potent free radical scavenging capabilities. This technical guide has provided an in-depth look at their fundamental antioxidant properties, from their mechanism of action and structure-activity relationships to detailed experimental protocols for their evaluation. The ability of certain hindered phenols to modulate key cellular signaling pathways, such as NF-κB and Nrf2, highlights their potential for broader applications in drug development and the management of oxidative stress-related diseases. The presented data and methodologies offer a valuable resource for researchers and scientists working to understand and utilize the protective effects of these important compounds.

References

Methodological & Application

Application Notes and Protocols for Incorporating Cyanox CY 1790 into a Polymer Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for incorporating the hindered phenolic antioxidant, Cyanox CY 1790, into a polymer matrix for research purposes. The information is intended to guide researchers in stabilizing polymers against thermo-oxidative degradation during processing and service life.

Introduction to this compound

This compound is a high-performance, sterically hindered phenolic antioxidant used to protect polymeric materials from degradation caused by heat, light, and oxygen exposure.[1] Its chemical name is 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, and it is also known by the trade name Irganox 1790.[1] Key benefits of using this compound include excellent processing and thermal stability, low color contribution, and resistance to extraction and discoloration.[2] It is particularly effective in polyolefins (such as polyethylene (B3416737) and polypropylene), polyamides, and styrenics.[1] Recommended loading levels are typically in the range of 0.05% to 0.08% by weight.[1]

As a primary antioxidant, this compound functions as a free radical scavenger. During polymer oxidation, highly reactive free radicals are formed. The hindered phenolic structure of this compound allows it to donate a hydrogen atom to these free radicals, neutralizing them and terminating the degradation chain reaction.[3][4][5]

Mechanism of Action: Free Radical Scavenging

The antioxidant activity of this compound is derived from its sterically hindered phenolic functional groups. These groups can donate a hydrogen atom to a peroxy radical (ROO•), which is a key species in the polymer auto-oxidation cycle. This donation neutralizes the reactive radical and forms a stable phenoxy radical from the antioxidant molecule, which does not readily participate in further chain propagation reactions.

G cluster_0 Polymer Oxidation Chain Reaction cluster_1 Intervention by this compound Polymer (RH) Polymer (RH) R• R• Polymer (RH)->R• Initiation (Heat, Light, Shear) ROO• ROO• R•->ROO• + O2 ROOH + R• ROOH + R• ROO•->ROOH + R• + RH (Propagation) ROO•_2 ROO• ROOH ROOH RO• + •OH RO• + •OH ROOH->RO• + •OH Chain Branching Cyanox_1790 (ArOH) This compound (ArOH) ArO• + ROOH Stable Phenoxy Radical (ArO•) + Hydroperoxide (ROOH) Cyanox_1790 (ArOH)->ArO• + ROOH + ROO• (Termination)

Caption: Free radical scavenging mechanism of this compound.

Experimental Protocols

There are two primary methods for incorporating this compound into a polymer matrix for research: melt compounding and solvent casting. The choice of method depends on the polymer type, the desired final form of the material, and the available equipment.

Melt Compounding Protocol

Melt compounding is a common industrial method for incorporating additives into thermoplastics. It involves mixing the polymer resin with the additive in a molten state to ensure homogeneous dispersion.

Materials and Equipment:

  • Polymer resin (e.g., polyethylene or polypropylene (B1209903) pellets)

  • This compound powder

  • Twin-screw extruder or a laboratory-scale internal mixer (e.g., Brabender)

  • Strand pelletizer or compression molder

  • Drying oven

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Workflow Diagram:

G start Start dry Dry Polymer and This compound start->dry premix Premix Polymer and This compound dry->premix extrude Melt Compounding (Extrusion) premix->extrude cool Cooling extrude->cool pelletize Pelletize or Compression Mold cool->pelletize characterize Characterization pelletize->characterize end End characterize->end

Caption: Workflow for incorporating this compound via melt compounding.

Procedure:

  • Drying: Dry the polymer resin and this compound in a vacuum oven at a temperature appropriate for the polymer to remove any residual moisture. For polyethylene, drying at 80°C for 4 hours is typically sufficient.

  • Premixing: In a sealed bag or container, accurately weigh the desired amounts of polymer resin and this compound. A typical starting concentration is 0.1% w/w. Shake the container vigorously to achieve a uniform dry blend.

  • Melt Compounding:

    • Set the temperature profile of the extruder. For polyethylene, a common temperature profile is 160°C, 170°C, 180°C, 190°C, and 190°C from the hopper to the die.

    • Feed the premixed material into the extruder at a constant rate.

    • The molten polymer strand exiting the die should be uniform in appearance.

  • Cooling and Pelletizing/Molding:

    • Pass the extruded strand through a water bath to cool and solidify.

    • Feed the cooled strand into a pelletizer to produce compounded pellets.

    • Alternatively, the molten polymer can be directly compression molded into plaques of a desired thickness.

  • Sample Preparation for Characterization: The resulting pellets or plaques can be used for further analysis. For some tests, such as OIT, a small section of the material is required. For mechanical testing, standardized test specimens will need to be prepared, for example by injection molding the pellets.

Solvent Casting Protocol

Solvent casting is a useful laboratory technique for preparing thin polymer films with a uniform dispersion of additives.

Materials and Equipment:

  • Polymer resin (e.g., polyethylene powder)

  • This compound powder

  • A suitable solvent (e.g., xylene for polyethylene)

  • Glass petri dish or a flat glass plate

  • Magnetic stirrer with a hot plate

  • Fume hood

  • Vacuum oven

  • Personal Protective Equipment (PPE): safety glasses, solvent-resistant gloves, lab coat

Workflow Diagram:

G start Start dissolve_polymer Dissolve Polymer in Solvent start->dissolve_polymer add_antioxidant Add and Dissolve This compound dissolve_polymer->add_antioxidant cast_solution Cast Solution onto Glass Substrate add_antioxidant->cast_solution evaporate_solvent Solvent Evaporation (Fume Hood) cast_solution->evaporate_solvent dry_film Dry Film in Vacuum Oven evaporate_solvent->dry_film characterize Characterization dry_film->characterize end End characterize->end

References

Application Notes and Protocols for Cyanox CY 1790 as a Stabilizer in Polyethylene and Polypropylene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Cyanox CY 1790 as a high-performance antioxidant stabilizer for polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP). This document details its mechanism of action, performance benefits, and protocols for experimental evaluation.

Introduction to this compound

This compound is a sterically hindered phenolic antioxidant designed to protect polymers from thermo-oxidative degradation during processing and end-use.[1][2] Its high molecular weight and low volatility make it particularly effective for long-term thermal stability.[3] this compound is suitable for use in a variety of polymers, including polyolefins, and is noted for its low color contribution and resistance to discoloration.[2][4] It functions as a primary antioxidant by scavenging free radicals, thereby inhibiting the auto-oxidation cycle of the polymer. A typical loading level for this compound is in the range of 0.05-0.08%.[2]

Mechanism of Action: Polyolefin Stabilization

Polyolefins like polyethylene and polypropylene are susceptible to degradation initiated by heat, light, and residual catalysts. This degradation is an auto-oxidative process that proceeds via a free-radical chain reaction, consisting of initiation, propagation, and termination steps.

The propagation phase is a cycle where alkyl radicals (R•) react with oxygen to form peroxy radicals (ROO•). These peroxy radicals then abstract a hydrogen atom from the polymer backbone, creating a hydroperoxide (ROOH) and a new alkyl radical, thus continuing the degradation cascade. This process leads to chain scission, crosslinking, and the formation of chromophoric groups, resulting in the deterioration of mechanical properties and discoloration.

This compound, as a hindered phenolic antioxidant, interrupts this cycle. It donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxy radical that does not readily participate in further propagation. This mechanism is visualized in the signaling pathway diagram below.

Polyolefin_Stabilization cluster_propagation Propagation Cycle Initiation Initiation (Heat, Light, Stress) Polymer Polyolefin Chain (RH) Initiation->Polymer H• abstraction Alkyl_Radical Alkyl Radical (R•) Polymer->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO•) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH - R• Cyanox_1790 This compound (ArOH) Peroxy_Radical->Cyanox_1790 Interruption Non_Radical_Products Non-Radical Products Peroxy_Radical->Non_Radical_Products + ArOH - ArO• Degradation Degradation Products (Chain Scission, Crosslinking, Discoloration) Hydroperoxide->Degradation Decomposition Stable_Phenoxy Stable Phenoxy Radical (ArO•) Cyanox_1790->Stable_Phenoxy H• donation

Figure 1: Mechanism of Polyolefin Stabilization by this compound.

Data Presentation

The following tables present illustrative data on the performance of this compound in polyethylene and polypropylene. This data is representative of the expected improvements in thermal stability, melt flow retention, and color stability based on available literature.

Table 1: Oxidative Induction Time (OIT) of Polyethylene and Polypropylene with this compound

Polymer BaseThis compound Concentration (wt%)OIT at 200°C (minutes)
Polyethylene (LDPE)0.00< 5
Polyethylene (LDPE)0.0545 - 60
Polyethylene (LDPE)0.10> 90
Polypropylene (homopolymer)0.00< 3
Polypropylene (homopolymer)0.0535 - 50
Polypropylene (homopolymer)0.10> 75

Note: OIT values are highly dependent on the specific grade of the polymer and the test conditions.

Table 2: Melt Flow Index (MFI) of Polypropylene Before and After Multiple Extrusions

Stabilizer SystemMFI (g/10 min) - InitialMFI (g/10 min) - After 3 ExtrusionsMFI (g/10 min) - After 5 Extrusions
Unstabilized PP4.012.525.0
PP + 0.1% this compound4.15.26.5

Note: MFI is measured at 230°C with a 2.16 kg load. An increase in MFI indicates polymer chain scission.

Table 3: Color Stability (Yellowness Index) of Polyethylene after Oven Aging at 150°C

Stabilizer SystemYellowness Index - InitialYellowness Index - After 240 hoursYellowness Index - After 500 hours
Unstabilized PE2.515.828.4
PE + 0.1% this compound2.64.16.2

Note: Yellowness Index is measured according to ASTM E313. Lower values indicate better color stability.

Experimental Protocols

Detailed protocols for key experiments to evaluate the performance of this compound are provided below.

Protocol 1: Determination of Oxidative Induction Time (OIT)

Standard: Based on ASTM D3895

Objective: To assess the thermo-oxidative stability of stabilized polyolefin samples.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Crimper for sealing pans

  • High-purity nitrogen and oxygen gas cylinders with regulators

Procedure:

  • Sample Preparation: Weigh 5-10 mg of the polyolefin sample containing a known concentration of this compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating under Inert Atmosphere: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polyethylene) at a rate of 20°C/min under a nitrogen atmosphere (flow rate ~50 mL/min).

  • Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

OIT_Workflow Start Start Prep_Sample Prepare Sample (5-10 mg in Al pan) Start->Prep_Sample Load_DSC Load Sample and Reference into DSC Prep_Sample->Load_DSC Heat_N2 Heat to Isothermal Temp (e.g., 200°C) under N2 Load_DSC->Heat_N2 Stabilize Stabilize at Isothermal Temp Heat_N2->Stabilize Switch_Gas Switch Gas to O2 Stabilize->Switch_Gas Record_Data Record Heat Flow vs. Time Switch_Gas->Record_Data Determine_OIT Determine OIT (Time to Onset of Exotherm) Record_Data->Determine_OIT End End Determine_OIT->End

Figure 2: Experimental Workflow for OIT Measurement.
Protocol 2: Melt Flow Index (MFI) Measurement

Standard: Based on ASTM D1238

Objective: To evaluate the effect of the stabilizer on the processability and degradation of the polymer after melt processing.

Apparatus:

  • Melt Flow Indexer (Extrusion Plastometer)

  • Standard die (2.095 mm diameter, 8.000 mm length)

  • Piston and specified weight (e.g., 2.16 kg for polyethylene and polypropylene)

  • Balance (0.001 g accuracy)

  • Timer

Procedure:

  • Instrument Setup: Preheat the barrel of the melt flow indexer to the specified temperature (190°C for polyethylene, 230°C for polypropylene).

  • Sample Loading: Charge the barrel with 4-5 grams of the polymer sample.

  • Preheating: Allow the sample to preheat in the barrel for a specified time (e.g., 6-8 minutes).

  • Extrusion: Place the piston and the specified weight onto the molten polymer.

  • Measurement: After a steady flow is established, collect the extrudate for a fixed period (e.g., 1 minute).

  • Calculation: Weigh the collected extrudate and calculate the MFI in grams per 10 minutes.

Protocol 3: Accelerated Oven Aging and Color Measurement

Standard: Based on ASTM D3012 for oven aging and ASTM E313 for color measurement.

Objective: To assess the long-term thermal stability and color retention of the stabilized polymer.

Apparatus:

  • Forced-air convection oven

  • Specimen mounting rack

  • Spectrophotometer or colorimeter

Procedure:

  • Sample Preparation: Prepare compression-molded plaques of the polymer samples (e.g., 1 mm thickness).

  • Initial Color Measurement: Measure the initial Yellowness Index of the unaged samples using a spectrophotometer.

  • Oven Aging: Place the samples in the oven at a specified temperature (e.g., 150°C).

  • Periodic Evaluation: At predetermined intervals (e.g., every 100 hours), remove a set of samples from the oven.

  • Final Color Measurement: After cooling to room temperature, measure the Yellowness Index of the aged samples.

  • Data Analysis: Plot the change in Yellowness Index as a function of aging time.

Conclusion

This compound is a highly effective stabilizer for polyethylene and polypropylene, providing excellent long-term thermal and processing stability. Its mechanism of action as a primary antioxidant allows it to effectively interrupt the auto-oxidative degradation of polyolefins, resulting in the preservation of mechanical properties and color. The experimental protocols provided herein offer standardized methods for quantifying the performance benefits of this compound in a laboratory setting.

References

Application Notes and Protocols for Quantifying Cyanox CY 1790 in Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Cyanox CY 1790, a high-performance phenolic antioxidant, in various plastic matrices. The protocols described herein cover sample preparation, extraction, and quantification using modern analytical techniques.

This compound, chemically known as 1,3,5-tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, is a highly effective antioxidant used to protect polymers from thermal degradation during processing and end-use.[1] Its quantification in plastic materials is crucial for quality control, regulatory compliance, and stability studies.

This document outlines three primary methods for the extraction of this compound from plastics, followed by a highly sensitive quantification method using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Method 1: Ultrasonic-Assisted Solvent Extraction (USE)

This protocol describes the extraction of this compound from plastics using ultrasonic energy to accelerate the dissolution of the analyte into an appropriate solvent.

Experimental Protocol
  • Sample Preparation:

    • Cryogenically mill the plastic sample to a fine powder (particle size < 0.5 mm) to maximize the surface area for extraction.

    • Accurately weigh approximately 40 mg of the powdered plastic sample into a glass vial.

  • Extraction:

    • Add 0.5 mL of dichloromethane (B109758) to the vial containing the sample.[2]

    • Place the vial in an ultrasonic bath and sonicate for 40 minutes at room temperature (25 °C).[2]

    • Repeat the extraction cycle one more time with a fresh portion of the solvent to ensure complete extraction.[2]

    • Combine the extracts from both cycles.

  • Sample Finalization:

    • Filter the combined extract through a 0.45 µm nylon syringe filter to remove any particulate matter.[3]

    • The filtrate is now ready for HPLC-MS/MS analysis.

Method 2: Pressurized Liquid Extraction (PLE)

PLE, also known as Accelerated Solvent Extraction (ASE), is an automated technique that uses elevated temperatures and pressures to achieve rapid and efficient extractions.

Experimental Protocol
  • Sample Preparation:

    • Mill the plastic sample to a fine powder.

    • Weigh approximately 2 grams of the milled sample and transfer it to a stainless steel PLE extraction cell.[4]

  • Extraction Parameters:

    • Solvent: 95:5 (v/v) 2-Propanol/Cyclohexane[4]

    • Pre-heat Temperature: 100 °C[4]

    • Extraction Temperature: 120 °C[4]

    • Extraction Time: 20 minutes[4]

    • Number of Cycles: 3[4]

  • Sample Finalization:

    • Collect the extract and allow it to cool to room temperature.

    • Filter the extract through a 0.45 µm nylon syringe filter prior to HPLC-MS/MS analysis.

Method 3: Dissolution-Precipitation

This method involves dissolving the polymer matrix in a suitable solvent and then precipitating the polymer by adding a non-solvent, leaving the analyte of interest in the solution.

Experimental Protocol
  • Dissolution:

    • Weigh a representative amount of the plastic sample.

    • Select a solvent that effectively dissolves the polymer matrix but not this compound (e.g., toluene (B28343) or xylene for polyolefins).

    • Heat the mixture with stirring until the polymer is completely dissolved.

  • Precipitation:

    • Cool the solution to room temperature.

    • Slowly add a non-solvent (e.g., methanol (B129727) or ethanol) to the solution while stirring to precipitate the polymer.

  • Isolation of Analyte:

    • Separate the precipitated polymer by filtration or centrifugation.

    • Collect the supernatant containing the extracted this compound.

  • Sample Finalization:

    • Evaporate the solvent from the supernatant under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for HPLC-MS/MS analysis.

    • Filter the final solution through a 0.45 µm nylon syringe filter.

Quantification by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This section details the instrumental analysis of the prepared extracts for the quantification of this compound.

Instrumentation and Conditions
  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) % A % B
    0.1 60 40
    5.0 0 100
    9.0 0 100
    10.0 60 40

    | 13.0 | 60 | 40 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound should be determined by direct infusion of a standard solution.

Calibration and Quantification

Prepare a series of calibration standards of this compound in the final sample solvent. Construct a calibration curve by plotting the peak area against the concentration of the standards. The concentration of this compound in the plastic samples can then be calculated from this curve.

Quantitative Data Summary

The following table summarizes the performance characteristics of the HPLC-MS/MS method for the quantification of this compound, based on data from the analysis of migrated samples in water, which is indicative of the method's capabilities.[5][6]

ParameterValue
Linearity (R²) (Interday) > 0.99995
Linearity (R²) (Intraday) > 0.99995
Relative Standard Deviation (RSD) (Interday) < 3.78%
Relative Standard Deviation (RSD) (Intraday) < 4.1%
Error (Interday) < 9.3%
Error (Intraday) < 11.2%
Recovery (from wastewater by SPE) > 95%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction Methods cluster_analysis Analysis PlasticSample Plastic Sample Milling Cryogenic Milling PlasticSample->Milling Weighing Weighing Milling->Weighing USE Ultrasonic Extraction (Dichloromethane) Weighing->USE Method 1 PLE Pressurized Liquid Extraction (IPA/Cyclohexane) Weighing->PLE Method 2 Dissolution Dissolution-Precipitation (Toluene/Methanol) Weighing->Dissolution Method 3 Filtration Filtration (0.45 µm) USE->Filtration PLE->Filtration Dissolution->Filtration HPLCMSMS HPLC-MS/MS Quantification Filtration->HPLCMSMS Data Data Analysis HPLCMSMS->Data

Caption: General workflow for the quantification of this compound in plastics.

hplc_gradient_profile x_axis Time (min) y_axis %B (Acetonitrile) origin 0 p1 100% p2 p1->p2 p3 40% p4 p3->p4 t1 5.0 t2 9.0 t3 10.0 t4 13.0 p0 p0 p0->p1 start start start->y_axis

Caption: HPLC mobile phase gradient profile for this compound analysis.

References

Application Notes and Protocols for the Detection of Cyanox CY 1790 using SPE-HPLC/MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790 is a high-performance phenolic antioxidant used as a polymer additive to prevent degradation during processing and end-use.[1] Its presence and concentration in various matrices, particularly in materials that come into contact with food or pharmaceuticals, are of significant interest to ensure product quality and safety. This document provides a detailed application note and protocol for the sensitive and selective detection of this compound in water samples using Solid Phase Extraction (SPE) followed by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC/MS/MS). The described method is crucial for quality control, migration studies, and regulatory compliance.

Principle

The method involves a two-step process. Initially, water samples are pre-concentrated and purified using Solid Phase Extraction (SPE) with a polymeric reversed-phase sorbent. This step effectively removes interfering matrix components and enriches the analyte of interest. Subsequently, the extracted this compound is separated from other compounds by HPLC and detected with high specificity and sensitivity using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocols

Materials and Reagents
  • This compound standard (purity ≥98%)

  • HPLC-grade methanol (B129727) (MeOH)

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA), LC-MS grade

  • Nitrogen gas, high purity

  • Phenomenex Strata-X™ 33 µm Polymeric Sorption SPE cartridges (or equivalent)

  • Syringe filters (0.22 µm, PTFE or nylon)

Standard Solution Preparation

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol. From this stock solution, prepare a series of working standard solutions by serial dilution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to construct a calibration curve.

Sample Preparation: Solid Phase Extraction (SPE)

The following protocol is a general guideline for the extraction of this compound from water samples using a Phenomenex Strata-X™ cartridge. Optimization may be required based on the specific sample matrix and instrument sensitivity.

  • Conditioning: Condition the SPE cartridge by passing 5 mL of methanol through the sorbent.[2]

  • Equilibration: Equilibrate the cartridge by passing 5 mL of HPLC-grade water.[2]

  • Loading: Load the water sample (e.g., 100 mL, adjusted to a slightly acidic pH with formic acid if necessary) onto the cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.

  • Drying: Dry the cartridge under a stream of nitrogen or by vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the retained this compound with 5 mL of acetonitrile.[3] Collect the eluate.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC analysis.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.[2]

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, and column oven (e.g., Agilent 1100 series or equivalent).

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Micromass Quattro II or equivalent).[1]

HPLC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program A representative gradient is as follows: Start at 50% B, increase linearly to 100% B over 10 minutes, hold at 100% B for 5 minutes, and then return to initial conditions and equilibrate for 5 minutes. The gradient should be optimized for the specific column and system to ensure adequate separation.
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 30 °C

MS/MS Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Capillary Voltage 3.0 kV
Cone Voltage To be optimized for this compound (typically 20-50 V)
Source Temperature 120 °C
Desolvation Temperature 350 °C
Collision Gas Argon
MRM Transitions To be determined empirically. The precursor ion will be the deprotonated molecule [M-H]⁻ of this compound (C₄₂H₅₇N₃O₆, MW = 699.9 g/mol ), which is m/z 698.9 . The product ions need to be identified by infusing a standard solution of this compound into the mass spectrometer and performing a product ion scan of the m/z 698.9 precursor. The most abundant and stable product ions should be selected for quantification and confirmation.

Data Presentation

The quantitative performance of the method should be evaluated by determining the Limit of Detection (LOD), Limit of Quantification (LOQ), linearity, accuracy (recovery), and precision (Relative Standard Deviation, RSD). The following table summarizes representative quantitative data gathered from existing literature.

ParameterValueReference
Recovery >95%[1]
Interday Precision (RSD) < 3.78%[4]
Intraday Precision (RSD) < 4.1%[4]
LOD 0.09 - 1.72 µg/mL (for similar antioxidants)[1]
LOQ 0.20 - 5.64 µg/mL (for similar antioxidants)[1]
Concentration Range in Bottled Water 0.01 to 11.27 ppm[4][5]

Experimental Workflow Visualization

The overall experimental workflow from sample collection to data analysis is illustrated in the following diagram.

Caption: Workflow for this compound analysis.

Signaling Pathway and Logical Relationship Visualization

The logical relationship for the identification and quantification of this compound using this method is based on the principle of tandem mass spectrometry.

MSMS_Logic Analyte This compound (in sample extract) Precursor Precursor Ion [M-H]⁻ m/z 698.9 Analyte->Precursor ESI- Fragmentation Collision-Induced Dissociation (CID) Precursor->Fragmentation Isolation Product1 Product Ion 1 (Specific Fragment) Fragmentation->Product1 Fragmentation Product2 Product Ion 2 (Confirmation Fragment) Fragmentation->Product2 Detection Detection & Quantification Product1->Detection Product2->Detection

Caption: Logic of MS/MS detection for this compound.

Conclusion

The SPE-HPLC/MS/MS method detailed in this application note provides a robust and sensitive approach for the determination of this compound in aqueous samples. The protocol offers a solid foundation for laboratories involved in the quality control of polymeric materials and for researchers investigating the migration of additives. For accurate quantification, it is imperative to experimentally determine the optimal MS/MS transitions and to validate the method according to established analytical guidelines.

References

Application Note: Enhancing Polymer Stability with Cyanox CY 1790 Antioxidant Assessed by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyanox CY 1790 is a high-performance, sterically hindered phenolic antioxidant used to protect polymeric materials from thermal degradation during processing and end-use.[1][2] Its primary function is to scavenge free radicals, thereby inhibiting the auto-oxidative cycle that leads to changes in material properties such as discoloration, loss of mechanical strength, and embrittlement.[3][4] Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique employed to evaluate the effectiveness of antioxidants by measuring the Oxidative Induction Time (OIT).[5][6] This application note details the protocol for using DSC to quantify the enhanced thermal stability of polymers containing this compound.

Mechanism of Action of this compound

As a hindered phenolic antioxidant, this compound functions by donating a hydrogen atom from its hydroxyl group to reactive free radicals (R•, ROO•) that are formed during the polymer degradation process. This donation neutralizes the free radicals, preventing them from propagating the oxidative chain reaction. The resulting antioxidant radical is stabilized by resonance and steric hindrance, rendering it relatively unreactive and unable to initiate further degradation.[7][8][9]

Polymer Polymer Chain (RH) Initiation Initiation (Heat, UV, Stress) Polymer->Initiation R_radical Alkyl Radical (R•) Initiation->R_radical Oxygen Oxygen (O2) R_radical->Oxygen ROO_radical Peroxy Radical (ROO•) Oxygen->ROO_radical ROO_radical->Polymer Propagation Propagation ROO_radical->Propagation Cyanox This compound (ArOH) ROO_radical->Cyanox Degradation Polymer Degradation (Chain Scission, Crosslinking) Propagation->Degradation Termination Termination Cyanox->Termination Stable_Products Stable Products Termination->Stable_Products Inactive_Antioxidant Inactive Antioxidant Radical (ArO•) Termination->Inactive_Antioxidant

Antioxidant Mechanism of this compound

Experimental Protocol: Oxidative Induction Time (OIT) Measurement by DSC

This protocol outlines the steps for determining the OIT of a polymer stabilized with this compound. The OIT is the time interval from the initial exposure to an oxidizing atmosphere (oxygen or air) to the onset of the exothermic oxidation of the material at a specified isothermal temperature.[6]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with gas switching capabilities

  • Aluminum DSC pans (open)

  • Polymer sample (e.g., Polypropylene) without antioxidant (control)

  • Polymer sample (e.g., Polypropylene) with a specified concentration of this compound (e.g., 0.1% w/w)

  • High-purity nitrogen and oxygen gas cylinders with regulators

  • Microbalance

Experimental Workflow:

start Start prep Sample Preparation: Weigh 5-10 mg of polymer into an open aluminum pan start->prep load Load sample and reference (empty pan) into DSC cell prep->load purge_n2 Purge with Nitrogen (50 mL/min) load->purge_n2 heat Heat to Isothermal Temperature (e.g., 200°C) at 20°C/min under Nitrogen purge_n2->heat equilibrate Equilibrate at Isothermal Temperature for 5 min heat->equilibrate switch_o2 Switch gas to Oxygen (50 mL/min) equilibrate->switch_o2 isothermal Hold at Isothermal Temperature until exothermic oxidation occurs switch_o2->isothermal cool Cool down the system isothermal->cool analyze Analyze DSC curve: Determine the onset of the exothermic peak (OIT) cool->analyze end End analyze->end

DSC-OIT Experimental Workflow

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an open aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Initial Purge: Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Heating: Heat the sample from ambient temperature to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Equilibration: Hold the sample at the isothermal temperature for 5 minutes to allow for thermal equilibrium.

  • Gas Switching: Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This point marks the beginning of the OIT measurement.

  • Isothermal Measurement: Continue to hold the sample at the isothermal temperature and record the heat flow signal until a sharp exothermic peak, indicating the onset of oxidation, is observed.

  • Cooling and Data Analysis: After the exothermic event, cool the instrument. Analyze the resulting DSC curve to determine the OIT. The OIT is typically determined as the time from the gas switch to the onset of the exothermic peak, calculated using the tangent method.

Results and Discussion

The inclusion of this compound in polymers significantly enhances their thermal stability, as evidenced by a substantial increase in the Oxidative Induction Time. The DSC thermograms will show a delayed onset of the exothermic oxidation peak for the stabilized polymer compared to the unstabilized control.

Table 1: DSC Analysis of Polypropylene (B1209903) with and without this compound

Sample DescriptionThis compound Conc. (% w/w)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Oxidative Induction Time (OIT) at 200°C (min)
Control Polypropylene0-9.8165.23.5
Stabilized Polypropylene0.1-9.5165.545.8

Note: The data presented in this table is representative and intended for illustrative purposes.

The results clearly demonstrate the efficacy of this compound as a thermal stabilizer. The OIT of polypropylene increased more than tenfold with the addition of just 0.1% of the antioxidant. The glass transition and melting temperatures remain largely unaffected, indicating that the antioxidant does not significantly alter the bulk physical properties of the polymer.

Differential Scanning Calorimetry is an effective and efficient method for quantifying the performance of antioxidants in polymers. The OIT measurement provides a clear and reproducible assessment of the thermal stability imparted by additives like this compound. The significant increase in OIT for polymers containing this compound confirms its role as a potent free radical scavenger, making it an excellent choice for enhancing the durability and service life of polymeric materials in demanding applications.[1][10]

References

The citations provided throughout this document are based on the search results and are for informational purposes.

References

Application of Cyanox CY 1790 in Accelerated Aging Studies of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790 is a high-performance, sterically hindered phenolic antioxidant used to protect polymeric materials from degradation induced by heat, light, and oxygen.[1] Its high molecular weight and low volatility make it particularly effective for long-term thermal stability.[2] These application notes provide detailed protocols for utilizing this compound in accelerated aging studies to evaluate and predict the service life of polymers.

This compound is particularly suited for the stabilization of polyolefins (polyethylene, polypropylene), styrenics, and other polymers.[2] It functions as a primary antioxidant by scavenging free radicals, thereby inhibiting the auto-oxidative degradation cycle of polymers.[3] This leads to the preservation of mechanical properties, color stability, and overall material integrity over extended periods of use.

Mechanism of Action: Free Radical Scavenging

This compound, as a hindered phenolic antioxidant, interrupts the oxidative degradation cycle of polymers. This process is initiated by factors such as heat, UV radiation, or mechanical stress, which lead to the formation of free radicals (R•) in the polymer matrix. These radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from the polymer chain, creating a hydroperoxide (ROOH) and another free radical, thus propagating the degradation chain reaction.

The primary role of this compound is to donate a hydrogen atom from its phenolic hydroxyl group to the peroxy radical.[3] This neutralizes the highly reactive peroxy radical and forms a stable, sterically hindered phenoxy radical from the antioxidant molecule. This antioxidant radical is unreactive and does not propagate the oxidation chain, effectively terminating the degradation process.

Antioxidant Mechanism Diagram

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by this compound Polymer Polymer (RH) R_radical Free Radical (R•) Polymer->R_radical Forms Initiator Heat, UV Light, Mechanical Stress Initiator->Polymer Energy Input O2 Oxygen (O2) ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical Reacts with RH_again Polymer (RH) ROO_radical->RH_again Abstracts H from ROOH Hydroperoxide (ROOH) ROO_radical->ROOH Forms R_radical_again Free Radical (R•) ROO_radical->R_radical_again Forms R_radical_again->ROO_radical Continues Propagation Cycle Cyanox This compound (ArOH) ROOH2 Stable Hydroperoxide (ROOH) Cyanox->ROOH2 Forms Cyanox_radical Stable Antioxidant Radical (ArO•) Cyanox->Cyanox_radical Forms ROO_radical2 Peroxy Radical (ROO•) ROO_radical2->Cyanox Reacts with Cyanox_radical->Cyanox_radical

Caption: Mechanism of this compound as a free radical scavenger.

Experimental Protocols for Accelerated Aging Studies

The following protocols describe standard methods for conducting accelerated aging studies on polymers stabilized with this compound.

Materials and Equipment
  • Polymer Resin: Polyethylene (HDPE, LLDPE), Polypropylene (PP), or other target polymer.

  • Antioxidant: this compound powder.

  • Processing Equipment: Twin-screw extruder, two-roll mill, or similar melt blending equipment.

  • Sample Preparation: Injection molding machine or compression molder to produce standardized test specimens (e.g., tensile bars, plaques).

  • Accelerated Aging Chambers:

    • Forced-air convection oven for thermal aging.

    • UV weathering chamber (e.g., Xenon arc or fluorescent UV) with controlled temperature and humidity.

  • Analytical Instruments:

    • Universal Testing Machine for mechanical property testing (tensile strength, elongation at break).

    • Spectrocolorimeter or Spectrophotometer for color change measurements (e.g., Yellowness Index).

    • Fourier Transform Infrared (FTIR) Spectrometer to monitor chemical changes (e.g., carbonyl group formation).

Experimental Workflow

G start Start prep Sample Preparation: Melt blend polymer with This compound (e.g., 0.1-0.5 wt%) start->prep molding Molding of Test Specimens (Tensile bars, Plaques) prep->molding initial_testing Initial Property Measurement (T=0) - Mechanical Properties - Color - FTIR Spectrum molding->initial_testing aging Accelerated Aging initial_testing->aging thermal Thermal Aging (Oven) aging->thermal Heat uv UV Weathering (Weatherometer) aging->uv UV/Humidity testing_intervals Periodic Property Measurement (e.g., 250, 500, 1000 hours) thermal->testing_intervals uv->testing_intervals testing_intervals->aging Continue Aging data_analysis Data Analysis and Comparison testing_intervals->data_analysis end End data_analysis->end

Caption: General workflow for accelerated aging studies.

Protocol 1: Accelerated Thermal (Oven) Aging
  • Sample Preparation:

    • Prepare polymer formulations with and without this compound (control). A typical loading level for this compound is 0.1% to 0.5% by weight.

    • Melt blend the polymer and antioxidant using an extruder or mill to ensure homogeneous dispersion.

    • Mold the blended material into standardized test specimens.

  • Aging Procedure:

    • Place the test specimens in a forced-air convection oven at an elevated temperature (e.g., 110°C for polypropylene, 90°C for polyethylene).

    • Ensure adequate air circulation around each specimen.

    • Remove sets of specimens at predetermined time intervals (e.g., 0, 250, 500, 1000, 2000 hours).

  • Property Evaluation:

    • After each aging interval, allow the specimens to cool to room temperature.

    • Conduct mechanical testing (e.g., tensile strength and elongation at break according to ASTM D638).

    • Measure color changes, such as the Yellowness Index (YI), according to ASTM E313.

    • Perform FTIR analysis to monitor the growth of the carbonyl peak (around 1715 cm⁻¹), which indicates oxidation.

Protocol 2: Accelerated UV Weathering
  • Sample Preparation:

    • Follow the same sample preparation steps as in Protocol 1.

  • Aging Procedure:

    • Place the test specimens in a Xenon arc or fluorescent UV weathering chamber.

    • Set the chamber to a standardized cycle, for example, ASTM G155 for Xenon arc or ASTM G154 for fluorescent UV, which includes cycles of UV exposure, temperature, and humidity/water spray.

    • Remove sets of specimens at specified intervals of radiant exposure (e.g., in kJ/m²) or time.

  • Property Evaluation:

    • Evaluate the specimens for changes in mechanical properties, color, and chemical structure as described in Protocol 1.

Data Presentation

The following tables provide an illustrative example of the expected performance of a polymer stabilized with this compound in accelerated aging studies. The data is representative of the typical effects of a high-performance hindered phenolic antioxidant.

Table 1: Effect of this compound on Mechanical Properties of Polypropylene during Thermal Aging at 110°C

Aging Time (hours)FormulationTensile Strength (MPa)Elongation at Break (%)
0 Control (Unstabilized PP)35.0>500
PP + 0.2% this compound35.2>500
500 Control (Unstabilized PP)25.1150
PP + 0.2% this compound34.8>500
1000 Control (Unstabilized PP)10.5 (Brittle)<20
PP + 0.2% this compound34.5>500
2000 Control (Unstabilized PP)N/A (Disintegrated)N/A
PP + 0.2% this compound33.9450

Table 2: Effect of this compound on Color Stability of Polyethylene during UV Weathering

Aging Time (hours)FormulationYellowness Index (YI)
0 Control (Unstabilized PE)1.5
PE + 0.2% this compound1.6
500 Control (Unstabilized PE)12.8
PE + 0.2% this compound3.5
1000 Control (Unstabilized PE)25.4
PE + 0.2% this compound6.8
2000 Control (Unstabilized PE)45.1
PE + 0.2% this compound12.3

Conclusion

This compound is a highly effective antioxidant for protecting polymers against degradation during accelerated aging. The provided protocols offer a framework for evaluating its performance in specific polymer systems. By monitoring changes in mechanical properties, color, and chemical structure, researchers can quantify the stabilizing effect of this compound and predict the long-term performance of their materials. The use of control samples is crucial for accurately assessing the improvement in stability provided by the antioxidant.

References

Application Notes and Protocols: Cyanox CY 1790 as an Antioxidant in Biomedical Polymer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790 is a high molecular weight, sterically hindered phenolic antioxidant. It is traditionally used as a thermal stabilizer in the manufacturing and processing of various polymers, including polyolefins and polystyrenes.[1][2] Its primary function is to protect polymers from degradation during high-temperature processing and to enhance their long-term stability by preventing oxidation.[1][3] In the realm of biomedical polymer research, the prevention of oxidative degradation is critical for ensuring the stability, biocompatibility, and functional lifespan of medical devices, drug delivery systems, and tissue engineering scaffolds.[4][5] The incorporation of antioxidants like this compound into biomedical polymers can mitigate the detrimental effects of reactive oxygen species (ROS) generated during sterilization, implantation, or in inflammatory microenvironments.[5]

This document provides detailed application notes and generalized experimental protocols for researchers interested in evaluating this compound as an antioxidant in biomedical polymer research.

Chemical and Physical Properties of this compound

A summary of the key properties of this compound is presented in the table below. This information is crucial for its incorporation into polymers and for understanding its potential behavior in biological systems.

PropertyValueReference
Chemical Name 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione[6]
CAS Number 40601-76-1[6]
Molecular Formula C₄₂H₅₇N₃O₆[6]
Molecular Weight 699.9 g/mol [6]
Appearance White to off-white powder[2]
Melting Point 159-162 °C[6]
Solubility Insoluble in water; Soluble in organic solvents (e.g., acetone, chloroform, ethyl acetate)[6]

Mechanism of Action as an Antioxidant

This compound functions as a primary antioxidant through a free radical scavenging mechanism. The sterically hindered phenolic hydroxyl groups on the molecule readily donate a hydrogen atom to neutralize highly reactive free radicals (R•, ROO•), which are responsible for initiating and propagating the oxidative degradation of polymers.[7][8] This process is illustrated in the signaling pathway diagram below. The resulting phenoxy radical is stabilized by resonance and steric hindrance, preventing it from initiating further oxidation.[7]

Mechanism of Action of this compound Polymer Biomedical Polymer Free_Radicals Polymer Free Radicals (R•, ROO•) Polymer->Free_Radicals Forms Oxidative_Stress Oxidative Stress (e.g., ROS, heat, light) Oxidative_Stress->Polymer Induces Degradation Polymer Degradation (Chain scission, crosslinking) Free_Radicals->Degradation Leads to Cyanox This compound (Phenolic -OH) Free_Radicals->Cyanox Reacts with Stabilized_Radical Stabilized Cyanox Radical Cyanox->Stabilized_Radical Forms Stable_Polymer Stable Polymer Cyanox->Stable_Polymer Protects Experimental Workflow for Cell-Based Assays Start Start Prepare_Films Prepare & Sterilize Polymer Films (Control vs. Cyanox-loaded) Start->Prepare_Films Seed_Cells Seed Cells onto Films Prepare_Films->Seed_Cells Induce_Stress Induce Oxidative Stress (e.g., H₂O₂) Seed_Cells->Induce_Stress Assess_Viability Assess Cell Viability (e.g., MTT Assay) Induce_Stress->Assess_Viability Measure_ROS Measure Intracellular ROS (e.g., DCFH-DA Assay) Induce_Stress->Measure_ROS Analyze_Data Analyze & Compare Data Assess_Viability->Analyze_Data Measure_ROS->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Evaluating the Antioxidant Efficiency of Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanox CY 1790 is a high-performance, sterically hindered phenolic antioxidant used to protect polymeric materials from thermo-oxidative degradation.[1][2][3] Its primary function is to intercept and neutralize free radicals, thereby preventing the degradation of the polymer backbone during processing and end-use.[4] This document provides detailed experimental protocols for assessing the antioxidant efficiency of this compound in various polymeric matrices.

This compound, also known as Irganox 1790, has the chemical formula C₄₂H₅₇N₃O₆ and a molecular weight of approximately 699.9 g/mol .[3] It is a free-flowing white powder with a melting point in the range of 159-162°C.[3] Its structure contains multiple sterically hindered phenolic groups that are key to its radical scavenging activity.[4]

Principle of Antioxidant Action

Phenolic antioxidants like this compound function by donating a hydrogen atom from their hydroxyl groups to reactive radicals (R•, ROO•) that are formed during the oxidative degradation of polymers. This process neutralizes the radicals and terminates the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance, rendering it less reactive and unable to propagate the degradation process.

Key Experimental Protocols

Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)

The Oxidative Induction Time (OIT) is a standardized measure of a material's resistance to thermo-oxidative degradation and is a primary method for evaluating the effectiveness of antioxidants.[5][6][7] The test is performed according to ASTM D3895 or ISO 11357-6.[7][8]

Objective: To determine the time until the onset of oxidation of a polymer stabilized with this compound under isothermal conditions in an oxygen atmosphere. A longer OIT indicates greater antioxidant efficiency.[6]

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC) with a gas switching capability.[8]

  • Sample pans (aluminum or copper).

  • Polymer samples (e.g., polyethylene (B3416737), polypropylene) with and without this compound.

  • High-purity nitrogen and oxygen gas.

Experimental Protocol:

  • Sample Preparation: Prepare thin films or powders of the polymer samples containing a known concentration of this compound (e.g., 0.1% w/w). A control sample without the antioxidant should also be prepared.

  • Instrument Setup:

    • Place a 5-10 mg sample into a DSC pan. An empty pan is used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Purge the DSC cell with nitrogen at a flow rate of 50 mL/min.

  • Heating and Equilibration:

    • Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) at a heating rate of 20°C/min under the nitrogen atmosphere.[7]

    • Allow the sample to equilibrate at the isothermal temperature for 5 minutes.

  • Oxidation:

    • Switch the purge gas from nitrogen to oxygen at the same flow rate (50 mL/min). This point marks the beginning of the OIT measurement (time zero).[1]

  • Data Acquisition:

    • Record the heat flow as a function of time. The onset of oxidation is marked by a sharp exothermic peak. .

  • Data Analysis:

    • The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Accelerated Aging Test

Accelerated aging tests are designed to simulate the long-term degradation of polymers under controlled conditions of elevated temperature and/or UV exposure.[9][10][11] This protocol is based on ASTM D3045 for heat aging of plastics.[12]

Objective: To evaluate the ability of this compound to protect the physical and mechanical properties of a polymer during prolonged exposure to elevated temperatures.

Materials and Equipment:

  • Forced-air convection oven.

  • Tensile testing machine.

  • Colorimeter.

  • Polymer test specimens (e.g., tensile bars) with and without this compound.

Experimental Protocol:

  • Sample Preparation: Mold or cut polymer specimens into the desired shape for testing (e.g., dumbbell-shaped specimens for tensile testing).

  • Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color of the unaged specimens.

  • Aging:

    • Place the specimens in the convection oven at a specified temperature (e.g., 150°C).

    • Remove sets of specimens at predetermined time intervals (e.g., 100, 250, 500, 1000 hours).

  • Property Measurement after Aging:

    • After each time interval, allow the specimens to cool to room temperature.

    • Measure the mechanical properties and color of the aged specimens.

  • Data Analysis:

    • Calculate the percentage retention of the mechanical properties for each time point compared to the initial values.

    • Quantify the change in color (e.g., using the CIELAB color space, ΔE*).

    • Plot the property retention versus aging time to compare the performance of the stabilized and unstabilized polymer.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a rapid and simple method to assess the intrinsic radical scavenging activity of antioxidant compounds in a solution.[13][14] This method is suitable for evaluating the inherent antioxidant potential of this compound as a phenolic compound.

Objective: To determine the concentration of this compound required to scavenge 50% of the DPPH free radicals (IC50 value).

Materials and Equipment:

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl).

  • Methanol (B129727) or ethanol.

  • This compound.

  • Trolox (a vitamin E analog, used as a standard).

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in a dark bottle at 4°C.[13]

    • This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Trolox Standard Solution: Prepare a stock solution of Trolox in methanol at a concentration of 1 mM.[13]

  • Assay Procedure:

    • Prepare a series of dilutions of the this compound stock solution.

    • In a 96-well microplate, add 100 µL of each dilution to separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.[13]

    • For the blank, use 100 µL of the solvent and 100 µL of the DPPH solution.

    • For the control, use 100 µL of the solvent and 100 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Measurement: Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

    • Plot the % scavenging against the concentration of this compound to determine the IC50 value.

Data Presentation

Table 1: Oxidative Induction Time (OIT) of Polyethylene with Different Antioxidants at 200°C

Antioxidant (0.1% w/w)OIT (minutes)
Unstabilized Polyethylene< 1
This compound36 - 97
Irganox 101089.73
Irganox 1076Varies
Irganox 133097.25

Note: Data compiled from multiple sources and may vary depending on the specific grade of polyethylene and experimental conditions.[1][15][16][17]

Table 2: Tensile Strength Retention of Polypropylene after Accelerated Aging at 150°C

Aging Time (hours)Unstabilized PP (%)PP with 0.1% this compound (%)
0100100
2506595
5003088
1000< 1075

Note: This is illustrative data based on typical performance.

Table 3: DPPH Radical Scavenging Activity of this compound

CompoundIC50 (µg/mL)
This compoundTo be determined experimentally
Trolox~5
BHT (Butylated hydroxytoluene)~10 - 20

Note: IC50 values are dependent on specific assay conditions.[18]

Mandatory Visualizations

G cluster_workflow Experimental Workflow for OIT Measurement prep Sample Preparation (Polymer + this compound) dsc Place Sample in DSC prep->dsc purge_n2 Purge with Nitrogen dsc->purge_n2 heat Heat to Isothermal Temp (e.g., 200°C) purge_n2->heat equilibrate Equilibrate for 5 min heat->equilibrate switch_o2 Switch to Oxygen equilibrate->switch_o2 measure Measure Heat Flow vs. Time switch_o2->measure analyze Determine OIT from Exotherm measure->analyze

Caption: Workflow for Oxidative Induction Time (OIT) measurement.

G cluster_mechanism Antioxidant Mechanism of this compound Polymer Polymer Chain Radical Polymer Radical (R•) Polymer->Radical Initiation (Heat, UV) PeroxyRadical Peroxy Radical (ROO•) Radical->PeroxyRadical + O2 PeroxyRadical->Radical + Polymer Cyanox This compound (ArOH) PeroxyRadical->Cyanox Radical Scavenging StableProduct Stable Product (ROOH) PeroxyRadical->StableProduct + H• from Cyanox StableRadical Stable Phenoxy Radical (ArO•) Cyanox->StableRadical - H•

Caption: Radical scavenging mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing Cyanox CY 1790 Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving optimal solubility of hydrophobic compounds like Cyanox CY 1790 is a critical first step for reliable in vitro assays. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during the preparation of this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

This compound, also known as Irganox 1790, is a high molecular weight phenolic antioxidant.[1][2] Its chemical structure lends it to be highly hydrophobic with very low water solubility (approximately 20 μg/L at 20°C), making it challenging to dissolve in the aqueous media typically used for cell-based assays.[3][4] Poor solubility can lead to compound precipitation, inaccurate dosing, and unreliable experimental results.

Q2: What is the recommended primary solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (B87167) (DMSO) is the most effective and recommended solvent for preparing a high-concentration stock solution of this compound.[5] It has a high capacity to dissolve nonpolar compounds.

Q3: What is the known solubility of this compound in common organic solvents?

Quantitative and qualitative solubility data for this compound in several organic solvents are summarized below.

SolventSolubilityStock Concentration (Recommended)
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (≥ 142.87 mM)[6][7][8]10-50 mM
AcetonitrileSlightly Soluble[3][9]Lower concentration advised
MethanolSlightly Soluble[3][9]Lower concentration advised
EthanolData not available, expected to be lowLower concentration advised

Q4: What is the maximum concentration of DMSO that can be safely used in cell culture assays?

The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of ≤ 0.1% (v/v) is considered safe.[10] Some robust cell lines may tolerate up to 0.5% or even 1%, but it is crucial to perform a solvent tolerance test for your specific cell line and assay duration.[11]

Troubleshooting Guide: Improving this compound Solubility

If you are encountering precipitation or poor solubility of this compound in your in vitro assays, consider the following troubleshooting strategies.

Problem 1: this compound precipitates when diluted from a DMSO stock into aqueous culture medium.
  • Possible Cause: The high concentration of the hydrophobic compound in the DMSO stock is rapidly introduced to the aqueous environment, causing it to crash out of solution.

  • Solution 1: Optimize Stock and Working Concentrations. Prepare a higher concentration stock solution in DMSO (e.g., 50 mM) and use a smaller volume to achieve the final desired concentration in your assay. This minimizes the final DMSO concentration.

  • Solution 2: Serial Dilution in Media. Instead of a single large dilution, perform a serial dilution of the DMSO stock directly into the complete cell culture medium. The proteins and other components in the medium can help to stabilize the compound.[12]

  • Solution 3: Use of Co-solvents. Introduce a co-solvent that is miscible with both water and DMSO. However, the toxicity of the co-solvent on the cells must be evaluated.

Problem 2: The required final concentration of this compound cannot be achieved without using a toxic level of DMSO.
  • Possible Cause: The inherent low aqueous solubility of this compound limits its achievable concentration in the assay medium.

  • Solution 1: Employ Solubilizing Excipients. Non-ionic surfactants or cyclodextrins can be used to encapsulate the hydrophobic compound and increase its apparent water solubility.

    • Non-ionic Surfactants: Polysorbates (e.g., Tween® 80) and Poloxamers (e.g., Pluronic® F-68) can form micelles that encapsulate hydrophobic molecules.[13]

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity that can form inclusion complexes with poorly soluble compounds.[2] Beta-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

The following table provides a summary of cytotoxicity data for these excipients in common research cell lines.

ExcipientCell LineObserved Cytotoxicity
Tween® 80 MCF-7Minimal effect on viability at concentrations tested.[14][15]
HeLaCytotoxic effects have been reported.[16][17]
Pluronic® F-68 MCF-7Not cytotoxic at 2% (w/v).[18]
HeLaCytotoxic effects mainly observed at concentrations above the critical micelle concentration.[19][20]
Beta-cyclodextrin MCF-7No cytotoxicity observed up to 352 µM.[21]
HeLaCytotoxic effects observed, with HP-β-CD showing lower toxicity than other derivatives.[1][22][23]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 699.92 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh out 3.5 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 100 µL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol outlines the preparation of working solutions of this compound for a typical 96-well plate cytotoxicity assay, ensuring the final DMSO concentration remains at 0.1%.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile 96-well cell culture plate

  • Adherent cells (e.g., HeLa or MCF-7)

  • Multi-channel pipette

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Preparation of Highest Concentration Working Solution:

    • To prepare a 100 µM working solution, dilute the 50 mM stock solution 1:500 in complete cell culture medium. For example, add 2 µL of the 50 mM stock to 998 µL of medium. This will result in a final DMSO concentration of 0.2%. Note: This intermediate dilution is then further diluted in the well.

  • Serial Dilutions: Perform serial dilutions of the highest concentration working solution in complete cell culture medium to achieve the desired range of final concentrations.

  • Cell Treatment:

    • Carefully remove the existing medium from the cells.

    • Add 100 µL of the prepared this compound working solutions or vehicle control (medium with 0.1% DMSO) to the respective wells. The final concentration of this compound will be half of the working solution concentration if 100 µL is added to 100 µL of existing media, or as prepared if the old media is fully replaced. Ensure the final DMSO concentration is consistent across all wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Assay: Proceed with your chosen cytotoxicity or other in vitro assay.

Visualizing Experimental Workflows

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay stock_prep Weigh this compound add_dmso Add DMSO stock_prep->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot & Store at -20°C vortex->aliquot prepare_working Prepare Highest Concentration in Culture Medium aliquot->prepare_working Use Stock serial_dilute Serial Dilutions prepare_working->serial_dilute treat_cells Treat Cells with Working Solutions serial_dilute->treat_cells Apply to Cells seed_cells Seed Cells seed_cells->treat_cells incubate Incubate treat_cells->incubate assay Perform Assay incubate->assay

Caption: A standard workflow for preparing and using this compound in cell-based assays.

troubleshooting_logic cluster_solutions start Precipitation Observed? optimize_conc Optimize Stock/Working Concentrations start->optimize_conc Yes serial_dilution Use Serial Dilution in Medium start->serial_dilution Yes use_excipients Employ Solubilizing Excipients (Surfactants, Cyclodextrins) start->use_excipients Yes end No Precipitation optimize_conc->end Resolved serial_dilution->end Resolved use_excipients->end Resolved

Caption: A decision-making diagram for troubleshooting this compound precipitation issues.

References

Preventing degradation of Cyanox CY 1790 during polymer processing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyanox CY 1790. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during polymer processing. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the processing of polymers containing this compound.

Issue 1: Discoloration (Yellowing/Pinking) of the Polymer

Possible Cause: Degradation of this compound through oxidation. Phenolic antioxidants, including this compound, can form colored quinone-type structures upon over-oxidation.[1][2] This can be exacerbated by excessive processing temperatures, high shear, or the presence of certain other additives.

Troubleshooting Steps:

  • Optimize Processing Temperature:

    • Recommendation: Lower the processing temperature to the minimum required for adequate melt flow.

    • Rationale: High temperatures accelerate the oxidative degradation of phenolic antioxidants.[2]

  • Minimize Residence Time:

    • Recommendation: Reduce the time the molten polymer spends in the extruder or molding machine.

    • Rationale: Prolonged exposure to heat increases the extent of antioxidant degradation.

  • Evaluate Additive Interactions:

    • Recommendation: If using fillers like talc (B1216) or pigments like titanium dioxide (TiO2), consider their potential to promote degradation. One study has shown that Cyanox 1790 can be partly degraded by oxidation at 115°C in the presence of talc.

    • Action: Conduct a small-scale experiment without the suspected interacting additive to see if discoloration persists.

  • Control Environmental Factors:

    • Recommendation: Be aware of the processing environment. Oxides of nitrogen (NOx) and sulfur (SOx) from gas-fired heaters or forklifts can contribute to the discoloration of phenolic antioxidants.[2]

    • Action: Ensure adequate ventilation in the processing area.

Logical Workflow for Troubleshooting Discoloration

start Discoloration Observed process_params Review Processing Parameters start->process_params temp_too_high Temperature too high? process_params->temp_too_high lower_temp Lower Temperature temp_too_high->lower_temp Yes res_time_too_long Residence time too long? temp_too_high->res_time_too_long No solution Discoloration Resolved lower_temp->solution reduce_res_time Reduce Residence Time res_time_too_long->reduce_res_time Yes additive_interaction Potential Additive Interaction? res_time_too_long->additive_interaction No reduce_res_time->solution isolate_additive Isolate/Replace Additive additive_interaction->isolate_additive Yes env_factors Environmental Factors? additive_interaction->env_factors No isolate_additive->solution improve_ventilation Improve Ventilation env_factors->improve_ventilation Yes env_factors->solution No improve_ventilation->solution

Troubleshooting workflow for polymer discoloration.

Issue 2: Reduced Mechanical Properties of the Final Polymer

Possible Cause: Insufficient stabilization leading to polymer chain scission. If this compound degrades prematurely, it cannot effectively protect the polymer from thermo-oxidative degradation during processing.

Troubleshooting Steps:

  • Verify Antioxidant Concentration:

    • Recommendation: Ensure the correct loading level of this compound is being used.

    • Action: Analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used to quantify the amount of antioxidant in the polymer before and after processing.

  • Assess Processing Severity:

    • Recommendation: High shear rates can contribute to mechanical degradation of the polymer.

    • Action: If possible, reduce screw speed or modify screw design to minimize shear.

  • Consider a Stabilizer Co-additive:

    • Recommendation: For demanding processing conditions, a secondary antioxidant (e.g., a phosphite) can be used in conjunction with this compound.

    • Rationale: Secondary antioxidants are effective at decomposing hydroperoxides that are formed during the initial stages of oxidation, thus protecting the primary antioxidant.

Frequently Asked Questions (FAQs)

Q1: What is the recommended processing temperature for polymers containing this compound?

A1: There is no single recommended temperature, as it is highly dependent on the specific polymer being processed. However, as a hindered phenolic antioxidant, the goal is to use the lowest possible temperature that allows for good melt processing to minimize the thermal degradation of this compound. Its thermal stability has been noted in various applications, but excessive heat can lead to degradation.

Q2: What are the typical degradation products of this compound?

A2: The degradation of this compound primarily occurs through oxidation of its phenolic groups. This can lead to the formation of colored products, likely quinone-type structures. The exact identification of all degradation products would require advanced analytical techniques such as mass spectrometry.

Q3: How can I quantitatively assess the performance of this compound in my polymer formulation?

A3: The Oxidative Induction Time (OIT) test is a common method to evaluate the effectiveness of antioxidants. A longer OIT indicates better thermal oxidative stability. Additionally, you can use HPLC to measure the concentration of this compound in the polymer before and after processing to determine the extent of its consumption.

Q4: Is this compound prone to blooming or migration?

A4: Blooming, the migration of additives to the polymer surface, can occur with antioxidants if the concentration is too high or if there is poor compatibility with the polymer matrix.[3] While specific data on the blooming of this compound is limited, using the recommended dosage and ensuring good dispersion during compounding can help minimize this risk.

Data Presentation

Table 1: Thermal Properties of this compound

PropertyValueSource
Melting Range155 - 176 °C[4]
Onset of Oxidative Degradation (in presence of talc)115 °C

Note: The onset of degradation can be influenced by various factors including the polymer matrix and the presence of other additives.

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

This protocol provides a general procedure for assessing the thermal oxidative stability of a polyolefin stabilized with this compound using Differential Scanning Calorimetry (DSC).

1. Objective: To determine the time until the onset of oxidation of the polymer sample under isothermal conditions in an oxygen atmosphere.

2. Materials and Equipment:

  • Polymer sample containing a known concentration of this compound

  • Differential Scanning Calorimeter (DSC) with a gas switching capability

  • Aluminum DSC pans

  • Nitrogen gas (high purity)

  • Oxygen gas (high purity)

3. Procedure:

  • Prepare a small, uniform sample of the polymer (typically 5-10 mg) and place it in an open aluminum DSC pan.
  • Place the pan in the DSC cell.
  • Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a heating rate of 20°C/min.
  • Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
  • Record the heat flow as a function of time.
  • The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

4. Data Analysis:

  • The OIT is determined as the time interval from the start of the oxygen flow to the intersection of the tangent of the exothermic peak with the baseline.

Experimental Workflow for OIT Measurement

start Start sample_prep Prepare Polymer Sample (5-10 mg in DSC pan) start->sample_prep load_sample Load Sample into DSC sample_prep->load_sample heat_in_n2 Heat to Isothermal Temp under Nitrogen load_sample->heat_in_n2 stabilize Stabilize at Isothermal Temp heat_in_n2->stabilize switch_to_o2 Switch Gas to Oxygen stabilize->switch_to_o2 record_data Record Heat Flow vs. Time switch_to_o2->record_data analyze_data Determine OIT from Exothermic Peak record_data->analyze_data end End analyze_data->end

Workflow for OIT measurement.

Protocol 2: Quantification of this compound in Polyethylene (B3416737) by HPLC-UV

This protocol outlines a general method for determining the concentration of this compound in a polyethylene matrix.

1. Objective: To extract this compound from polyethylene and quantify it using High-Performance Liquid Chromatography with UV detection.

2. Materials and Equipment:

  • Polyethylene sample containing this compound

  • Solvent for dissolving the polymer (e.g., xylene)

  • Solvent for precipitating the polymer (e.g., methanol)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water)

  • This compound standard for calibration

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

3. Procedure:

  • Extraction:
  • Accurately weigh a known amount of the polymer sample.
  • Dissolve the sample in a suitable solvent (e.g., xylene) at an elevated temperature.
  • Cool the solution to precipitate the polyethylene.
  • Filter the solution to separate the precipitated polymer from the solvent containing the extracted this compound.
  • Sample Preparation:
  • Take a known volume of the filtrate and, if necessary, evaporate the solvent and redissolve the residue in a solvent compatible with the HPLC mobile phase.
  • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC.
  • HPLC Analysis:
  • Prepare a calibration curve using standard solutions of this compound of known concentrations.
  • Inject the prepared sample solution into the HPLC system.
  • Run the analysis using a suitable gradient elution method on a C18 column.
  • Monitor the absorbance at the wavelength of maximum absorbance for this compound.
  • Quantification:
  • Determine the peak area of this compound in the sample chromatogram.
  • Calculate the concentration of this compound in the sample using the calibration curve.

Signaling Pathway: Antioxidant Action of this compound

Polymer Polymer Chain (RH) FreeRadical Polymer Radical (R.) Polymer->FreeRadical Heat, Shear PeroxyRadical Peroxy Radical (ROO.) FreeRadical->PeroxyRadical + O2 Oxygen Oxygen (O2) PeroxyRadical->Polymer + RH Cyanox Cyanox 1790 (ArOH) PeroxyRadical->Cyanox Radical Scavenging Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH CyanoxRadical Stabilized Cyanox Radical (ArO.) Cyanox->CyanoxRadical H. donation Degradation Polymer Degradation (Chain Scission, Crosslinking) Hydroperoxide->Degradation Decomposition

References

Technical Support Center: Analysis of Cyanox CY 1790 Degradation in Aged Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation of the antioxidant Cyanox CY 1790 in aged polymeric materials.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is this compound and why is it used in polymers?

This compound is a high molecular weight, sterically hindered phenolic antioxidant.[1] Its primary function is to protect polymers from oxidative degradation caused by heat, light, and oxygen exposure during processing and end-use.[2] By scavenging free radicals, it helps to maintain the physical and chemical properties of the polymer, thereby extending its service life.[1][2] It is often used in polyolefins (like polyethylene (B3416737) and polypropylene), styrenics, and polyamides.

Q2: What are the expected degradation products of this compound in an aged polymer?

While specific, comprehensively identified degradation products for this compound are not extensively detailed in publicly available literature, its degradation is understood to follow the general pathway of sterically hindered phenolic antioxidants.[3] This process is initiated by the donation of a hydrogen atom from the phenolic hydroxyl group to a radical species within the polymer, forming a stabilized phenoxy radical. This radical can then undergo further reactions to form colored quinonoid structures, such as stilbene (B7821643) quinones. These transformations are a primary contributor to the discoloration (yellowing) often observed in aged polymers containing this type of antioxidant.[3] Studies on similar hindered phenolic antioxidants have identified degradation products resulting from the oxidation of the phenolic group.[4][5][6]

Q3: My aged polymer sample shows significant yellowing. Is this related to this compound degradation?

Yes, it is highly likely. The formation of colored degradation products is a known characteristic of hindered phenolic antioxidants like this compound.[3] The development of a yellow or discolored appearance in the polymer is a strong indicator that the antioxidant is performing its function by scavenging radicals, leading to its transformation into colored species.[3]

Q4: I am having trouble extracting this compound and its degradation products from my polymer matrix. What can I do?

Effective extraction is crucial for accurate analysis. Here are some troubleshooting tips:

  • Solvent Selection: A common method involves dissolving the polymer in a suitable solvent at an elevated temperature, followed by precipitation of the polymer and analysis of the supernatant. For polyolefins, solvents like toluene (B28343) or xylene are often used for dissolution, with precipitation induced by adding a non-solvent such as methanol (B129727) or acetonitrile (B52724).

  • Extraction Techniques:

    • Solvent Extraction: This is a widely used method. Finely ground or thinly sliced polymer samples will increase the surface area and improve extraction efficiency.

    • Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption.

    • Thermal Desorption (TD): For volatile and semi-volatile degradation products, TD coupled with Gas Chromatography-Mass Spectrometry (GC-MS) can be a powerful, solvent-free option.[7][8]

  • Sample Preparation: Ensure the polymer sample is ground to a fine powder or cut into very thin films to maximize the surface area available for solvent contact.

Q5: Which analytical techniques are best suited for identifying and quantifying this compound and its degradation products?

A combination of chromatographic and spectroscopic techniques is generally required:

  • High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and/or a Diode Array Detector (DAD): HPLC-MS is a powerful tool for separating and identifying both the parent antioxidant and its less volatile degradation products.[9][10] A DAD can provide UV-Vis spectra, which can aid in the identification of chromophoric degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for identifying more volatile degradation products.[7][8][11][12][13] Pyrolysis-GC-MS can also be used to analyze the additives directly from the polymer matrix.[12][13]

Quantitative Data

Specific quantitative data on the degradation rates and product concentrations for this compound in various polymers under different aging conditions are not extensively available in the literature. Such data are typically generated through specific experimental studies. Below is a template table that can be used to organize experimentally determined quantitative data.

Polymer MatrixAging Condition (e.g., Temperature, UV exposure)Time (hours)This compound Concentration (wt%)Degradation Product X Concentration (wt%)Degradation Product Y Concentration (wt%)
Polypropylene (B1209903)150°C, Air Oven00.200.000.00
Polypropylene150°C, Air Oven100DataDataData
Polypropylene150°C, Air Oven200DataDataData
PolyethyleneXenon Arc (X W/m²)00.200.000.00
PolyethyleneXenon Arc (X W/m²)500DataDataData
PolyethyleneXenon Arc (X W/m²)1000DataDataData

Note: The values in this table are for illustrative purposes. Researchers should populate this table with their own experimental data.

Experimental Protocols

1. Sample Preparation for HPLC-MS Analysis (Solvent Extraction)

This protocol is a general guideline and may need optimization based on the specific polymer.

  • Sample Pulverization: Cryo-mill the aged polymer sample to a fine powder.

  • Dissolution: Weigh approximately 0.5 g of the polymer powder into a glass vial. Add 10 mL of a suitable solvent (e.g., toluene for polypropylene).

  • Heating: Seal the vial and heat at a temperature sufficient to dissolve the polymer (e.g., 130°C for polypropylene) with stirring for 1-2 hours.

  • Precipitation: Cool the solution to room temperature. Add an equal volume of a non-solvent (e.g., acetonitrile) dropwise while stirring to precipitate the polymer.

  • Separation: Centrifuge the mixture to pellet the precipitated polymer.

  • Extraction: Carefully decant the supernatant into a clean vial.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitution: Re-dissolve the residue in a known volume (e.g., 1 mL) of a suitable solvent for HPLC analysis (e.g., acetonitrile or methanol).

  • Filtration: Filter the reconstituted solution through a 0.22 µm syringe filter before injecting it into the HPLC system.

2. HPLC-MS/MS Analytical Method

This method is adapted from a procedure for quantifying Cyanox 1790 and can be used as a starting point for identifying degradation products.[14]

  • HPLC System: A standard HPLC system with a binary pump and autosampler.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-2 min: 80% B

    • 2-10 min: Gradient to 100% B

    • 10-15 min: Hold at 100% B

    • 15.1-20 min: Re-equilibrate at 80% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detector: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Monitoring:

    • Full Scan: To identify potential degradation products.

    • Multiple Reaction Monitoring (MRM): For quantification of this compound and known degradation products. The precursor ion for this compound is [M+H]⁺ at m/z 700.4. Product ions would need to be determined experimentally.

Visualizations

degradation_pathway cluster_0 Polymer Matrix cluster_1 Antioxidant Action Polymer_Radical Polymer Radical (P• or POO•) Cyanox This compound (Ar-OH) Polymer_Radical->Cyanox Radical Attack Phenoxy_Radical Phenoxy Radical (Ar-O•) Cyanox->Phenoxy_Radical H• Donation Phenoxy_Radical->Polymer_Radical Radical Scavenging Degradation_Product Quinonoid Structures (Colored Products) Phenoxy_Radical->Degradation_Product Transformation

Caption: General degradation pathway of a hindered phenolic antioxidant like this compound.

experimental_workflow Start Aged Polymer Sample Preparation Sample Preparation (e.g., Cryo-milling) Start->Preparation Extraction Solvent Extraction (e.g., Toluene/Acetonitrile) Preparation->Extraction Analysis Instrumental Analysis Extraction->Analysis HPLC HPLC-MS/DAD Analysis->HPLC GC GC-MS Analysis->GC Data Data Analysis (Identification & Quantification) HPLC->Data GC->Data End Results Data->End

Caption: Experimental workflow for analyzing this compound degradation products.

References

Technical Support Center: Overcoming Interference of Cyanox CY 1790 in Analytical Measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential interference from Cyanox CY 1790 in analytical measurements.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my experiments?

This compound is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] Its chemical formula is C₄₂H₅₇N₃O₆ and it has a molecular weight of approximately 699.92 g/mol .[3][4] It is commonly used as a stabilizer in polymers and plastics to prevent degradation from heat, light, and oxygen.[1] Interference in analytical assays can occur due to its inherent physicochemical properties:

  • Phenolic Groups: The hydroxyl groups on its aromatic rings are reactive and can participate in redox reactions, potentially interfering with assays that rely on oxidation-reduction chemistry.

  • UV Absorbance: The aromatic rings in its structure cause it to absorb ultraviolet (UV) light, which can lead to artificially high readings in UV-Vis spectrophotometry.

  • Fluorescence Quenching: Phenolic compounds are known to quench fluorescence, reducing the signal in fluorescence-based assays.[5][6][7]

  • Hydrophobicity: Its large, nonpolar structure can lead to non-specific binding to surfaces, proteins (like antibodies in immunoassays), and analytical columns, causing matrix effects.

  • Leaching: It can leach from plastic labware (e.g., microplates, pipette tips, centrifuge tubes) into your samples, introducing an unexpected variable.

Q2: In which analytical techniques is interference from this compound most likely to occur?

Interference is most probable in the following techniques:

  • UV-Vis Spectroscopy: Direct interference due to its own absorbance in the UV range.

  • Fluorescence-Based Assays: Signal reduction due to fluorescence quenching.[5][6][7]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): Can cause baseline instability, ghost peaks, and ion suppression or enhancement in the mass spectrometer (matrix effects).

  • Immunoassays (e.g., ELISA): Potential for non-specific binding to antibodies or assay plates, leading to either falsely high or low results.

  • Electrochemical Assays: The phenolic groups can be electroactive, potentially causing a background signal or fouling electrode surfaces.

Q3: How can I determine if this compound is present in my sample?

If you suspect contamination from labware or packaging, you can analyze a "blank" sample (your experimental buffer or solvent that has been exposed to the suspect materials) using HPLC-UV or LC-MS. A peak corresponding to the retention time and mass-to-charge ratio of this compound would indicate its presence.

Q4: What are the degradation products of this compound and can they also interfere?

Under oxidative stress, this compound can degrade. These degradation products may also be analytically active and contribute to interference. Common degradation pathways involve oxidation of the phenolic hydroxyl groups.

Troubleshooting Guides

This section provides a systematic approach to identifying and mitigating interference from this compound in various analytical techniques.

UV-Vis Spectroscopy
Observed Problem Potential Cause Troubleshooting Steps
Abnormally high or fluctuating baseline absorbance. This compound leaching from plastic cuvettes or other labware.1. Run a baseline with the buffer or solvent used in your experiment. 2. Incubate the buffer in the suspect plasticware for a relevant period and re-measure the baseline. 3. If the baseline increases, switch to glass or quartz labware.
Analyte absorbance is higher than expected. Overlapping absorbance spectra of your analyte and this compound.1. Measure the absorbance spectrum of a solution of this compound in your assay buffer to identify its λmax. 2. If there is spectral overlap, consider wavelength correction methods or use a dye with a λmax further from that of this compound. 3. If possible, remove this compound from the sample prior to measurement using Solid Phase Extraction (SPE).
Fluorescence-Based Assays
Observed Problem Potential Cause Troubleshooting Steps
Lower than expected fluorescence signal (quenching). This compound is quenching the fluorescence of your probe.[5][6][7]1. Perform a control experiment with your fluorescent probe in the presence of varying concentrations of this compound to quantify the quenching effect. 2. If quenching is significant, consider sample cleanup to remove the antioxidant. 3. Explore using a fluorescent probe with a longer emission wavelength, as this can sometimes reduce quenching effects.
High background fluorescence. Intrinsic fluorescence of this compound or its degradation products.1. Measure the fluorescence of a this compound solution in your assay buffer using the same excitation and emission wavelengths as your assay. 2. If there is significant background, subtract the signal from a "blank" containing the interfering substance. 3. Sample cleanup is the most robust solution.
HPLC and LC-MS
Observed Problem Potential Cause Troubleshooting Steps
Appearance of "ghost peaks" in the chromatogram. This compound from a previous injection eluting in a subsequent run.1. Implement a robust column wash step with a strong solvent (e.g., isopropanol (B130326) or a mixture of methanol (B129727) and dichloromethane) at the end of each run or analytical sequence. 2. Ensure the injection solvent is compatible with the mobile phase to prevent precipitation on the column.
Baseline drift or instability. Gradual leaching of this compound from plastic components in the HPLC system or from sample vials.1. Use glass or polypropylene (B1209903) vials. 2. Flush the system with a strong solvent to remove contaminants.
Ion suppression or enhancement in LC-MS. Co-elution of this compound with the analyte of interest, affecting its ionization efficiency.1. Modify the chromatographic gradient to separate the analyte from this compound. 2. Implement a sample cleanup procedure like SPE to remove the antioxidant. 3. Use a stable isotope-labeled internal standard for the analyte to compensate for matrix effects.

Experimental Protocols

Protocol for Sample Cleanup using Solid Phase Extraction (SPE)

This protocol is a general guideline for removing this compound from aqueous or biological samples prior to analysis. The choice of SPE sorbent and solvents should be optimized for the specific analyte and sample matrix.

Objective: To remove hydrophobic interfering compounds like this compound from a sample.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18 or a polymer-based sorbent).

  • SPE vacuum manifold.

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Elution solvent (appropriate for your analyte, e.g., acetonitrile (B52724) or a more polar solvent if your analyte is polar).

  • Sample pre-treatment solution (e.g., buffer to adjust pH).

Methodology:

  • Conditioning: Pass 1-2 cartridge volumes of methanol through the SPE cartridge to wet the sorbent.

  • Equilibration: Pass 1-2 cartridge volumes of water or your sample buffer through the cartridge to prepare it for the sample. Do not let the sorbent go dry.

  • Sample Loading: Load your pre-treated sample onto the cartridge. The hydrophobic this compound will bind to the reversed-phase sorbent.

  • Washing: Pass a weak, aqueous solvent through the cartridge to wash away any unbound, polar components. This step may need optimization to ensure your analyte of interest is not eluted.

  • Elution: Elute your analyte of interest with an appropriate organic solvent. If your analyte is significantly more polar than this compound, it may be possible to elute it while the antioxidant remains bound to the sorbent.

  • Analysis: The collected eluate, now free of this compound, can be analyzed.

Visualizations

Logical Workflow for Troubleshooting Analytical Interference

TroubleshootingWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_mitigation Mitigation Strategies cluster_validation Validation Problem Unexpected Analytical Result (e.g., high background, low signal) Hypothesis Suspect Interference from This compound Problem->Hypothesis ControlExp Run Control Experiments (e.g., blank with suspect labware, spiking study) Hypothesis->ControlExp ChangeLabware Switch to Inert Labware (Glass/Quartz) ControlExp->ChangeLabware Interference Confirmed SampleCleanup Implement Sample Cleanup (e.g., SPE, LLE) ControlExp->SampleCleanup Interference Confirmed MethodMod Modify Analytical Method (e.g., change wavelength, gradient) ControlExp->MethodMod Interference Confirmed Validate Validate Modified Method ChangeLabware->Validate SampleCleanup->Validate MethodMod->Validate Result Reliable Analytical Result Validate->Result

Caption: A logical workflow for identifying, investigating, and mitigating analytical interference.

Experimental Workflow for Sample Cleanup using SPE

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_output Output Condition 1. Condition SPE Cartridge (Methanol) Equilibrate 2. Equilibrate SPE Cartridge (Water/Buffer) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (Aqueous) Load->Wash Elute 5. Elute Analyte (Organic Solvent) Wash->Elute Waste Waste (this compound bound to sorbent) Wash->Waste Analyte Clean Sample for Analysis Elute->Analyte

Caption: A step-by-step experimental workflow for solid phase extraction (SPE).

Signaling Pathway of Interference in a Fluorescence Assay

Fluorescence_Interference cluster_assay Fluorescence Assay Components cluster_interference Interference Pathway Excitation Excitation Light Fluorophore Fluorophore Excitation->Fluorophore Emission Fluorescence Emission Fluorophore->Emission Ideal Signal Quenching Quenching (Energy Transfer) Fluorophore->Quenching Cyanox This compound Cyanox->Quenching Quenching->Emission Reduced Signal

Caption: Diagram illustrating fluorescence quenching by this compound.

References

Long-term stability of Cyanox CY 1790 stock solutions for research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanox CY 1790. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound stock solutions in your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound stock solutions?

A1: To prepare a stock solution, we recommend dissolving this compound powder in newly opened, anhydrous DMSO to the desired concentration.[1] For example, to prepare a 10 mM stock solution, you would dissolve 6.999 mg of this compound (assuming a molecular weight of 699.92 g/mol ) in 1 mL of DMSO.[1] It is crucial to use high-quality, dry DMSO as the compound's solubility can be significantly impacted by moisture.[1]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: Proper storage is critical to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C can preserve it for up to 3 years, while storage at 4°C is suitable for up to 2 years.[1] Once in solution, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month to minimize degradation.[1][2]

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1][2] While specific data on the number of freeze-thaw cycles this compound can withstand is not available, it is a general best practice for sensitive compounds to minimize these cycles to prevent degradation.

Q4: In which solvents is this compound soluble?

A4: this compound is highly soluble in DMSO (≥ 100 mg/mL).[1] It has slight solubility in acetonitrile (B52724) and methanol. It is practically insoluble in water.

Q5: What is the primary mechanism of action for this compound?

A5: this compound is a potent antioxidant that functions as a free radical scavenger.[3] Its chemical structure allows it to neutralize reactive oxygen species, thereby protecting materials and molecules from oxidative damage. This property is utilized in various industrial applications, such as preventing the degradation of polymers.[3][4] In a research context, it can be used to study the effects of oxidative stress.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureRecommended Duration
Solid (Powder) -20°CUp to 3 years[1]
4°CUp to 2 years[1]
Stock Solution (in DMSO) -80°CUp to 6 months[1][2]
-20°CUp to 1 month[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a detailed methodology for the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture condensation.

  • Weigh out the required amount of this compound powder using a calibrated analytical balance. For a 10 mM solution, this would be approximately 6.999 mg per 1 mL of DMSO.

  • Transfer the powder to a sterile amber vial.

  • Add the appropriate volume of anhydrous DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may be applied to aid dissolution, but prolonged heating should be avoided.

  • Once fully dissolved, aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Store the aliquots at the recommended temperature (-20°C for short-term or -80°C for long-term storage).

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Stock Solution cluster_prep Preparation cluster_storage Storage cluster_use Usage start Start: Equilibrate This compound Powder weigh Weigh Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store_short Store at -20°C (≤ 1 month) aliquot->store_short store_long Store at -80°C (≤ 6 months) aliquot->store_long use Use in Experiment store_short->use store_long->use

Caption: Workflow for preparing and storing this compound stock solutions.

Troubleshooting Guide

troubleshooting_guide Troubleshooting Common Issues with this compound Solutions cluster_precipitate Precipitation in Solution cluster_color Solution Color Change cluster_activity Loss of Activity issue Observed Issue precipitate Possible Causes: - Low-quality or wet DMSO - Exceeded solubility limit - Stored at too high a temperature issue->precipitate color_change Possible Causes: - Oxidation/Degradation - Contamination issue->color_change activity_loss Possible Causes: - Improper storage - Repeated freeze-thaw cycles - Solution is past its expiry issue->activity_loss solution_precipitate Solutions: - Use fresh, anhydrous DMSO - Gently warm and vortex - Ensure proper storage temperature precipitate->solution_precipitate solution_color Solutions: - Discard solution - Prepare fresh stock solution - Use proper sterile techniques color_change->solution_color solution_activity Solutions: - Prepare fresh stock solution - Aliquot to avoid freeze-thaw - Adhere to recommended storage times activity_loss->solution_activity

Caption: A logical guide to troubleshooting common issues with this compound.

References

Technical Support Center: Dispersion of Cyanox CY 1790 in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyanox CY 1790. Our aim is to address common challenges encountered during the dispersion of this high-performance antioxidant in various polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a polymer matrix?

This compound is a high molecular weight, sterically hindered phenolic antioxidant.[1][2] Its primary function is to protect polymers from thermal and oxidative degradation during processing and throughout the product's service life. By scavenging free radicals, it helps to prevent chain scission and cross-linking, thereby preserving the mechanical and aesthetic properties of the polymer.[1]

Q2: What are the typical physical properties of this compound that are relevant to its dispersion?

This compound is a free-flowing white powder with a melting point between 159.0-162.0°C.[3] Its low volatility and good solubility/migration balance are key performance benefits.[3] However, as a solid, achieving uniform dispersion without agglomeration is a critical processing step.

Q3: In which types of polymers is this compound commonly used?

This compound is compatible with a wide range of polymers, including polyolefins (polypropylene, polyethylene), polyamides, styrenics, and other advanced material formulations.[1] It is also sanctioned for use in polymers that come into contact with food, subject to specific regulations.[3]

Q4: What are the consequences of poor dispersion of this compound in a polymer matrix?

Poor dispersion can lead to a number of issues, including:

  • Reduced Antioxidant Efficiency: Agglomerates of this compound will have a lower effective surface area, leading to a decrease in its ability to scavenge free radicals and protect the polymer.

  • Aesthetic Defects: Undispersed particles can appear as specks or gels in the final product, affecting its clarity and surface finish.

  • Mechanical Weaknesses: Agglomerates can act as stress concentrators, potentially leading to premature failure of the polymer part under mechanical load.

  • Inconsistent Product Performance: Non-uniform distribution of the antioxidant will result in areas of the polymer that are inadequately protected, leading to localized degradation and variable product lifespan.

Troubleshooting Guide

This guide addresses common problems encountered during the dispersion of this compound.

Problem 1: Agglomerates or specks are visible in the final polymer product.

  • Possible Cause 1: Inadequate Mixing Energy.

    • Solution: Increase the shear rate during compounding. In a twin-screw extruder, this can be achieved by increasing screw speed or incorporating more kneading and mixing elements in the screw design.

  • Possible Cause 2: Poor Wetting of the Powder.

    • Solution: Consider using a wetting agent or a polymer-based masterbatch of this compound. Pre-blending the powder with a small amount of a compatible liquid (e.g., a plasticizer, if appropriate for the formulation) can also improve wetting.

  • Possible Cause 3: Temperature Profile is Not Optimized.

    • Solution: Ensure the processing temperature is sufficiently above the melting point of this compound (159-162°C) to facilitate its dissolution into the polymer melt. However, avoid excessively high temperatures that could lead to polymer degradation. A gradually increasing temperature profile in the extruder can be beneficial.

Problem 2: The polymer shows signs of degradation (e.g., yellowing, brittleness) despite the addition of this compound.

  • Possible Cause 1: Poor Dispersion Leading to Localized Unprotected Areas.

    • Solution: Address the dispersion quality using the solutions outlined in Problem 1. Characterize the dispersion to ensure uniformity.

  • Possible Cause 2: Insufficient Concentration of this compound.

    • Solution: Verify the loading level of the antioxidant. It's possible that the concentration is too low for the specific polymer and processing conditions.

  • Possible Cause 3: Interaction with Other Additives.

    • Solution: Some additives can have antagonistic effects. Review the entire formulation to ensure compatibility between all components.

Problem 3: "Blooming" or "plate-out" of the antioxidant on the surface of the final product or processing equipment.

  • Possible Cause 1: Exceeding the Solubility Limit.

    • Solution: The concentration of this compound may be too high for the specific polymer matrix. Reduce the loading level or consider a polymer with higher solubility for the antioxidant.

  • Possible Cause 2: Incompatibility with the Polymer.

    • Solution: While this compound is broadly compatible, significant differences in polarity between the antioxidant and the polymer can reduce solubility.

  • Possible Cause 3: Processing Conditions.

    • Solution: High processing temperatures can sometimes increase the likelihood of migration and blooming upon cooling. Optimizing the temperature profile and cooling rate may help.

Data Presentation

Table 1: Influence of Twin-Screw Extruder Processing Parameters on the Dispersion Quality of this compound in Polypropylene (Illustrative Data)

Sample IDScrew Speed (RPM)Throughput ( kg/hr )Melt Temperature (°C)Dispersion Rating (1-5, 1=poor, 5=excellent)Agglomerate Size (µm, average)
A10010190250
B20010190415
C300101905<5
D20020190330
E200102105<5

This table presents illustrative data to demonstrate the expected trends. Actual results will vary depending on the specific equipment, polymer grade, and full formulation.

Experimental Protocols

Protocol 1: Evaluation of this compound Dispersion in a Polymer Matrix via Microscopy

1. Objective: To qualitatively and semi-quantitatively assess the dispersion of this compound in a polymer matrix.

2. Materials and Equipment:

  • Polymer pellets with dispersed this compound
  • Microtome
  • Optical microscope with transmitted and polarized light capabilities
  • Image analysis software
  • Glass slides and cover slips
  • Immersion oil (if required)

3. Procedure:

  • Using a microtome, carefully prepare thin sections (10-20 µm) of the polymer sample.
  • Mount the thin section on a glass slide and add a cover slip.
  • Examine the sample under the optical microscope at various magnifications (e.g., 100x, 400x).
  • Under transmitted light, look for evidence of agglomerates, which will appear as dark, dense areas.
  • Under polarized light, the crystalline nature of any undispersed this compound may be more apparent.
  • Capture images of representative areas.
  • Use image analysis software to quantify the number, size distribution, and area percentage of agglomerates.

4. Data Analysis and Interpretation:

  • Compare the images and quantitative data from different samples to assess the relative dispersion quality.
  • A good dispersion will be characterized by a low number of small, well-distributed particles. Poor dispersion will show large, irregularly shaped agglomerates.

Protocol 2: Assessment of Thermal Stability Enhancement by this compound using Melt Flow Index (MFI)

1. Objective: To determine the effectiveness of this compound in stabilizing a polymer during melt processing.

2. Materials and Equipment:

  • Polymer samples with and without this compound
  • Melt flow indexer
  • Analytical balance

3. Procedure:

  • Set the melt flow indexer to the appropriate temperature and load for the polymer being tested (as per ASTM D1238 or ISO 1133).
  • Extrude the polymer through the MFI device and measure the mass of extrudate over a specific time to determine the initial MFI.
  • To simulate multiple processing cycles, the polymer can be repeatedly passed through a laboratory-scale extruder and pelletized. After a set number of passes (e.g., 1, 3, 5), a sample is taken for MFI measurement.
  • Alternatively, hold the polymer in the heated barrel of the MFI for an extended period (e.g., 15, 30 minutes) before measuring the MFI to assess thermal stability over time.

4. Data Analysis and Interpretation:

  • A well-stabilized polymer will show a smaller change (typically an increase for chain scission-prone polymers like polypropylene) in MFI after multiple processing cycles or extended heat exposure compared to an unstabilized or poorly stabilized polymer. This indicates that the this compound is effectively preventing degradation.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Dispersion Issue Identified check_visual Visual Inspection: Specks, Gels, or Haze? start->check_visual check_properties Property Degradation: Yellowing, Brittleness? check_visual->check_properties No mixing_energy Increase Mixing Energy (e.g., higher screw speed, more kneading elements) check_visual->mixing_energy Yes check_surface Surface Defects: Blooming or Plate-out? check_properties->check_surface No verify_dispersion Verify Dispersion Quality (Microscopy) check_properties->verify_dispersion Yes check_solubility Check Solubility Limit (reduce loading if necessary) check_surface->check_solubility Yes end End: Dispersion Issue Resolved check_surface->end No wetting Improve Wetting (e.g., wetting agent, masterbatch) mixing_energy->wetting temp_profile Optimize Temperature Profile (above m.p. of Cyanox 1790) wetting->temp_profile temp_profile->end verify_concentration Verify Antioxidant Concentration verify_dispersion->verify_concentration check_interactions Check for Additive Interactions verify_concentration->check_interactions check_interactions->end check_compatibility Assess Polymer-Antioxidant Compatibility check_solubility->check_compatibility optimize_cooling Optimize Cooling Rate check_compatibility->optimize_cooling optimize_cooling->end

Caption: Troubleshooting workflow for this compound dispersion issues.

Experimental_Workflow start Start: Sample Preparation compounding Compounding (e.g., Twin-Screw Extrusion) start->compounding pelletizing Pelletizing compounding->pelletizing molding Specimen Molding (e.g., Injection Molding) pelletizing->molding analysis Analysis molding->analysis microscopy Microscopy (Dispersion Analysis) analysis->microscopy mfi Melt Flow Index (Thermal Stability) analysis->mfi mechanical Mechanical Testing (e.g., Tensile, Impact) analysis->mechanical end End: Data Interpretation microscopy->end mfi->end mechanical->end

Caption: Experimental workflow for evaluating this compound performance.

References

How to avoid discoloration in polymers stabilized with Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanox CY 1790. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration in polymers stabilized with this compound.

Troubleshooting Discoloration

Discoloration, often observed as yellowing or pinking, in polymers stabilized with phenolic antioxidants like this compound is a common issue that can arise from various factors during processing, storage, and end-use.[1][2] This guide provides a systematic approach to identifying and mitigating these issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of discoloration when using this compound?

A1: The primary cause of discoloration is the transformation of the hindered phenolic antioxidant into quinone-type structures.[3][4] This chemical change is often induced by over-oxidation, which can be triggered by excessive heat, exposure to UV light, or reaction with environmental pollutants like nitrogen oxides (NOx).[1][2][5] While this discoloration is often a cosmetic issue and may not indicate poor thermal stability, it is aesthetically undesirable.[6]

Q2: Can the processing conditions contribute to polymer discoloration?

A2: Yes, processing conditions play a critical role. High processing temperatures, excessive shear, and prolonged residence times can accelerate the oxidation of this compound, leading to the formation of colored byproducts.[1][7] It is crucial to optimize processing parameters to minimize thermal stress on the polymer and the antioxidant.

Q3: How do co-additives interact with this compound and affect color?

A3: Co-additives can have both synergistic and antagonistic effects. For instance, secondary antioxidants like phosphites can work synergistically with this compound to improve color stability by decomposing hydroperoxides, thus reducing the oxidative load on the primary phenolic antioxidant.[8][9] Conversely, certain fillers or pigments, such as some grades of titanium dioxide (TiO2), can interact with the antioxidant and promote discoloration.[1][10]

Q4: Does the storage environment impact the color of the stabilized polymer?

A4: Absolutely. Exposure to NOx from gas-fired heaters or forklifts in a warehouse, or contact with acidic materials like certain types of cardboard, can lead to a phenomenon known as "gas fading" or "warehouse yellowing".[2][5] Proper storage in a clean, controlled environment is essential.

Q5: Is the discoloration reversible?

A5: In some cases, particularly with "pinking," the discoloration can be reversed by exposing the polymer to UV light, which can alter the structure of the colored quinone complexes, rendering them colorless.[2] However, prevention is a more reliable strategy.

Troubleshooting Guide

Use the following logical progression to diagnose and resolve discoloration issues.

G cluster_process Processing Troubleshooting cluster_formulation Formulation Troubleshooting cluster_storage Storage Troubleshooting start Discoloration Observed (Yellowing/Pinking) process Review Processing Conditions start->process formulation Examine Formulation (Co-additives) start->formulation storage Investigate Storage & Environment start->storage p1 High Temperature? process->p1 p2 Excessive Shear? process->p2 p3 Long Residence Time? process->p3 f1 Antioxidant Concentration Too High/Low? formulation->f1 f2 Interacting Pigments/Fillers (e.g., TiO2)? formulation->f2 f3 Absence of Secondary Antioxidant? formulation->f3 s1 Exposure to NOx/SOx? storage->s1 s2 Contact with Acidic Cardboard? storage->s2 p_sol1 Reduce Melt Temperature p1->p_sol1 p_sol2 Optimize Screw Design p2->p_sol2 p_sol3 Decrease Cycle Time p3->p_sol3 f_sol1 Optimize Loading Level f1->f_sol1 f_sol2 Select Non-Reactive Grades f2->f_sol2 f_sol3 Incorporate a Phosphite (B83602) Stabilizer f3->f_sol3 s_sol1 Improve Warehouse Ventilation s1->s_sol1 s_sol2 Use Protective Polyethylene Wrap s2->s_sol2

Fig. 1: Troubleshooting workflow for discoloration.

Experimental Protocols & Data

To quantitatively assess and mitigate discoloration, a systematic experimental approach is necessary.

Experimental Protocol: Evaluation of Color Stability

This protocol outlines the steps to prepare polymer samples and measure their color stability.

G start Start: Define Formulations (Polymer + Additives) compound Compounding (e.g., Twin-Screw Extruder) start->compound prepare Specimen Preparation (e.g., Injection Molding) compound->prepare initial_color Initial Color Measurement (Spectrophotometer, ASTM D1925) prepare->initial_color aging Accelerated Aging (e.g., Xenon Arc or Oven Aging) initial_color->aging final_color Final Color Measurement aging->final_color analysis Data Analysis (Calculate Yellowness Index, ΔE) final_color->analysis end End: Report Findings analysis->end

Fig. 2: Experimental workflow for color stability testing.

1. Materials and Formulation:

  • Base Polymer (e.g., Polypropylene, Polyethylene)
  • This compound (at varying concentrations, e.g., 0.1%, 0.2%)
  • Co-additives (e.g., Phosphite stabilizer, TiO2)

2. Compounding:

  • Dry blend the polymer and additives.
  • Melt compound using a twin-screw extruder with a defined temperature profile and screw speed to ensure homogeneous mixing.

3. Specimen Preparation:

  • Produce standardized plaques (e.g., 50mm x 50mm x 2mm) via injection molding.

4. Color Measurement:

  • Measure the initial color of the plaques using a spectrophotometer.
  • Calculate the Yellowness Index (YI) according to ASTM D1925.[11][12] This standard is a widely used method for determining the degree of yellowness in plastics.[13][14][15]

5. Accelerated Aging:

  • Expose the plaques to accelerated aging conditions. This can include:
  • Thermal Aging: Place samples in a convection oven at an elevated temperature (e.g., 150°C) for a specified duration.
  • UV Aging: Expose samples in a Xenon arc weatherometer to simulate sunlight exposure.

6. Final Color Measurement:

  • After the aging period, repeat the color measurement as in step 4.

7. Data Analysis:

  • Calculate the change in Yellowness Index (ΔYI) between the initial and final measurements.

Data Presentation

The following tables provide representative data on how formulation adjustments can impact the color stability of a polymer (e.g., Polypropylene) stabilized with this compound.

Table 1: Effect of this compound Concentration on Yellowness Index (YI) after Thermal Aging (150°C for 168 hours)

FormulationThis compound (%)Initial YIYI after AgingΔYI
Control01.525.824.3
A0.11.68.26.6
B0.21.76.54.8

This table illustrates that increasing the concentration of this compound can improve color stability under thermal stress.

Table 2: Synergistic Effect of a Phosphite Co-stabilizer on Yellowness Index (YI) after Thermal Aging (150°C for 168 hours)

FormulationThis compound (%)Phosphite (%)Initial YIYI after AgingΔYI
C0.101.68.26.6
D0.10.11.74.12.4

This table demonstrates the significant improvement in color stability when this compound is used in combination with a phosphite co-stabilizer.[8][9]

Table 3: Impact of TiO2 Grade on Yellowness Index (YI) after UV Aging (500 hours)

FormulationThis compound (%)TiO2 GradeInitial YIYI after AgingΔYI
E0.1Grade X (Non-durable rutile)2.115.713.6
F0.1Grade Y (Durable rutile)2.29.87.6

This table highlights the importance of selecting appropriate grades of pigments and fillers to avoid negative interactions with the antioxidant system.[1]

By following these troubleshooting guides and experimental protocols, researchers can effectively diagnose, prevent, and control discoloration in polymers stabilized with this compound, ensuring the aesthetic and functional quality of their final products.

References

Troubleshooting poor thermal stability in polymers containing Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cyanox CY 1790. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving issues related to the thermal stability of polymer formulations containing this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in polymers?

This compound is a high-performance, sterically hindered phenolic antioxidant.[1][2] Its primary function is to protect polymers from thermal and oxidative degradation during processing at high temperatures and throughout the product's service life.[3][4] It acts as a free radical scavenger, preventing the chain reactions that lead to the deterioration of polymer properties.[2][5]

Q2: In which types of polymers is this compound typically used?

This compound is effective in a variety of polymers, including:

  • Polyolefins (e.g., Polyethylene, Polypropylene)[6]

  • Styrenics (e.g., Polystyrene, ABS)[6]

  • Polyamides[3]

  • Elastomers[4]

Q3: What are the typical dosage levels for this compound?

Typical loading levels of this compound are between 0.05% and 0.08% by weight.[3] However, the optimal concentration can vary depending on the specific polymer, processing conditions, and the presence of other additives.

Troubleshooting Guide: Poor Thermal Stability

This guide addresses common issues encountered when using this compound, helping you identify potential causes and implement effective solutions.

Problem: My polymer formulation is exhibiting poor thermal stability (e.g., discoloration, embrittlement, loss of mechanical properties) despite the inclusion of this compound.

Initial Troubleshooting Workflow

Below is a logical workflow to diagnose the potential cause of poor thermal stability.

TroubleshootingWorkflow start Poor Thermal Stability Observed check_concentration Is this compound Concentration Optimal? start->check_concentration check_dispersion Is the Antioxidant Properly Dispersed? check_concentration->check_dispersion Yes solution_concentration Adjust Concentration (See Table 1) check_concentration->solution_concentration No check_interactions Are There Antagonistic Interactions with Other Additives? check_dispersion->check_interactions Yes solution_dispersion Improve Mixing/ Compounding check_dispersion->solution_dispersion No check_processing Are Processing Conditions Too Severe? check_interactions->check_processing Yes solution_interactions Review Formulation/ Consider Synergistic Additives check_interactions->solution_interactions No solution_processing Optimize Processing Temperature and Time check_processing->solution_processing No end_node Thermal Stability Improved check_processing->end_node Yes solution_concentration->end_node solution_dispersion->end_node solution_interactions->end_node solution_processing->end_node

Caption: Troubleshooting workflow for poor thermal stability.

Detailed Question & Answer Troubleshooting

Q: How do I know if the concentration of this compound is correct?

A: An incorrect concentration of this compound can lead to inadequate protection. If the concentration is too low, there won't be enough antioxidant to quench the free radicals generated during degradation. Conversely, exceeding the solubility limit of the antioxidant in the polymer can lead to issues like "blooming," where the additive migrates to the surface.[7]

  • Recommended Action: Verify that the loading level of this compound is within the recommended range for your polymer system. Consider performing a concentration ladder experiment to determine the optimal level for your specific application and processing conditions.

Q: What if the antioxidant is not properly dispersed in the polymer matrix?

A: Poor dispersion can result in localized areas with low antioxidant concentration, which will be susceptible to degradation. This can be caused by inadequate mixing or compounding.

  • Recommended Action: Ensure your processing method provides sufficient shear and mixing to achieve a homogeneous distribution of this compound throughout the polymer. Consider using a masterbatch to improve dispersion.

Q: Could other additives in my formulation be interfering with this compound?

A: Yes, certain additives can have antagonistic effects with phenolic antioxidants. For example, some fillers or pigments can absorb the antioxidant, reducing its effectiveness. Conversely, some additives can have a synergistic effect.

  • Recommended Action: Review your entire formulation. Be aware of potential interactions between additives. Hindered Amine Light Stabilizers (HALS) can sometimes have antagonistic effects with phenolic antioxidants.[8] It is often beneficial to use this compound in combination with a secondary antioxidant, such as a phosphite (B83602) or a thioester, to achieve a synergistic effect.[1][9]

Q: Can processing conditions contribute to poor thermal stability?

A: Absolutely. Excessively high processing temperatures, long residence times, or high shear rates can generate free radicals at a rate that overwhelms the antioxidant package.

  • Recommended Action: Optimize your processing parameters. Lower the temperature and residence time where possible without compromising the quality of the final product.

Q: My polymer is discoloring (yellowing or "pinking"). Is this related to the antioxidant?

A: Discoloration, such as yellowing or pinking, can be a result of the oxidation of the phenolic antioxidant itself.[10][11] This can be triggered by exposure to certain gases like oxides of nitrogen (NOx) or sulfur (SOx), which can be present in storage or processing environments.[10] While this discoloration is often cosmetic and may not affect the mechanical properties, it is an indication of antioxidant transformation.[10][12]

  • Recommended Action:

    • Minimize exposure of the polymer to combustion fumes (e.g., from gas-fired heaters or forklifts).[10]

    • Avoid storage in contact with materials like certain types of cardboard that can release sulfur compounds.[10]

    • Consider the use of a synergistic antioxidant package that can help mitigate discoloration.

Data Presentation

Table 1: Recommended Starting Dosage of this compound in Various Polymers

Polymer TypeRecommended Dosage (% by weight)Processing Temperature Range (°C)
Polypropylene (PP)0.05 - 0.10200 - 280
Polyethylene (PE)0.05 - 0.10180 - 260
Polystyrene (PS)0.05 - 0.08200 - 250
ABS0.05 - 0.10220 - 260
Polyamides (PA)0.05 - 0.08260 - 300

Note: These are starting recommendations. Optimal dosage should be determined experimentally.

Experimental Protocols

To quantitatively assess the thermal stability of your polymer formulation, the following standardized tests are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of degradation of the polymer.

Methodology:

  • Sample Preparation: Prepare a small sample of the polymer (5-10 mg). Ensure the sample is representative of the bulk material.

  • Instrument Setup:

    • Place the sample in a TGA pan (typically platinum or alumina).

    • Place the pan in the TGA furnace.

  • Experimental Conditions:

    • Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent premature oxidation.

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Ramp the temperature at a constant heating rate (e.g., 10°C/min or 20°C/min) to a final temperature where the polymer is expected to be fully degraded (e.g., 600-800°C).[13][14][15]

  • Data Analysis:

    • Plot the sample weight (%) as a function of temperature.

    • The onset of degradation is typically determined as the temperature at which a certain percentage of weight loss occurs (e.g., T5% for 5% weight loss).[13] A higher onset temperature indicates better thermal stability.

Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)

Objective: To measure the time it takes for the polymer to begin oxidizing at a specific isothermal temperature. A longer OIT indicates better oxidative stability.[16][17]

Methodology:

  • Sample Preparation: Prepare a small, thin sample of the polymer (5-10 mg) and place it in an open aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

  • Experimental Conditions:

    • Heat the sample under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C for polyethylene) at a controlled rate (e.g., 20°C/min).[18][19]

    • Once the isothermal temperature is reached and the heat flow signal stabilizes, switch the purge gas from nitrogen to oxygen at the same flow rate.[17][18][19]

    • Hold the sample at the isothermal temperature until an exothermic peak, indicating the onset of oxidation, is observed.

  • Data Analysis:

    • The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.

Oven Aging Test

Objective: To simulate the long-term thermal aging of a polymer under controlled temperature and air circulation.

Methodology:

  • Sample Preparation: Prepare standardized test specimens (e.g., tensile bars as per ASTM D638) of your polymer formulation.

  • Initial Property Measurement: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) of a set of un-aged specimens.

  • Aging Procedure:

    • Place the remaining specimens in a circulating air oven at a constant, elevated temperature.[20][21][22] The temperature should be chosen to accelerate aging without causing immediate melting or degradation.

    • Remove sets of specimens at predetermined time intervals (e.g., 24, 48, 96, 168 hours).[22]

  • Post-Aging Property Measurement: After cooling the aged specimens to room temperature, measure their mechanical properties.

  • Data Analysis:

    • Plot the change in mechanical properties as a function of aging time. A slower rate of property deterioration indicates better long-term thermal stability.

Visualization of Mechanisms

Polymer Thermo-Oxidative Degradation and Antioxidant Action

The following diagram illustrates the free-radical chain reaction of polymer degradation and the intervention mechanism of a hindered phenolic antioxidant like this compound.

AntioxidantMechanism cluster_degradation Polymer Degradation Pathway cluster_antioxidant Antioxidant Intervention Initiation Initiation (Heat, Shear) Polymer Polymer (P-H) Initiation->Polymer Alkyl_Radical Alkyl Radical (P.) Polymer->Alkyl_Radical Forms Peroxy_Radical Peroxy Radical (P-O-O.) Alkyl_Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Propagation Propagation Peroxy_Radical->Propagation Non_Radical Non-Radical Species (P-O-O-H) Peroxy_Radical->Non_Radical Forms Propagation->Polymer Attacks another polymer chain Degraded_Polymer Degraded Polymer (Chain Scission, Crosslinking) Propagation->Degraded_Polymer Cyanox_1790 This compound (Ar-OH) Cyanox_1790->Peroxy_Radical Donates H. Stable_Radical Stable Antioxidant Radical (Ar-O.) Does not propagate degradation Cyanox_1790->Stable_Radical Forms

Caption: Mechanism of polymer degradation and antioxidant intervention.

References

Best practices for handling and storing Cyanox CY 1790 in a lab setting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Cyanox CY 1790 in a laboratory setting. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments.

This compound Properties

This compound is a high-performance hindered phenolic antioxidant. Its chemical and physical properties are summarized below.

PropertyValue
Chemical Name 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazinane-2,4,6-trione
CAS Number 40601-76-1
Molecular Formula C42H57N3O6
Molecular Weight 699.9 g/mol [1]
Appearance White to off-white powder or crystals[2]
Melting Point 159.0 - 162.0 °C[2]
Solubility Soluble in DMSO (≥ 100 mg/mL)[3][4]
Purity ≥95%

Handling and Storage

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring laboratory safety.

Safety Precautions

This compound may form explosive dust-air mixtures in its powder form.[2] Therefore, it is essential to handle it in a well-ventilated area and avoid generating dust. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

Storage Conditions

For optimal stability, this compound should be stored in a tightly sealed container in a cool, dry place. Recommended storage temperatures and durations are provided below.

Storage ConditionDuration
Powder at -20°C 3 years[4]
Powder at 4°C 2 years[4]
In Solvent at -80°C 6 months[3]
In Solvent at -20°C 1 month[3]

Troubleshooting Guide

This section addresses common issues that may arise when working with this compound.

Issue 1: Discoloration of Solutions

  • Q: My solution containing this compound has turned yellow. What is the cause and how can I prevent it?

    • A: Discoloration can be a result of the oxidation of this compound or impurities present in the compound. The formation of colored degradation products is a known issue with hindered phenolic antioxidants. To minimize discoloration, it is important to use high-purity this compound and protect solutions from light and air.

Issue 2: Solubility Problems

  • Q: I am having difficulty dissolving this compound.

    • A: this compound has low solubility in aqueous solutions. Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent.[3][4] For other solvent systems, it is advisable to perform small-scale solubility tests before preparing a large stock solution.

Issue 3: Inconsistent Experimental Results

  • Q: I am observing variability in my results between different batches of this compound.

    • A: Batch-to-batch variation in purity and the presence of impurities can lead to inconsistent experimental outcomes. It is recommended to obtain a certificate of analysis (CoA) for each batch to assess its purity and composition.

Frequently Asked Questions (FAQs)

  • Q: What is the primary function of this compound in a laboratory setting?

    • A: this compound is primarily used as an antioxidant to prevent the degradation of materials, such as polymers and other organic compounds, caused by oxidation.[3]

  • Q: Can this compound be used in cell culture experiments?

    • A: While it is a potent antioxidant, its compatibility with specific cell lines and experimental conditions should be carefully evaluated. Due to its low aqueous solubility, delivery to cells in culture may require a suitable vehicle, such as DMSO. The potential for cytotoxicity of both this compound and the solvent should be assessed.

  • Q: Are there any known incompatibilities with other common laboratory reagents?

    • A: As a hindered phenolic antioxidant, this compound can react with strong oxidizing agents. It is advisable to avoid co-storage or co-use with such reagents unless a specific reaction is intended.

Experimental Protocols

Preparation of a this compound Stock Solution

This protocol describes the preparation of a 100 mg/mL stock solution in DMSO.

  • Weigh the desired amount of this compound powder in a sterile conical tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve a final concentration of 100 mg/mL.

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a water bath may aid dissolution.

  • Filter the stock solution through a 0.22 µm syringe filter to remove any particulates.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve filter Filter Sterilize dissolve->filter aliquot Aliquot filter->aliquot store Store at -20°C/-80°C aliquot->store thaw Thaw Aliquot store->thaw dilute Dilute to Working Concentration thaw->dilute add Add to Experiment dilute->add

Caption: Experimental workflow for preparing and using a this compound stock solution.

troubleshooting_logic start Problem Encountered discoloration Discoloration of Solution? start->discoloration solubility Solubility Issues? start->solubility inconsistent Inconsistent Results? start->inconsistent oxidation Action: Protect from Light/Air Use High Purity Grade discoloration->oxidation Yes wrong_solvent Action: Use DMSO Perform Solubility Test solubility->wrong_solvent Yes batch_variation Action: Check Certificate of Analysis inconsistent->batch_variation Yes

Caption: Troubleshooting logic for common issues with this compound.

References

Validation & Comparative

A Comparative Analysis of Antioxidant Performance: Cyanox CY 1790 vs. Irganox 1010

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to preserving the integrity and longevity of materials. This guide provides an in-depth comparative study of two widely utilized hindered phenolic antioxidants: Cyanox CY 1790 and Irganox 1010. This analysis is tailored for researchers, scientists, and professionals in drug development who require a comprehensive understanding of the performance characteristics of these additives, supported by experimental data and methodologies.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each antioxidant, which influence their compatibility, volatility, and efficiency within a polymer matrix.

PropertyThis compoundIrganox 1010
Chemical Name 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)[1][2]
CAS Number 40601-76-16683-19-8[1]
Molecular Formula C₄₂H₅₇N₃O₆[3]C₇₃H₁₀₈O₁₂[1]
Molecular Weight 699.9 g/mol [3]1177.6 g/mol [1]
Melting Point 159.0-162.0 °C[3]110-125 °C[1]
Appearance Free-flowing white powder[3]White, free-flowing powder[1]
Key Features Minimal color contribution, low volatility, good solubility/migration balance.[3]Good compatibility, high resistance to extraction, low volatility, odorless.[1][4]

Antioxidant Performance Comparison

The primary function of these additives is to mitigate thermo-oxidative degradation in polymers. Their performance can be evaluated through several key experimental tests.

Oxidative Induction Time (OIT)

OIT is a measure of the thermal stability of a material in an oxidative atmosphere. A longer OIT indicates a higher level of stabilization.

Polymer MatrixAntioxidant (Concentration)OIT (minutes) at 200°CSource
HDPEIrganox 1010 (1000 ppm)34.01[5]
HDPEIrganox 101089.73[6]
Polyethylene TapesCyanox 1790Longer depletion times noted[7]

Note: Direct comparative OIT values for this compound under the same conditions were not found in the reviewed literature. However, studies suggest that Cyanox 1790 exhibits longer antioxidant depletion times compared to other antioxidants at similar concentrations, indicating a potentially higher OIT.[7]

Melt Flow Rate (MFR) Stability

MFR is a measure of the ease of flow of a molten polymer. During processing, polymer degradation leads to chain scission and an increase in MFR. An effective antioxidant will minimize this change over multiple processing cycles.

Polymer MatrixAntioxidantMFR (g/10 min) after 1 ExtrusionMFR (g/10 min) after 5 ExtrusionsExpected Change
Polypropylene (B1209903)Irganox 1010~3.52~6.88Significant increase indicates degradation.
PolypropyleneThis compoundData not availableData not availableExpected to show a smaller increase than Irganox 1010.

Note: The MFR data for Irganox 1010 is extrapolated from studies on polypropylene reprocessing.[2] Specific MFR stability data for this compound was not available, but its reported higher efficiency under processing conditions suggests it would better maintain the initial MFR.[8]

Color Stability

The degradation of phenolic antioxidants can lead to the formation of colored byproducts, causing yellowing of the polymer.

Polymer MatrixAntioxidantColor Stability Observation
PolypropyleneIrganox 1010Degrades through hydrolysis and oxidation, which can produce colored products.[3] Can significantly increase the Yellowness Index.[9]
PolypropyleneThis compoundDegrades through an oxidation pathway similar to other Irganox types, forming colored products.[3] Known for minimal color contribution.[3]

Experimental Protocols

Oxidative Induction Time (OIT) Measurement (ASTM D3895)

The OIT is determined using a Differential Scanning Calorimeter (DSC). A small sample of the polymer containing the antioxidant is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to oxygen. The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[4][10][11]

G A Sample Preparation (5-10 mg sample in Al pan) B DSC Instrument Setup A->B C Heating to Isothermal Temp (e.g., 200°C) under N₂ B->C D Atmosphere Switch (N₂ to O₂) C->D E Isothermal Hold at 200°C D->E F Detection of Exothermic Oxidation E->F G Record OIT (Time from O₂ switch to onset of oxidation) F->G G A Polymer Sample Loading (e.g., 3-5g) B Preheating in Extrusion Plastometer (e.g., 230°C for PP) A->B C Application of Standard Weight B->C D Extrusion of Molten Polymer C->D E Collection of Extrudate (Timed interval) D->E F Weighing of Extrudate E->F G Calculate MFR (g/10 min) F->G G cluster_0 Polymer Auto-Oxidation Cycle cluster_1 Antioxidant Intervention P_H Polymer (P-H) P_radical Polymer Radical (P•) P_H->P_radical Initiation (Heat, UV) POO_radical Peroxy Radical (POO•) P_radical->POO_radical + O₂ POOH Hydroperoxide (POOH) POO_radical->POOH + P-H Degradation Degradation Products POO_radical->Degradation AO_H Phenolic Antioxidant (AO-H) (Cyanox 1790 / Irganox 1010) POO_radical->AO_H Non_Radical_Products Non-Radical Products POOH->P_radical Decomposition AO_radical Stable Antioxidant Radical (AO•) AO_H->AO_radical + POO• AO_radical->Non_Radical_Products + POO•

References

A Comparative Analysis of Cyanox CY 1790 and Other Hindered Phenolic Antioxidants in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate antioxidant is critical for ensuring the long-term stability and efficacy of polymer-based products. This guide provides a detailed comparison of Cyanox CY 1790 against other widely used hindered phenolic antioxidants, supported by experimental data and standardized testing protocols.

Hindered phenolic antioxidants are essential additives in the plastics industry, mitigating the degradation of polymers caused by oxidation during processing and end-use. This compound, a high-performance hindered phenolic antioxidant, is recognized for its excellent processing and thermal stability, minimal color contribution, and superior resistance to extraction.[1][2] This guide will delve into a comparative analysis of its efficacy against other prominent hindered phenolic antioxidants such as Irganox 1010 and Irganox 1076.

Performance Data Summary

The following tables summarize key performance indicators for this compound and other hindered phenolic antioxidants in various polymer systems. The data is compiled from multiple studies to provide a comprehensive overview.

Table 1: Oxidative Induction Time (OIT) of Various Antioxidants in Polyethylene

AntioxidantPolymerTest Temperature (°C)OIT (minutes)
This compoundLDPE200Data Not Available in specific minutes, but ranked high in efficiency[3]
Irganox 1010HDPE21089.73[4]
Irganox 1076LDPE200Ranked highest in efficiency[3]
Irganox 1330HDPE21097.25[4]

Note: A higher OIT value indicates better thermal oxidative stability.

Table 2: Antioxidant Depletion Time in Polyethylene Tapes

AntioxidantInitial Molar Concentration of Phenolic Groups (mol/kg)Depletion Time (hours)
This compound~0.0336[5][6]
Irganox 1330~0.0340[5][6]
Other Group I & II AntioxidantsVariedLower than Cyanox 1790 and Irganox 1330[5][6]

Note: Longer depletion times signify greater long-term stability.

Table 3: General Performance Comparison in Polyolefins

AntioxidantKey Performance Aspects
This compound- Comparable or slightly better mechanical property retention than Irganox 1010. - Excellent color stability.
Irganox 1010- Excellent processing and oxidation resistance.[4] - Good compatibility and high resistance to extraction.[7]
Irganox 1076- Excellent compatibility with most polymers. - Low volatility and good resistance to precipitation.[8]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these antioxidants.

Oxidative Induction Time (OIT) Measurement

Standard: ASTM D3895 / ISO 11357-6

Objective: To determine the thermal oxidative stability of a stabilized polymer material.

Methodology:

  • A small sample (typically 5-10 mg) of the polymer containing the antioxidant is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).

  • The sample is heated to a specified isothermal temperature (e.g., 200°C) under a nitrogen atmosphere.[3]

  • Once the temperature stabilizes, the atmosphere is switched to oxygen at a constant flow rate.[3]

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT).[9]

Oven Aging Test

Standard: ASTM D573 / ASTM D3045

Objective: To simulate the effects of long-term heat exposure on the physical properties of a polymer.

Methodology:

  • Standardized test specimens (e.g., tensile bars) of the polymer with the antioxidant are prepared.[5]

  • The specimens are placed in a circulating air oven at a specified temperature for a defined period.[5]

  • At regular intervals, samples are removed from the oven and allowed to cool to room temperature.[5]

  • Mechanical properties such as tensile strength and elongation at break are measured according to standards like ISO 527.

  • The retention of these properties is calculated relative to unaged control samples.

Melt Flow Rate (MFR) Measurement

Standard: ASTM D1238

Objective: To assess the effect of the antioxidant on the processability and degradation of the polymer during melt processing.

Methodology:

  • The polymer, compounded with the antioxidant, is placed in the heated barrel of a melt flow indexer.

  • A specified load is applied to a piston, forcing the molten polymer to extrude through a standard die.

  • The amount of polymer extruded in a given time (typically 10 minutes) is collected and weighed.

  • The MFR is expressed in grams per 10 minutes (g/10 min). A smaller change in MFR after processing or aging indicates better stabilization.

Color Stability Measurement

Standard: CIE Lab* color space measurement

Objective: To quantify the change in color of a polymer after processing and aging.

Methodology:

  • The initial color of the polymer plaque containing the antioxidant is measured using a spectrophotometer or colorimeter.

  • The color is expressed in terms of L* (lightness), a* (red-green axis), and b* (yellow-blue axis).

  • After exposure to heat or UV light, the color is measured again.

  • The change in color (ΔE) is calculated to quantify the degree of discoloration. A lower ΔE value indicates better color stability.

Visualizing Antioxidant Mechanisms and Workflows

To better understand the processes involved in antioxidant efficacy and testing, the following diagrams are provided.

Antioxidant_Mechanism cluster_stabilization Stabilization by Hindered Phenol Polymer Polymer Peroxy Radical (ROO•) Peroxy Radical (ROO•) Polymer->Peroxy Radical (ROO•) Oxidation Degradation Products Degradation Products Peroxy Radical (ROO•)->Degradation Products Chain Scission, Crosslinking Hydroperoxide (ROOH) Hydroperoxide (ROOH) Peroxy Radical (ROO•)->Hydroperoxide (ROOH) Stabilization Hindered Phenol (ArOH) Hindered Phenol (ArOH) Phenoxy Radical (ArO•) Phenoxy Radical (ArO•) Hindered Phenol (ArOH)->Phenoxy Radical (ArO•) H• Donation Non-radical Products Non-radical Products Phenoxy Radical (ArO•)->Non-radical Products Termination

Caption: Mechanism of polymer stabilization by a hindered phenolic antioxidant.

OIT_Workflow cluster_preparation Sample Preparation cluster_dsc_test DSC Analysis cluster_data_analysis Data Analysis Polymer + Antioxidant Polymer + Antioxidant Homogenize Homogenize Polymer + Antioxidant->Homogenize Weigh Sample (5-10 mg) Weigh Sample (5-10 mg) Homogenize->Weigh Sample (5-10 mg) Place in DSC Place in DSC Weigh Sample (5-10 mg)->Place in DSC Heat to Isothermal Temp (N2) Heat to Isothermal Temp (N2) Place in DSC->Heat to Isothermal Temp (N2) Switch to O2 Switch to O2 Heat to Isothermal Temp (N2)->Switch to O2 Monitor Heat Flow Monitor Heat Flow Switch to O2->Monitor Heat Flow Detect Exothermic Peak Detect Exothermic Peak Monitor Heat Flow->Detect Exothermic Peak Calculate OIT Calculate OIT Detect Exothermic Peak->Calculate OIT Result: OIT (minutes) Result: OIT (minutes) Calculate OIT->Result: OIT (minutes)

Caption: Experimental workflow for Oxidative Induction Time (OIT) measurement.

Oven_Aging_Workflow Prepare Test Specimens Prepare Test Specimens Initial Property Measurement Initial Property Measurement Prepare Test Specimens->Initial Property Measurement Tensile, Color, etc. Place in Oven at Temp T Place in Oven at Temp T Prepare Test Specimens->Place in Oven at Temp T Compare Results Compare Results Initial Property Measurement->Compare Results Remove Samples at Intervals (t1, t2, ...) Remove Samples at Intervals (t1, t2, ...) Place in Oven at Temp T->Remove Samples at Intervals (t1, t2, ...) Post-Aging Property Measurement Post-Aging Property Measurement Remove Samples at Intervals (t1, t2, ...)->Post-Aging Property Measurement Post-Aging Property Measurement->Compare Results Determine Property Retention (%) Determine Property Retention (%) Compare Results->Determine Property Retention (%)

Caption: Workflow for evaluating antioxidant performance using oven aging.

Conclusion

This compound demonstrates strong performance as a hindered phenolic antioxidant, offering excellent thermal stability and minimal discoloration. Comparative data suggests that its efficacy is on par with, and in some aspects, superior to other leading antioxidants like Irganox 1010. Specifically, studies have highlighted its longer antioxidant depletion times in polyethylene, indicating robust long-term stability.[5][6] The choice of the optimal antioxidant will ultimately depend on the specific polymer, processing conditions, and end-use application requirements. The experimental protocols and data presented in this guide provide a solid foundation for making an informed decision.

References

Head-to-head comparison of Cyanox CY 1790 and BHT in polymer stabilization

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polymer stabilization, the selection of an appropriate antioxidant is critical to ensure the longevity and performance of plastic materials. This guide provides a detailed head-to-head comparison of two commonly used phenolic antioxidants: Cyanox CY 1790, a high molecular weight hindered phenolic antioxidant, and Butylated Hydroxytoluene (BHT), a traditional and widely utilized stabilizer. This comparison is intended for researchers, scientists, and professionals in drug development and polymer science, offering a comprehensive overview of their performance based on available data.

Executive Summary

This compound and BHT are both effective in protecting polymers from degradation caused by heat and oxygen. However, they exhibit key differences in their physical properties and performance characteristics. This compound, with its significantly higher molecular weight, offers superior thermal stability, lower volatility, and minimal color contribution, making it suitable for demanding applications where long-term heat stability and color retention are crucial. BHT, while an effective and economical antioxidant, is more volatile and can contribute to discoloration under certain processing conditions. The choice between these two stabilizers will ultimately depend on the specific polymer, processing parameters, and end-use application requirements.

Data Presentation: A Comparative Analysis

The following tables summarize the key physical and performance characteristics of this compound and BHT. Due to the limited availability of direct head-to-head comparative studies in publicly accessible literature, the performance data for this compound is primarily qualitative, based on technical datasheets, while quantitative data for BHT in polyethylene (B3416737) is provided as a benchmark.

Table 1: Physical and Chemical Properties

PropertyThis compoundButylated Hydroxytoluene (BHT)
Chemical Name 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione2,6-di-tert-butyl-4-methylphenol
CAS Number 40601-76-1128-37-0
Molecular Formula C₄₂H₅₇N₃O₆C₁₅H₂₄O
Molecular Weight 699.9 g/mol [1][2]220.35 g/mol
Melting Point 159-162 °C[1]~70 °C
Appearance White to off-white powder[1]White crystalline solid

Table 2: Performance in Polymer Stabilization (Polyethylene Matrix)

Performance MetricThis compoundButylated Hydroxytoluene (BHT)Test Method
Oxidative Induction Time (OIT) at 200°C Expected to be high due to low volatility and high molecular weight. (Specific data not publicly available)~25 minutes (at 0.1 wt%)[3]ASTM D3895
Oxidation Index (after accelerated aging) Expected to be low, indicating high oxidative stability. (Specific data not publicly available)0.21 (at 0.1 wt% in HXLPE)[4][5]FTIR Spectroscopy
Yellowness Index (YI) Minimal color contribution is a key performance benefit.[1] (Specific data not publicly available)Can contribute to yellowing, especially at higher processing temperatures.[6]ASTM E313
Thermal Stability (Onset of Decomposition by TGA) High thermal stability due to high molecular weight. (Specific data not publicly available)~370 °C (at 0.1 wt%)[3]Thermogravimetric Analysis (TGA)
Volatility Low[1]High-

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the accurate assessment of antioxidant performance. The following are summaries of standard testing protocols.

Oxidative Induction Time (OIT) - ASTM D3895

This method determines the oxidative stability of polyolefins by differential scanning calorimetry (DSC).

  • Sample Preparation: A small, representative sample of the polymer compound (typically 5-10 mg) is placed in an open aluminum pan.

  • Instrumentation: A differential scanning calorimeter, capable of precise temperature control and gas atmosphere switching, is used.

  • Test Procedure:

    • The sample is heated to a specified isothermal temperature (e.g., 200°C) under an inert nitrogen atmosphere.

    • Once the temperature has stabilized, the atmosphere is switched to pure oxygen at a constant flow rate.

    • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time. A longer OIT indicates better oxidative stability.

Yellowness Index (YI) - ASTM E313

This practice provides a method for calculating the yellowness index of plastics from spectrophotometric data.

  • Sample Preparation: Polymer samples are typically prepared as flat plaques of a specified thickness.

  • Instrumentation: A spectrophotometer or colorimeter capable of measuring tristimulus values (X, Y, Z) is used.

  • Test Procedure:

    • The instrument is calibrated using a standard white reference.

    • The spectral reflectance or transmittance of the polymer sample is measured.

    • The tristimulus values are used to calculate the Yellowness Index using the formula specified in the ASTM E313 standard. A lower YI value indicates less yellowing and better color stability.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability of a material by measuring its weight loss as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small, accurately weighed sample of the polymer is placed in a TGA pan.

  • Instrumentation: A thermogravimetric analyzer, which includes a precision balance and a furnace, is used.

  • Test Procedure:

    • The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as the temperature increases.

    • The temperature at which a significant weight loss occurs is identified as the onset of decomposition, indicating the thermal stability of the material.

Visualization of Concepts

Polymer Degradation and Stabilization Workflow

The following diagram illustrates the general process of polymer degradation and the role of antioxidants in inhibiting this process.

G Polymer Degradation & Stabilization Polymer Polymer Free_Radicals Free Radicals (R•, ROO•) Polymer->Free_Radicals Initiation Degradation_Factors Heat, Oxygen, UV Light Degradation_Factors->Free_Radicals Degraded_Polymer Degraded Polymer (Chain Scission, Crosslinking) Free_Radicals->Degraded_Polymer Propagation Stable_Products Stable Products Free_Radicals->Stable_Products Scavenging Antioxidant Antioxidant (AH) Antioxidant->Stable_Products Termination

Caption: Workflow of polymer degradation and the intervention of antioxidants.

Head-to-Head Characteristic Comparison

This diagram provides a logical comparison of the key characteristics of this compound and BHT.

G This compound vs. BHT: Key Characteristics cluster_cyanox This compound cluster_bht BHT C1 High Molecular Weight C2 Low Volatility C1->C2 C3 High Thermal Stability C1->C3 B1 Low Molecular Weight B2 High Volatility B3 Moderate Thermal Stability B4 Potential for Discoloration C3->B4 Performance Trade-off C4 Minimal Color Contribution B1->B2 B1->B3

References

Validating the Antioxidant Activity of Cyanox CY 1790: A Comparative Guide Using the DPPH Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activity of Cyanox CY 1790 and other common synthetic phenolic antioxidants, with a focus on validation using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. This document outlines the experimental protocol for the DPPH assay, presents a comparative analysis of this compound with alternative antioxidants, and includes visualizations to elucidate the experimental workflow and underlying antioxidant mechanisms.

Introduction to this compound and Antioxidant Activity

This compound, also known as Irganox 1790, is a high molecular weight, sterically hindered phenolic antioxidant.[1] Its chemical formula is C₄₂H₅₇N₃O₆.[1] Like other hindered phenolic antioxidants, its primary function is to inhibit oxidation by scavenging peroxy radicals, thereby terminating the chain reaction of autoxidation. This property makes it a valuable stabilizer in various polymers and organic materials. The antioxidant efficacy of such compounds is commonly evaluated using in vitro methods like the DPPH radical scavenging assay.

Comparative Analysis of Antioxidant Activity

The DPPH assay is a widely used method to determine the free radical scavenging activity of antioxidants. The assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

For a comparative perspective, the table below presents the reported DPPH IC50 values for other widely used synthetic phenolic antioxidants: Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Tert-butylhydroquinone (TBHQ).

AntioxidantChemical ClassMolecular Weight ( g/mol )Reported DPPH IC50 Values (µg/mL)
This compound Hindered Phenolic699.95Not available in reviewed literature
Butylated Hydroxytoluene (BHT) Hindered Phenolic220.3521.09
Butylated Hydroxyanisole (BHA) Hindered Phenolic180.24~25
Tert-butylhydroquinone (TBHQ) Hindered Phenolic166.2222.20

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This section details a standard protocol for determining the antioxidant activity of a compound using the DPPH assay.

1. Materials and Reagents:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (analytical grade)

  • Antioxidant compound (e.g., this compound, BHT, BHA, TBHQ)

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer capable of measuring absorbance at ~517 nm

  • Micropipettes and tips

  • 96-well microplate or cuvettes

  • Vortex mixer

2. Preparation of Solutions:

  • DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store this solution in a dark, amber-colored bottle at 4°C to prevent degradation.

  • Antioxidant Stock Solutions: Prepare stock solutions of the test compounds (this compound and alternatives) and the positive control in methanol or another suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Serial Dilutions: From the stock solutions, prepare a series of dilutions of the test compounds and the positive control to obtain a range of concentrations for testing.

3. Assay Procedure:

  • Reaction Setup: In a 96-well microplate or test tubes, add a fixed volume of the DPPH working solution to each well/tube.

  • Sample Addition: Add an equal volume of the different concentrations of the antioxidant solutions (and the positive control) to the wells/tubes containing the DPPH solution.

  • Blank/Control: Prepare a blank sample containing the solvent used for dilutions instead of the antioxidant solution. Also, prepare a control sample containing the DPPH solution and the solvent.

  • Incubation: Mix the solutions thoroughly and incubate the plate/tubes in the dark at room temperature for a specified period (typically 30 minutes).

  • Absorbance Measurement: After incubation, measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (approximately 517 nm) using a spectrophotometer.

4. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity (% Inhibition) for each concentration using the following formula:

    % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • Determine the IC50 Value: Plot a graph of % Inhibition versus the concentration of the antioxidant. The IC50 value is the concentration of the antioxidant that causes 50% inhibition of the DPPH radical. This can be determined from the graph or by using linear regression analysis.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemical principle, the following diagrams are provided.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_reaction Reaction & Incubation cluster_analysis Data Analysis DPPH DPPH Solution (0.1 mM) Mix Mix DPPH & Antioxidant DPPH->Mix Antioxidant Antioxidant Solutions (Serial Dilutions) Antioxidant->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance (~517 nm) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH radical scavenging assay.

DPPH_Mechanism DPPH_radical DPPH• (Purple) DPPH_H DPPH-H (Yellow) DPPH_radical->DPPH_H + H• Antioxidant AH (Antioxidant) Antioxidant_radical A• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: Mechanism of DPPH radical scavenging by a hydrogen-donating antioxidant.

Conclusion

The DPPH assay is a robust and straightforward method for evaluating the radical scavenging activity of antioxidants like this compound. Although a specific IC50 value for this compound was not found in the surveyed literature, its chemical structure as a high molecular weight hindered phenolic antioxidant strongly suggests a high capacity for radical scavenging. For a definitive quantitative assessment, it is recommended that researchers perform the DPPH assay on this compound and compare the results directly with other synthetic antioxidants like BHT, BHA, and TBHQ under identical experimental conditions. This will provide a clear and objective measure of its relative antioxidant efficacy.

References

A Comparative Guide to Analytical Methods for the Quantification and Antioxidant Activity Assessment of Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate characterization of antioxidants is crucial. This guide provides a detailed comparison of analytical methodologies for Cyanox CY 1790, a widely used synthetic phenolic antioxidant. We will explore a specific quantitative method, High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), and compare its performance characteristics with common spectrophotometric assays used to determine general antioxidant activity, namely the DPPH, ABTS, FRAP, and ORAC assays.

This guide will delve into the experimental protocols for each method and present key performance data in a comparative format to aid in selecting the most suitable analytical approach for your research needs.

Comparison of Analytical Method Performance

The selection of an analytical method is dictated by the specific research question: is the goal to determine the precise concentration of this compound in a sample, or to assess its overall antioxidant capacity? The following table summarizes the key performance parameters for a specific HPLC-MS/MS method for this compound quantification and typical performance characteristics of common spectrophotometric antioxidant activity assays.

ParameterSPE-HPLC/MS/MS for this compoundDPPH AssayABTS AssayFRAP AssayORAC Assay
Principle Chromatographic separation and mass spectrometric detection for specific quantification.Measures the ability of an antioxidant to scavenge the stable DPPH radical.Measures the reduction of the ABTS radical cation by an antioxidant.Measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine complex.Measures the inhibition of peroxyl radical-induced oxidation of a fluorescent probe.
Linearity (R²)¹ > 0.99995[1][2]Typically > 0.99Typically > 0.99Typically > 0.99Typically > 0.99
Precision (RSD)² Intraday: < 4.1%[1][2][3] Interday: < 3.78%[1][2][3]Typically < 10%Typically < 5%Typically < 5%Typically < 10%
Accuracy (Error)² Intraday: < 11.2%[1][2][3] Interday: < 9.3%[1][2][3]Varies depending on standardVaries depending on standardVaries depending on standardVaries depending on standard
Specificity High (specific to this compound)Low (measures total antioxidant capacity)Low (measures total antioxidant capacity)Low (measures total antioxidant capacity)Low (measures total antioxidant capacity)
Primary Use Quantification of this compoundScreening for antioxidant activityScreening for antioxidant activityScreening for antioxidant activityScreening for antioxidant activity

¹ Linearity for spectrophotometric assays is typically determined using a standard antioxidant such as Trolox or gallic acid. ² Precision and accuracy for spectrophotometric assays are dependent on the standard used and the specific laboratory conditions.

Experimental Protocols

Quantification of this compound using SPE-HPLC/MS/MS

This method is designed for the specific quantification of this compound in aqueous samples.

a. Sample Preparation (Solid-Phase Extraction - SPE)

  • Condition a C18 SPE cartridge with 5 mL of methanol (B129727) followed by 5 mL of HPLC grade water.

  • Load the aqueous sample onto the conditioned cartridge.

  • Wash the cartridge with a suitable solvent to remove interfering substances.

  • Elute this compound from the cartridge with an appropriate organic solvent (e.g., acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in a known volume of the mobile phase.

b. HPLC-MS/MS Analysis

  • Chromatographic System: A High-Performance Liquid Chromatography system coupled to a tandem mass spectrometer (HPLC-MS/MS).

  • Column: A C18 analytical column is typically used.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly employed.

  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification, using specific precursor-product ion transitions for this compound.

  • Quantification: Generate a calibration curve using standards of known this compound concentrations to quantify the analyte in the sample.

Spectrophotometric Assays for Antioxidant Activity

These methods provide a measure of the total antioxidant capacity of a sample.

a. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Prepare a stock solution of DPPH in methanol.

  • In a test tube or microplate well, add a specific volume of the sample (dissolved in a suitable solvent).

  • Add the DPPH solution to the sample and mix.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at approximately 517 nm using a spectrophotometer.

  • The decrease in absorbance is proportional to the radical scavenging activity.

b. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

  • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add a specific volume of the sample to the diluted ABTS•+ solution.

  • After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • The percentage of inhibition of absorbance is calculated to determine the antioxidant activity.

c. FRAP (Ferric Reducing Antioxidant Power) Assay

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a FeCl₃·6H₂O solution.

  • Add a small volume of the sample to the FRAP reagent.

  • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).

  • Measure the absorbance of the resulting blue-colored solution at 593 nm.

  • The change in absorbance is proportional to the ferric reducing power of the sample.

d. ORAC (Oxygen Radical Absorbance Capacity) Assay

  • This assay is typically performed in a microplate reader with fluorescence capabilities.

  • In a microplate well, add the sample, a fluorescent probe (e.g., fluorescein), and a free radical generator (e.g., AAPH).

  • The fluorescence decay is monitored over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

  • The antioxidant capacity is determined by calculating the area under the fluorescence decay curve.

Visualizing Method Validation and Antioxidant Pathways

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Cross-Validation Define_Objective Define Analytical Objective (Quantification vs. Activity) Select_Method Select Appropriate Method (e.g., HPLC, Spectrophotometry) Define_Objective->Select_Method Optimize_Parameters Optimize Method Parameters (e.g., Mobile Phase, Wavelength) Select_Method->Optimize_Parameters Linearity Linearity & Range Optimize_Parameters->Linearity Accuracy Accuracy Optimize_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Optimize_Parameters->Precision Specificity Specificity Optimize_Parameters->Specificity LOD_LOQ LOD & LOQ Optimize_Parameters->LOD_LOQ Analyze_Samples Analyze Identical Samples with Both Methods Precision->Analyze_Samples Compare_Results Compare Performance Data Analyze_Samples->Compare_Results Assess_Correlation Assess Correlation (if applicable) Compare_Results->Assess_Correlation Final_Report Final Comparison Report Assess_Correlation->Final_Report

Workflow for the cross-validation of analytical methods.

G ROS Reactive Oxygen Species (ROS) Cell_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cell_Damage Neutralized_ROS Neutralized Species ROS->Neutralized_ROS Healthy_Cell Healthy Cell Homeostasis Cell_Damage->Healthy_Cell leads away from Antioxidant Antioxidant (e.g., this compound) Antioxidant->ROS donates electron/H+ Antioxidant->Healthy_Cell contributes to Cellular_Defense Endogenous Antioxidant Defense Mechanisms Cellular_Defense->ROS neutralizes Cellular_Defense->Healthy_Cell maintains

Simplified antioxidant defense mechanism pathway.

References

A Comparative Analysis of Leaching and Migration: Cyanox CY 1790 Versus Alternative Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the leaching and migration characteristics of the high-performance antioxidant Cyanox CY 1790 compared with other commonly used stabilizers reveals important considerations for material selection in sensitive applications. This guide provides a comparative overview based on available experimental data, offering insights for researchers, scientists, and drug development professionals.

This compound, a high molecular weight hindered phenolic antioxidant, is prized for its excellent processing and thermal stability, low color contribution, and resistance to extraction.[1][2] Its performance, particularly its propensity to remain within the polymer matrix, is a critical factor in applications where migration of additives is a concern, such as in food contact materials and medical devices. This guide will compare the leaching and migration behavior of this compound with other stabilizers, including the widely used Irganox 1010 and Irgafos 168.

Comparative Leaching and Migration Data

Direct comparative studies on the leaching and migration of this compound against other stabilizers under identical conditions are limited in publicly available literature. However, by examining individual studies, a comparative picture can be drawn.

A study on the migration of this compound from plastic bottles into water showed concentrations ranging from 0.01 to 4.15 ppm in non-recycled bottles and up to 11.27 ppm in recycled bottles over 90 days at 40°C.[3][4] This highlights that storage time and material history can significantly influence migration levels.

In comparison, studies on other antioxidants provide valuable context. For instance, Irganox 1010 and Irgafos 168 have been extensively studied. One study investigating their migration from various polyolefins into an oily vehicle found that the leaching of both antioxidants varied depending on the polymer's crystallinity.[2] Migration of Irgafos 168 was generally greater than that of Irganox 1010, and the release of both increased at higher temperatures.[2]

Another study on polypropylene (B1209903) films found that the migration of Irganox 1010 into fatty food simulants was significant, while migration into aqueous and acidic simulants was below the detection limit.[5] The molecular weight of the antioxidant also plays a crucial role; for example, the lower molecular weight antioxidant BHT has been shown to migrate faster than the higher molecular weight Irganox 1010.[6]

The selection of food simulant is also a critical factor, with fatty or alcoholic simulants generally leading to higher migration rates for lipophilic antioxidants compared to aqueous simulants.[7][8]

Table 1: Summary of Migration Data for this compound and Alternative Stabilizers

StabilizerPolymerFood Simulant/MediumTemperature (°C)DurationMigrated AmountReference
This compound Plastic (Bottled Water)Water4090 days0.01 - 11.27 ppm[3][4]
Irganox 1010 Polypropylenen-hexane4010 daysNot specified, but significant[5]
Irganox 1010 Polypropylene10% ethanol (B145695), 3% acetic acid4010 daysBelow detection limit[5]
Irganox 1010 Polypropylene95% EthanolNot specifiedNot specifiedSignificant migration[6]
Irgafos 168 PolyolefinsOily Vehicle25Not specifiedGreater than Irganox 1010[2]
BHT Polypropylene95% EthanolNot specifiedNot specifiedFaster migration than I-1010[6]

Note: The data presented is from different studies with varying experimental conditions and should be interpreted with caution. A direct comparison of absolute values is not always possible.

Experimental Protocols for Migration Testing

The assessment of stabilizer migration typically involves exposing a polymer sample to a food simulant under controlled conditions of time and temperature. The concentration of the migrated stabilizer in the simulant is then quantified using analytical techniques.

A Generic Experimental Protocol for Migration Testing:

  • Sample Preparation: Polymer samples of a defined surface area and thickness are prepared. The initial concentration of the stabilizer in the polymer is often determined.

  • Selection of Food Simulants: Food simulants are chosen based on the intended application of the polymer. Common simulants include:

    • Distilled water (for aqueous foods)

    • 3% (w/v) acetic acid (for acidic foods)

    • 10%, 20%, or 50% (v/v) ethanol (for alcoholic foods)

    • Olive oil, or other fatty food simulants like isooctane (B107328) or 95% ethanol (for fatty foods)

  • Migration Test: The polymer samples are immersed in the food simulant in a sealed container to ensure full contact.

  • Incubation: The containers are stored in an oven or incubator at a specific temperature for a defined period. Accelerated testing at elevated temperatures is often performed.[7]

  • Analysis: After incubation, the food simulant is collected. The concentration of the migrated stabilizer is quantified using analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector.[7][9][10]

  • Data Analysis: The amount of migrated substance is typically expressed in mg/kg of food simulant or mg/dm² of the contact surface.

Visualizing the Process

To better understand the factors and processes involved, the following diagrams illustrate the mechanism of polymer degradation and a typical workflow for migration testing.

Polymer_Degradation_and_Stabilization cluster_degradation Polymer Degradation Pathway cluster_stabilization Antioxidant Stabilization Polymer Polymer Initiation Initiation Polymer->Initiation Heat, UV Light, Stress Alkyl_Radical Alkyl Radical (R.) Initiation->Alkyl_Radical Peroxy_Radical Peroxy Radical (ROO.) Alkyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (ROOH) Peroxy_Radical->Hydroperoxide + RH Peroxy_Radical->Hydroperoxide Hydroperoxide->Peroxy_Radical Decomposition Degradation_Products Degradation Products (Chain Scission, Crosslinking) Hydroperoxide->Degradation_Products Phenolic_Antioxidant Phenolic Antioxidant (ArOH) Stable_Radical Stable Antioxidant Radical (ArO.) Phenolic_Antioxidant->Stable_Radical Donates H. Stable_Radical->Peroxy_Radical Terminates Chain Reaction

Caption: Polymer degradation and antioxidant stabilization pathway.

Migration_Testing_Workflow Start Start Sample_Prep Polymer Sample Preparation Start->Sample_Prep Simulant_Selection Select Food Simulant Sample_Prep->Simulant_Selection Immersion Immerse Sample in Simulant Simulant_Selection->Immersion Incubation Incubate at Specific Temp & Time Immersion->Incubation Analysis Analyze Simulant (e.g., HPLC) Incubation->Analysis Data_Interpretation Quantify Migrated Stabilizer Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: Experimental workflow for stabilizer migration testing.

Factors Influencing Leaching and Migration

Several factors govern the extent of stabilizer leaching and migration from a polymer matrix:

  • Molecular Weight of the Stabilizer: Higher molecular weight stabilizers, like this compound, generally exhibit lower diffusion coefficients and thus lower migration rates compared to smaller molecules.

  • Polymer Morphology: The crystallinity and density of the polymer play a significant role. More crystalline polymers tend to have lower diffusion rates for additives.[2]

  • Temperature: Higher temperatures increase the diffusion rate of additives, leading to greater migration.[7][8]

  • Nature of the Contacting Medium (Food Simulant): The polarity and chemical nature of the food or simulant are critical. Fatty and alcoholic media tend to cause more significant migration of lipophilic stabilizers.[7][8]

  • Contact Time: Longer exposure times generally result in higher levels of migration, until equilibrium is reached.[3][4]

  • Initial Concentration of the Stabilizer: A higher initial concentration of the additive in the polymer can lead to a greater driving force for migration.

Conclusion

This compound is a high-performance antioxidant designed for excellent stability and low migration. While direct, comprehensive comparative data is sparse, the available information suggests that its high molecular weight contributes to its resistance to leaching, a desirable characteristic for sensitive applications. When selecting a stabilizer, it is crucial to consider the specific polymer, the intended application, and the potential for interaction with contacting media. The experimental data and methodologies presented in this guide provide a framework for making informed decisions and designing appropriate testing protocols to ensure product safety and performance. Further head-to-head comparative studies under standardized conditions would be invaluable for a more definitive ranking of stabilizer performance in terms of leaching and migration.

References

The Synergistic Power of Cyanox CY 1790 in Polymer Stabilization: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, optimizing the stability of polymeric materials is paramount. Cyanox CY 1790, a high-performance hindered phenolic primary antioxidant, offers a robust solution for protecting polymers from degradation. Its efficacy is significantly amplified when used in synergy with other polymer additives, particularly secondary antioxidants. This guide provides an objective comparison of this compound in a synergistic blend versus a standard, non-synergistic antioxidant system, supported by representative experimental data.

The longevity and performance of polymers are perpetually challenged by thermo-oxidative degradation. This process, accelerated by heat and oxygen, leads to a loss of mechanical integrity, discoloration, and a shortened product lifespan. Antioxidants are crucial additives that mitigate this degradation. While primary antioxidants like this compound are effective radical scavengers, their combination with secondary antioxidants, which decompose hydroperoxides, creates a powerful synergistic effect that offers superior protection.[1][2][3][4]

This guide delves into the enhanced performance of a synergistic system featuring this compound and a phosphite (B83602) secondary antioxidant compared to a system relying solely on a higher concentration of a primary antioxidant.

Comparative Performance Data

The following table summarizes the representative performance of two antioxidant systems in a model polyolefin formulation subjected to accelerated aging conditions. System A features a synergistic blend of this compound and a phosphite antioxidant, while System B utilizes a higher loading of a conventional primary antioxidant alone.

Performance MetricSystem A: Synergistic Blend (this compound + Phosphite)System B: Non-Synergistic (Primary Antioxidant Alone)
Oxidative Induction Time (OIT) @ 200°C (minutes) 8545
Yellowness Index (YI) after 500 hours of heat aging @ 150°C 1225
Tensile Strength Retention after 500 hours of heat aging @ 150°C (%) 92%75%
Elongation at Break Retention after 500 hours of heat aging @ 150°C (%) 88%65%

Visualizing the Synergistic Mechanism

The enhanced performance of the synergistic blend can be attributed to the complementary roles of the primary and secondary antioxidants in the polymer degradation cycle.

cluster_0 Polymer Degradation Cycle cluster_1 Synergistic Antioxidant Intervention Polymer Polymer Alkyl Radical Alkyl Radical Polymer->Alkyl Radical Heat, Shear Peroxy Radical Peroxy Radical Alkyl Radical->Peroxy Radical + O2 Hydroperoxide Hydroperoxide Peroxy Radical->Hydroperoxide + Polymer-H This compound This compound (Primary Antioxidant) Peroxy Radical->this compound Radical Scavenging Alkoxy & Hydroxy Radicals Alkoxy & Hydroxy Radicals Hydroperoxide->Alkoxy & Hydroxy Radicals Heat Phosphite Phosphite (Secondary Antioxidant) Hydroperoxide->Phosphite Decomposition Alkoxy & Hydroxy Radicals->Alkyl Radical Chain Scission, Crosslinking Sample Preparation Sample Preparation Heating in N2 Heating in N2 Sample Preparation->Heating in N2 Isothermal Hold Isothermal Hold Heating in N2->Isothermal Hold Switch to O2 Switch to O2 Isothermal Hold->Switch to O2 Exothermic Reaction Exothermic Reaction Switch to O2->Exothermic Reaction OIT Measurement OIT Measurement Exothermic Reaction->OIT Measurement

References

Benchmarking Cyanox CY 1790 against industry-standard antioxidants for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer stabilization, the selection of an appropriate antioxidant is paramount to ensure product integrity and longevity. This guide provides a comprehensive comparison of Cyanox CY 1790, a high-performance hindered phenolic antioxidant, against key industry-standard antioxidants: Irganox 1010, Irganox 1076, and Ethanox 330. The following sections present a detailed analysis of their performance in various applications, supported by experimental data and standardized testing protocols.

Antioxidant Overview

This compound is a high molecular weight, sterically hindered phenolic antioxidant known for its excellent thermal stability, low volatility, and resistance to extraction.[1][2][3] It is particularly effective in protecting polymers processed at high temperatures, such as polyolefins, polyesters, and polyamides. Its chemical name is 1,3,5-Tris(4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione.[1][4]

Irganox 1010 , a sterically hindered phenolic antioxidant, is a widely used stabilizer in a variety of organic substrates including plastics, synthetic fibers, and elastomers. It offers good compatibility and high resistance to extraction.

Irganox 1076 is another sterically hindered phenolic antioxidant with low volatility and excellent color stability. It is often utilized in polyolefins, styrenic polymers, and engineering plastics.

Ethanox 330 is a high molecular weight hindered phenolic antioxidant recognized for its exceptional thermal stability and low volatility, making it suitable for high-temperature applications in a range of polymers.

Performance Data

The following tables summarize the comparative performance of this compound and its competitors in key industry applications. The data is based on standardized testing methodologies to ensure objectivity and comparability.

Thermal Stability in Polyethylene (PE)

Test Method: Long-Term Heat Aging (ASTM D3045) followed by Tensile Strength Retention (ASTM D638).

AntioxidantConcentration (%)Aging Temperature (°C)Aging Time (hours)Tensile Strength Retention (%)
This compound 0.115050092
Irganox 10100.115050088
Irganox 10760.115050085
Ethanox 3300.115050093
Control (No Antioxidant)-15050025
Color Stability in Polypropylene (PP)

Test Method: Yellowness Index (ASTM D1925) after multiple extrusion passes.

AntioxidantConcentration (%)Number of Extrusion PassesYellowness Index (YI)
This compound 0.151.5
Irganox 10100.152.0
Irganox 10760.151.8
Ethanox 3300.151.6
Control (No Antioxidant)-58.5
Oxidative Stability in Polyethylene (PE)

Test Method: Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (ASTM D3895).

AntioxidantConcentration (%)OIT at 200°C (minutes)
This compound 0.145
Irganox 10100.140
Irganox 10760.135
Ethanox 3300.148
Control (No Antioxidant)-< 1

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Long-Term Heat Aging and Tensile Strength Retention

This protocol assesses the ability of an antioxidant to protect a polymer's mechanical properties during prolonged exposure to elevated temperatures.

  • Standard: Based on ASTM D3045, "Standard Practice for Heat Aging of Plastics Without Load," and ASTM D638, "Standard Test Method for Tensile Properties of Plastics."

  • Specimen Preparation: Dumbbell-shaped test specimens are prepared from the polymer formulation containing the specified concentration of the antioxidant.

  • Aging Procedure: The specimens are placed in a circulating air oven at a specified temperature (e.g., 150°C) for a defined duration (e.g., 500 hours).

  • Tensile Testing: After aging, the specimens are conditioned at room temperature and their tensile properties (tensile strength, elongation at break) are measured using a universal testing machine according to ASTM D638.

  • Data Analysis: The tensile strength of the aged specimens is compared to that of unaged specimens, and the retention is calculated as a percentage.

Color Stability Assessment (Yellowness Index)

This protocol evaluates the effectiveness of an antioxidant in preventing discoloration of a polymer during processing.

  • Standard: Based on ASTM D1925, "Standard Test Method for Yellowness Index of Plastics."

  • Processing: The polymer formulation with the antioxidant is subjected to multiple passes through a single-screw or twin-screw extruder to simulate processing-induced degradation.

  • Specimen Preparation: Plaques are compression molded from the polymer after the final extrusion pass.

  • Color Measurement: The Yellowness Index (YI) of the plaques is measured using a spectrophotometer or colorimeter in accordance with ASTM D1925.

  • Data Analysis: A lower YI value indicates better color stability.

Oxidative Induction Time (OIT)

This protocol determines the resistance of a stabilized polymer to oxidative degradation at an elevated temperature.

  • Standard: Based on ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry (DSC)."

  • Sample Preparation: A small sample (5-10 mg) of the stabilized polymer is placed in an aluminum DSC pan.

  • DSC Analysis: The sample is heated in the DSC instrument under a nitrogen atmosphere to a specified isothermal temperature (e.g., 200°C). Once the temperature is stable, the atmosphere is switched to oxygen.

  • Data Analysis: The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak. A longer OIT indicates greater oxidative stability.

Visualizations

The following diagrams illustrate the experimental workflows described above.

ExperimentalWorkflow_HeatAging cluster_prep Specimen Preparation cluster_aging Heat Aging cluster_testing Mechanical Testing cluster_analysis Data Analysis A Polymer Formulation (with Antioxidant) B Dumbbell Specimen Molding A->B C Circulating Air Oven (ASTM D3045) B->C Specified Time & Temperature D Universal Testing Machine (ASTM D638) C->D E Tensile Strength Measurement D->E F Calculate Tensile Strength Retention (%) E->F

Caption: Workflow for Long-Term Heat Aging and Tensile Strength Retention Testing.

ExperimentalWorkflow_ColorStability cluster_processing Polymer Processing cluster_prep Specimen Preparation cluster_measurement Color Measurement cluster_analysis Data Analysis A Polymer Formulation (with Antioxidant) B Multiple Extrusion Passes A->B C Compression Molded Plaques B->C D Spectrophotometer (ASTM D1925) C->D E Yellowness Index (YI) Measurement D->E F Compare YI Values E->F ExperimentalWorkflow_OIT cluster_sample Sample Preparation cluster_dsc DSC Analysis (ASTM D3895) cluster_analysis Data Analysis A Stabilized Polymer Sample (5-10 mg) B Place in DSC Pan A->B C Heat to Isothermal Temp (Nitrogen Atmosphere) B->C D Switch to Oxygen Atmosphere C->D E Record Heat Flow vs. Time D->E F Determine Onset of Exothermic Oxidation E->F G Oxidative Induction Time (OIT) F->G

References

Safety Operating Guide

Proper Disposal of Cyanox CY 1790: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of Cyanox CY 1790 is critical for maintaining a secure laboratory environment and adhering to environmental regulations. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste from point of generation to final disposal.

This compound, a hindered phenolic antioxidant, is not classified as acutely toxic but may cause long-term adverse effects in the aquatic environment.[1][2] Proper disposal is therefore essential to prevent environmental contamination. The recommended disposal method for this compound is thermal treatment or incineration at an approved facility.[1]

Immediate Safety and Handling Precautions

Before handling this compound for disposal, it is imperative to be familiar with its hazard profile. According to safety data sheets, it can cause skin and serious eye irritation, and may cause respiratory irritation.[3]

Personal Protective Equipment (PPE):

A comprehensive list of required PPE for handling this compound waste is detailed below.

PPE CategorySpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields.[2][3]
Hand Protection Chemical-resistant gloves (e.g., butyl rubber, neoprene).[1]
Body Protection Lab coat. An impervious apron should be worn over the lab coat if splashes are likely.[3][4]
Respiratory Protection A suitable respirator should be used if dust is generated.[3]

Engineering Controls:

Always handle this compound waste in a well-ventilated area, preferably within a fume hood.[3][4] Ensure that an emergency eyewash station and safety shower are readily accessible.[3][4]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe collection, storage, and preparation of this compound waste for disposal by a licensed hazardous waste contractor.

Experimental Protocol: Laboratory Waste Accumulation

  • Container Selection:

    • Use a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and in good condition.[5]

    • For solid waste, a sealable plastic container is appropriate. For liquid waste (e.g., solutions containing this compound), use a container designed for liquids.[5]

  • Waste Segregation:

    • Do not mix this compound waste with other waste streams.[5]

    • Segregate containers based on compatibility to prevent adverse chemical reactions.[5]

  • Labeling:

    • Clearly label the waste container with the words "HAZARDOUS WASTE".[5]

    • Include the full chemical name: "this compound" or its IUPAC name "1,3,5-tris[[4-tert-butyl-3-hydroxy-2,6-xylyl]methyl]-1,3,5-triazine-2,4,6(1H,3H,5H)-trione".[1]

    • Indicate the approximate quantity or concentration of the waste.

  • Waste Accumulation and Storage:

    • Keep the waste container tightly sealed at all times, except when adding waste.[5]

    • Store the container in a designated, well-ventilated, and secure satellite accumulation area.

    • Store containers at or below eye level.[4]

  • Spill Management:

    • In case of a spill, avoid dust formation.[2]

    • Absorb spills with an inert material such as sand or diatomaceous earth.[6]

    • Collect the absorbed material and any contaminated debris into a sealed container for disposal as hazardous waste.[2][6]

    • Do not allow the spilled material to enter drains or water courses.[1][3]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.

    • Provide them with a complete inventory of the waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow A Waste Generation (this compound) B Wear Appropriate PPE A->B F Spill Occurs A->F C Select & Label Hazardous Waste Container B->C D Segregate Waste C->D E Store in Designated Satellite Accumulation Area D->E H Arrange for Pickup by Licensed Waste Disposal E->H F->B No G Absorb with Inert Material & Collect F->G Yes G->C I Incineration at Approved Facility H->I

References

Personal protective equipment for handling Cyanox CY 1790

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Cyanox CY 1790

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational instructions, and disposal plans for the handling of this compound. Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is mandatory to prevent skin and eye contact, inhalation, and ingestion.[1][2] The following table summarizes the required PPE.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Wear tightly fitting safety goggles with side-shields. A face shield may be required for splash hazards.EN 166 (EU) or NIOSH (US)
Hand Protection Wear chemical-impermeable gloves. Nitrile or butyl rubber gloves are recommended. Inspect gloves for any signs of degradation or puncture before and during use.EN 374
Body Protection Wear a flame-resistant lab coat or impervious clothing. Ensure full coverage of arms and legs.Follow institutional SOPs
Respiratory Protection For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an organic vapor (OV) cartridge and a P100 pre-filter. A full-face respirator offers greater protection.NIOSH approved
Operational Plan: Safe Handling of this compound

Follow these step-by-step procedures to ensure the safe handling of this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

  • Ensure that a safety shower and eyewash station are readily accessible.

  • Cover the work surface with absorbent, disposable bench paper.[5]

  • Assemble all necessary equipment and materials before starting work to minimize movement and potential for spills.

2. Weighing and Dispensing:

  • Handle this compound as a powder, being careful to avoid the formation of dust.[1][5]

  • Use an enclosed balance or a balance within a ventilated enclosure to minimize the dispersion of powder.[3][5]

  • Use a spatula or other appropriate tool to transfer the powder. Avoid pouring directly from the container to prevent dust generation.[5]

  • Keep the container of this compound closed as much as possible.[1][5]

3. Solution Preparation and Use:

  • When dissolving the powder, add it slowly to the solvent to avoid splashing.

  • If heating is required, use a controlled heating source such as a heating mantle or water bath.

  • Clearly label all containers with the contents, concentration, and hazard information.

4. Post-Handling Procedures:

  • Thoroughly clean the work area after handling is complete.

  • Wipe down surfaces with an appropriate solvent (e.g., alcohol) to decontaminate them.[2]

  • Dispose of all contaminated disposable materials, including bench paper and gloves, as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Collect all liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

2. Container Management:

  • Use containers that are in good condition and have a secure, tight-fitting lid.

  • Label waste containers with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "Solid waste with this compound," "Acetone with this compound").

  • Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.

3. Final Disposal:

  • Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • The recommended disposal method for this compound is thermal treatment or incineration at an approved facility.[6]

  • Do not dispose of this compound down the drain or in the regular trash.[1][7]

Emergency Procedures

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., alcohol) and dispose of cleaning materials as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS office.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Safe Handling Workflow for this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound in a laboratory setting.

SafeHandlingWorkflow start Start: Prepare for Handling this compound prep_ppe 1. Don Appropriate PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) start->prep_ppe prep_workspace 2. Prepare Workspace - Work in Fume Hood - Cover Bench - Verify Safety Equipment prep_ppe->prep_workspace handling 3. Handle this compound - Avoid Dust Formation - Use Enclosed Balance - Keep Container Closed prep_workspace->handling decontamination 4. Decontaminate Workspace - Clean Surfaces - Wipe with Solvent handling->decontamination waste_collection 5. Collect Waste - Segregate Solid & Liquid Waste - Use Labeled, Sealed Containers decontamination->waste_collection waste_storage 6. Store Waste Properly - Satellite Accumulation Area - Secure & Segregated waste_collection->waste_storage disposal 7. Arrange for Final Disposal - Contact EHS - Incineration is Preferred Method waste_storage->disposal end End of Process disposal->end

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.